Product packaging for Methoxyphedrine(Cat. No.:CAS No. 530-54-1)

Methoxyphedrine

Cat. No.: B3270568
CAS No.: 530-54-1
M. Wt: 193.24 g/mol
InChI Key: MQUIHBQDYYAEMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methoxyphedrine, also known as this compound, is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Propiophenones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO2 B3270568 Methoxyphedrine CAS No. 530-54-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methoxyphenyl)-2-(methylamino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8(12-2)11(13)9-4-6-10(14-3)7-5-9/h4-8,12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUIHBQDYYAEMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)OC)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862127
Record name Methedrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

530-54-1
Record name Methedrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=530-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methoxyphedrine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methedrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHEDRONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHOXYPHEDRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7HY239I58
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Methoxyphedrine (Methedrone) for Research Purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical characterization, pharmacology, and toxicology of methoxyphedrine, also known as methedrone or 4-methoxymethcathinone (4-MeOMC). This document is intended for research and informational purposes only. The synthesis and possession of this compound are subject to legal restrictions in many jurisdictions.

Introduction

This compound (methedrone) is a synthetic cathinone (B1664624) that has emerged as a novel psychoactive substance (NPS).[1] Structurally, it is the β-keto analogue of para-methoxymethamphetamine (PMMA) and is closely related to other synthetic cathinones like mephedrone (B570743) and methylone.[1] As with many NPS, a thorough understanding of its chemical properties, biological activity, and toxicological profile is crucial for the scientific and medical communities to address its public health implications. This guide consolidates available research data to provide a detailed resource for professionals in relevant fields.

Chemical Synthesis

The synthesis of methedrone is analogous to that of other substituted cathinones, such as mephedrone. The most common route involves the α-bromination of a substituted propiophenone (B1677668) followed by amination.[2]

Synthesis Pathway

The primary synthetic route to methedrone starts from 4-methoxypropiophenone. The synthesis can be summarized in two main steps:

  • α-Bromination: 4-methoxypropiophenone is reacted with bromine in a suitable solvent, typically glacial acetic acid with a catalytic amount of hydrobromic acid, to yield 2-bromo-1-(4-methoxyphenyl)propan-1-one (B1267232).

  • Amination: The resulting α-bromoketone is then reacted with methylamine (B109427) to produce this compound (methedrone). The product is typically isolated as a hydrochloride or hydrobromide salt to improve stability.[2]

Synthesis_Pathway 4-Methoxypropiophenone 4-Methoxypropiophenone Intermediate 2-Bromo-1-(4-methoxyphenyl)propan-1-one 4-Methoxypropiophenone->Intermediate α-Bromination Bromine (Br2) Bromine (Br2) Bromine (Br2)->Intermediate Methylamine (CH3NH2) Methylamine (CH3NH2) Methedrone Methedrone Methylamine (CH3NH2)->Methedrone Intermediate->Methedrone Amination

Figure 1: Synthesis pathway of Methedrone.
Experimental Protocol (Adapted from Mephedrone Synthesis)

The following is a representative experimental protocol adapted from the synthesis of the closely related compound, mephedrone.[3][4] Researchers should exercise appropriate caution and adapt the procedure as necessary for methedrone synthesis.

Step 1: α-Bromination of 4-Methoxypropiophenone

  • Dissolve 4-methoxypropiophenone in glacial acetic acid.

  • Add a catalytic amount of 48% hydrobromic acid.

  • Slowly add a solution of bromine in glacial acetic acid to the mixture at room temperature with constant stirring. The reaction progress can be monitored by the disappearance of the bromine color.

  • After the addition is complete, continue stirring for a designated period to ensure the reaction goes to completion.

  • Pour the reaction mixture into ice-cold water to precipitate the crude 2-bromo-1-(4-methoxyphenyl)propan-1-one.

  • Filter the precipitate, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Amination to form Methedrone

  • Dissolve the purified 2-bromo-1-(4-methoxyphenyl)propan-1-one in a suitable solvent such as isopropanol.

  • Add an excess of a solution of methylamine (e.g., 40% in water) to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating for several hours.

  • After the reaction is complete, acidify the mixture with hydrochloric acid to form the hydrochloride salt of methedrone.

  • The solvent is then removed under reduced pressure.

  • The resulting solid is washed with a non-polar solvent (e.g., acetone (B3395972) or diethyl ether) to remove impurities, yielding the final product.

Chemical Characterization

A comprehensive characterization of synthesized methedrone is essential for its unambiguous identification and to ensure its purity. The following analytical techniques are typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of methedrone.

Table 1: NMR Spectral Data for Methedrone

Technique Nucleus Chemical Shift (δ) ppm and Multiplicity
¹H NMR Aromatic protons 7.9-8.0 (d, 2H), 6.9-7.0 (d, 2H)
Methine proton (-CH-) 4.5-4.7 (q, 1H)
Methoxy protons (-OCH₃) 3.8-3.9 (s, 3H)
N-methyl protons (-NHCH₃) 2.5-2.6 (s, 3H)
Methyl protons (-CH₃) 1.3-1.4 (d, 3H)
¹³C NMR Carbonyl carbon (C=O) ~198
Aromatic carbons ~164, ~131, ~129, ~114
Methine carbon (-CH-) ~60
Methoxy carbon (-OCH₃) ~55
N-methyl carbon (-NHCH₃) ~32

| | Methyl carbon (-CH₃) | ~17 |

Note: The exact chemical shifts may vary depending on the solvent and the salt form of the compound.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for the identification of methedrone. The electron ionization (EI) mass spectrum shows a characteristic fragmentation pattern.

Table 2: GC-MS Fragmentation Data for Methedrone

m/z (relative abundance) Proposed Fragment Ion
193 [M]⁺ (Molecular ion)
135 [CH₃OC₆H₄CO]⁺
58 [CH₃CH=NHCH₃]⁺

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Note: The base peak is typically observed at m/z 58, which is characteristic of N-methylated cathinones.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the methedrone molecule.

Table 3: FTIR Spectral Data for Methedrone

Wavenumber (cm⁻¹) Vibrational Mode
~3400 N-H stretch (secondary amine)
~3000 C-H stretch (aromatic and aliphatic)
~1680 C=O stretch (aryl ketone)
~1600, ~1510 C=C stretch (aromatic ring)
~1260 C-O stretch (aryl ether)

| ~1170 | C-N stretch |

Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, ATR).[6][7]

Pharmacology

Methedrone exerts its psychoactive effects primarily by interacting with monoamine transporters.[1]

Mechanism of Action

Methedrone is a potent inhibitor of the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET), and a weaker inhibitor of the dopamine (B1211576) transporter (DAT).[1] It acts as a monoamine releasing agent, causing an increase in the extracellular concentrations of serotonin, norepinephrine, and dopamine in the brain.[8] This mixed mechanism of action, combining reuptake inhibition and release, is responsible for its stimulant and empathogenic effects.

Signaling_Pathway cluster_0 Presynaptic Neuron Methedrone Methedrone SERT SERT Methedrone->SERT Inhibits Reuptake & Promotes Efflux NET NET Methedrone->NET Inhibits Reuptake & Promotes Efflux DAT DAT Methedrone->DAT Weakly Inhibits Reuptake & Promotes Efflux Synaptic_Cleft_Serotonin ↑ Serotonin SERT->Synaptic_Cleft_Serotonin Release Synaptic_Cleft_Norepinephrine ↑ Norepinephrine NET->Synaptic_Cleft_Norepinephrine Release Synaptic_Cleft_Dopamine ↑ Dopamine DAT->Synaptic_Cleft_Dopamine Release Serotonin Serotonin Norepinephrine Norepinephrine Dopamine Dopamine

Figure 2: Mechanism of action of Methedrone.
In Vitro Pharmacology

The following table summarizes the in vitro activity of methedrone at human monoamine transporters.

Table 4: In Vitro Pharmacological Data for Methedrone

Parameter DAT SERT NET
IC₅₀ (µM) for Uptake Inhibition 5.9 19.3 1.9

| EC₅₀ (nM) for Monoamine Release | 49.1 | 118.3 | 62.7 |

Data from studies on human monoamine transporters and rat brain synaptosomes.[9][10]

Toxicology

The toxicological profile of methedrone is not as extensively studied as that of more traditional drugs of abuse. However, available data indicate a potential for significant adverse effects.

Acute Toxicity

Acute toxicity from methedrone use can manifest as a sympathomimetic toxidrome, characterized by agitation, tachycardia, hypertension, and hyperthermia.[11] Severe cases can lead to seizures, psychosis, and cardiovascular complications. Fatal intoxications have been reported, with postmortem blood concentrations of methedrone being a key finding.[1]

In Vivo Toxicology

Animal studies provide further insight into the toxic potential of methedrone.

Table 5: In Vivo Toxicological Data for Methedrone

Parameter Species Value Route of Administration
LD₅₀ Mouse 118.8 mg/kg (base) Intraperitoneal
LD₅₀ Mouse 143.2 mg/kg (HCl salt) Intraperitoneal

| LD₅₀ | Rat | 242.72 µM (in vitro) | N/A |

LD₅₀ (Median Lethal Dose) values provide an indication of the acute toxicity of a substance.[1][12][13]

Neurotoxicity

The neurotoxic effects of methedrone are a subject of ongoing research. Some studies suggest that, unlike MDMA, mephedrone may not cause long-term damage to dopamine nerve endings.[14] However, other research indicates that it can induce oxidative stress and may enhance the neurotoxicity of other amphetamine-type stimulants when used concurrently.[2][14]

Conclusion

This technical guide has provided a detailed overview of the synthesis, characterization, pharmacology, and toxicology of this compound (methedrone). The information presented highlights the importance of continued research into this and other novel psychoactive substances to better understand their properties and potential risks. The provided experimental protocols and data serve as a valuable resource for researchers in the fields of forensic science, pharmacology, and toxicology. It is imperative that all research involving this compound is conducted in compliance with relevant laws and regulations.

References

In-Depth Technical Guide to Methoxyphedrine: Chemical Properties and Spectral Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxyphedrine, also known as methedrone or 4-methoxymethcathinone (4-MeOMC), is a synthetic stimulant of the cathinone (B1664624) class. Its chemical structure is closely related to other psychoactive substances such as mephedrone (B570743) and methylone. This technical guide provides a comprehensive overview of the chemical properties, spectral data, and analytical methodologies for this compound. The information is intended to support researchers, scientists, and drug development professionals in their understanding and investigation of this compound. All quantitative data is presented in structured tables for ease of reference, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action and analysis.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name 1-(4-methoxyphenyl)-2-(methylamino)propan-1-one[1]
Synonyms Methedrone, 4-Methoxymethcathinone (4-MeOMC), bk-PMMA[1]
Chemical Formula C₁₁H₁₅NO₂[1]
Molecular Weight 193.24 g/mol [1]
CAS Number 530-54-1[1]
Melting Point 208-210 °C (for dl-Methylephedrine hydrochloride)[2][3]
Boiling Point Not available
Water Solubility Freely soluble (for dl-Methylephedrine hydrochloride)[4]

Spectral Data

The structural elucidation and identification of this compound rely on various spectroscopic techniques. This section provides a summary of the expected spectral data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the molecular structure of this compound. The following tables outline the predicted chemical shifts for ¹H and ¹³C NMR spectra.

Table 2.1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.9Doublet2HAromatic protons (ortho to carbonyl)
~ 6.9Doublet2HAromatic protons (meta to carbonyl)
~ 4.5Quartet1HCH-N
~ 3.8Singlet3HOCH₃
~ 2.5Singlet3HNH-CH₃
~ 1.4Doublet3HCH-CH₃

Table 2.2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~ 198C=O (Ketone)
~ 164Aromatic C-O
~ 131Aromatic CH (ortho to carbonyl)
~ 128Aromatic C (ipso to carbonyl)
~ 114Aromatic CH (meta to carbonyl)
~ 57CH-N
~ 55OCH₃
~ 32NH-CH₃
~ 16CH-CH₃
Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups.

Table 2.3: Key FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300-3500MediumN-H stretch (secondary amine)
~ 2800-3000Medium-StrongC-H stretch (aromatic and aliphatic)
~ 1680StrongC=O stretch (aryl ketone)
~ 1600, 1510Medium-StrongC=C stretch (aromatic ring)
~ 1260StrongC-O stretch (aryl ether)
~ 1170StrongC-N stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification.

Table 2.4: Major Mass Spectrometry Fragments (Electron Ionization)

m/zRelative IntensityProposed Fragment
193Moderate[M]⁺ (Molecular ion)
135High[CH₃OC₆H₄CO]⁺
72High[CH₃CH=NHCH₃]⁺
58Very High[CH₃NH=CH₂]⁺

Experimental Protocols

This section details the methodologies for the synthesis and analysis of this compound.

Synthesis of this compound from 4-Methoxypropiophenone

Objective: To synthesize 1-(4-methoxyphenyl)-2-(methylamino)propan-1-one (this compound) via bromination of 4-methoxypropiophenone followed by nucleophilic substitution with methylamine (B109427).

Materials:

  • 4-Methoxypropiophenone

  • Bromine (Br₂)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Methylamine (CH₃NH₂) solution (e.g., 40% in water or 2M in THF)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Hydrochloric acid (HCl) in diethyl ether

  • Diethyl ether

  • Ethanol

Procedure:

  • Bromination: Dissolve 4-methoxypropiophenone (1 equivalent) in dichloromethane. Cool the solution in an ice bath. Add a solution of bromine (1 equivalent) in dichloromethane dropwise with stirring. Allow the reaction to proceed at room temperature until the bromine color disappears.

  • Work-up: Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude α-bromoketone.

  • Amination: Dissolve the crude α-bromoketone in a suitable solvent such as ethanol. Add an excess of methylamine solution (2-3 equivalents) and stir the mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).

  • Isolation and Purification: Remove the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash with water to remove excess methylamine.

  • Salt Formation (Optional): To obtain the hydrochloride salt, bubble dry HCl gas through the ethereal solution or add a solution of HCl in diethyl ether. The hydrochloride salt will precipitate.

  • Recrystallization: Collect the precipitate by filtration and recrystallize from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain pure this compound hydrochloride.

SynthesisWorkflow cluster_bromination Step 1: Bromination cluster_amination Step 2: Amination cluster_purification Step 3: Purification A 4-Methoxypropiophenone in Dichloromethane C α-Bromo-4-methoxy- propiophenone A->C Add Br₂ dropwise at 0°C B Bromine in Dichloromethane E This compound (freebase) C->E Stir with excess CH₃NH₂ D Methylamine Solution G This compound HCl (precipitate) E->G Add HCl for salt formation F HCl in Diethyl Ether H Pure this compound HCl G->H Recrystallization

Caption: Synthetic workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify this compound in a sample using GC-MS.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp: 20 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Injection Volume: 1 µL

MS Conditions:

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Electron Energy: 70 eV

  • Scan Range: m/z 40-550

Sample Preparation:

  • Dissolve a known amount of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up complex matrices.

  • For quantification, prepare a series of calibration standards and a quality control sample. An internal standard (e.g., deuterated this compound) should be used.

Data Analysis:

  • Identify this compound by comparing the retention time and the mass spectrum of the sample peak with that of a certified reference standard.

  • Quantify the amount of this compound by constructing a calibration curve from the peak area ratios of the analyte to the internal standard.

GCMS_Workflow SamplePrep Sample Preparation (Dissolution/Extraction) Injection GC Injection SamplePrep->Injection Separation Chromatographic Separation (HP-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAnalysis Data Analysis (Retention Time & Mass Spectrum) Detection->DataAnalysis Result Identification and Quantification DataAnalysis->Result SNRI_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT SERT This compound->SERT Inhibits NET NET This compound->NET Inhibits SynapticCleft Synaptic Cleft (Increased Serotonin & Norepinephrine) Serotonin Serotonin Serotonin->SERT Reuptake SerotoninReceptor Serotonin Receptor (GPCR) Serotonin->SerotoninReceptor Binds Norepinephrine Norepinephrine Norepinephrine->NET Reuptake NorepinephrineReceptor Norepinephrine Receptor (GPCR) Norepinephrine->NorepinephrineReceptor Binds G_Protein_S G-Protein SerotoninReceptor->G_Protein_S Activates G_Protein_N G-Protein NorepinephrineReceptor->G_Protein_N Activates AdenylylCyclase Adenylyl Cyclase G_Protein_S->AdenylylCyclase Activates cAMP cAMP AdenylylCyclase->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GeneExpression Altered Gene Expression CREB->GeneExpression Modulates

References

The Structural Elucidation of Methoxyphedrine and its Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyphedrine, often identified as methedrone or para-methoxymethcathinone (PMMC), is a synthetic cathinone (B1664624) that has garnered significant attention within the scientific community due to its psychoactive properties and structural similarity to other stimulants. This technical guide provides an in-depth elucidation of the core structure of this compound and its analogues. It details their structure-activity relationships, experimental protocols for their synthesis and analysis, and the signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug development, pharmacology, and forensic analysis.

Core Structure of this compound and its Analogues

This compound belongs to the cathinone class of compounds, which are characterized by a β-keto-phenethylamine skeleton. The core structure of this compound consists of a phenyl ring substituted with a methoxy (B1213986) group, a cathinone backbone, and a methylamino group. The position of the methoxy group on the phenyl ring gives rise to positional isomers, each with potentially different pharmacological profiles. The most well-known isomer is 4-methoxymethcathinone (methedrone).

Analogues of this compound can be generated through various structural modifications, including:

  • Alteration of the methoxy group's position: 2-methoxy (ortho), 3-methoxy (meta), and 4-methoxy (para) isomers.

  • Substitution on the phenyl ring: Addition of other functional groups such as halogens or alkyl groups.

  • Modification of the α-carbon: Altering the length of the alkyl chain.

  • Modification of the amino group: N-alkylation or incorporation into a pyrrolidine (B122466) ring.

Table 1: Chemical Structures and Identifiers of this compound and Key Analogues

Common NameIUPAC NameChemical FormulaCAS NumberPubChem CID
This compound (Methedrone)1-(4-methoxyphenyl)-2-(methylamino)propan-1-oneC₁₁H₁₅NO₂530-54-1216281
2-Methoxymethcathinone1-(2-methoxyphenyl)-2-(methylamino)propan-1-oneC₁₁H₁₅NO₂N/AN/A
3-Methoxymethcathinone1-(3-methoxyphenyl)-2-(methylamino)propan-1-oneC₁₁H₁₅NO₂1435933-70-271741532
Methylephedrine(1R,2S)-2-(dimethylamino)-1-phenylpropan-1-olC₁₁H₁₇NO552-79-464782
Ephedrine(1R,2S)-2-(methylamino)-1-phenylpropan-1-olC₁₀H₁₅NO299-42-35032
Mephedrone (4-MMC)2-(methylamino)-1-(4-methylphenyl)propan-1-oneC₁₁H₁₅NO1189726-22-424778170

Structure-Activity Relationship (SAR)

The pharmacological activity of this compound and its analogues is primarily mediated by their interaction with monoamine transporters: the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET). These compounds can act as either reuptake inhibitors or releasing agents, leading to an increase in the extracellular concentrations of dopamine, serotonin, and norepinephrine.

The specific structural features of each analogue significantly influence its potency and selectivity for these transporters.

Key SAR observations include:

  • Phenyl Ring Substitution: The position of the methoxy group is a critical determinant of activity. For example, para-substitution (as in 4-methoxyphedrine) tends to confer higher activity at SERT compared to meta- or ortho-substitution.[1]

  • α-Alkyl Chain Length: Increasing the length of the alkyl chain at the α-carbon can impact potency.

  • N-Alkylation: The nature of the substituent on the amino group influences transporter selectivity. For instance, N-ethyl substitution can increase potency at DAT.

Table 2: Quantitative SAR Data for this compound and Selected Analogues

CompoundDAT IC₅₀ (nM)SERT IC₅₀ (nM)NET IC₅₀ (nM)DAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)
This compound (4-MeO-MC) 1,1201293,3603,1002501,000
Mephedrone (4-MMC) 4675,0303281,2005,400440
Methylone 6963,4501,5301,3002,0001,100
Methcathinone 31311,00023777011,000330

Note: Data compiled from various sources and experimental conditions may vary. IC₅₀ values represent the concentration required to inhibit 50% of transporter activity, while Kᵢ values represent the binding affinity.

Experimental Protocols

Synthesis of this compound Analogues

The synthesis of this compound and its analogues typically involves a multi-step process. Below is a representative protocol for the synthesis of 3-methoxymethcathinone (3-MMC).[2]

Synthesis of 3-Methylmethcathinone (adapted for 3-Methoxymethcathinone)

  • Step 1: Grignard Reaction. Ethylmagnesium bromide is added to 3-methoxybenzaldehyde (B106831) to form 1-(3-methoxyphenyl)-1-propanol.

  • Step 2: Oxidation. The resulting alcohol is oxidized using an oxidizing agent like pyridinium (B92312) chlorochromate (PCC) on silica (B1680970) gel to yield the corresponding ketone, 1-(3-methoxyphenyl)propan-1-one.

  • Step 3: Bromination. The ketone is then brominated, typically using hydrobromic acid, to produce the α-bromoketone intermediate.

  • Step 4: Amination. The bromoketone is reacted with methylamine (B109427) in an appropriate solvent (e.g., ethanol) to yield the 3-methoxymethcathinone free base.

  • Step 5: Salt Formation. The free base is then converted to its hydrochloride salt by treatment with ethereal hydrogen chloride.

Note: This is a generalized protocol. Specific reaction conditions, including temperature, reaction time, and purification methods, need to be optimized for each specific analogue.

Analytical Characterization

The identification and characterization of this compound and its analogues are crucial for both research and forensic purposes. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful analytical techniques for this purpose.

3.2.1 GC-MS Analysis Protocol

A general GC-MS method for the analysis of synthetic cathinones is as follows:

  • Sample Preparation: A representative sample of the material is accurately weighed and dissolved in a suitable solvent, such as methanol, to a concentration of approximately 1 mg/mL. An internal standard may be added for quantitative analysis. For some cathinones, a basic extraction may improve peak shape.[3]

  • GC Conditions:

    • Column: A non-polar column, such as one with a 5% phenyl/95% methyl silicone stationary phase (e.g., HP-5MS), is commonly used.

    • Oven Program: A temperature gradient is typically employed, for example, starting at 90°C, holding for 1 minute, then ramping up to 300°C at a rate of 8°C/minute, and holding for 10 minutes.

    • Injector: A split injection is used with an injector temperature of around 225°C.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

    • Scan Range: A full scan from m/z 50 to 550 is typically performed.

    • Temperatures: The GC interface, MS source, and quadrupole temperatures are maintained at approximately 300°C, 230°C, and 150°C, respectively.

  • Data Analysis: The retention time and the mass spectrum of the analyte are compared with those of a certified reference standard.

3.2.2 NMR Spectroscopy Protocol

NMR spectroscopy provides detailed structural information, which is invaluable for the unambiguous identification of isomers.

  • Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • A standard proton NMR spectrum is acquired.

    • Key signals to analyze include the aromatic protons (chemical shifts and splitting patterns of which are highly informative for determining the substitution pattern on the phenyl ring), the methoxy group protons (a singlet), the methyl protons on the cathinone backbone, and the N-methyl protons.

  • ¹³C NMR Spectroscopy:

    • A proton-decoupled carbon-13 spectrum is acquired.

    • The chemical shifts of the carbonyl carbon, the aromatic carbons, and the aliphatic carbons provide further confirmation of the structure.

  • 2D NMR Spectroscopy:

    • Techniques such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, confirming the complete molecular structure.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of this compound and its analogues is the modulation of monoamine transporters, leading to increased synaptic concentrations of dopamine and serotonin. This, in turn, activates postsynaptic G-protein coupled receptors (GPCRs), primarily Dopamine D1-like receptors and Serotonin 5-HT2A receptors.

Dopamine D1 Receptor Signaling Pathway

Increased synaptic dopamine resulting from DAT inhibition or reversal leads to the activation of postsynaptic D1 receptors. This initiates a Gs-protein coupled signaling cascade.

Dopamine_D1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R Dopamine D1 Receptor Dopamine->D1R Binds Gs Gs Protein D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates (Activates) CREB CREB PKA->CREB Phosphorylates PP1 Protein Phosphatase-1 (PP-1) DARPP32->PP1 Inhibits Gene Gene Expression CREB->Gene Regulates

Dopamine D1 Receptor Signaling Cascade
Serotonin 5-HT2A Receptor Signaling Pathway

Increased synaptic serotonin from SERT modulation activates postsynaptic 5-HT2A receptors, which are coupled to the Gq protein signaling pathway.

Serotonin_5HT2A_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Serotonin Serotonin (5-HT) HTR2A 5-HT2A Receptor Serotonin->HTR2A Binds Gq Gq Protein HTR2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Response Ca->CellularResponse Modulates PKC->CellularResponse Phosphorylates Targets Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_in_vitro In Vitro Pharmacological Assays cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Novel Analogue Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Structure Structural Confirmation (NMR, MS) Purification->Structure Binding Radioligand Binding Assays (Determine Ki at DAT, SERT, NET) Structure->Binding Uptake Monoamine Uptake Inhibition Assays (Determine IC₅₀ at DAT, SERT, NET) Structure->Uptake Release Monoamine Release Assays (Determine EC₅₀ and Emax) Structure->Release SAR Structure-Activity Relationship (SAR) Analysis Binding->SAR Uptake->SAR Mechanism Determination of Mechanism of Action (Inhibitor vs. Releaser) Release->Mechanism Report Comprehensive Pharmacological Profile SAR->Report Mechanism->Report

References

The Impact of Methoxyphedrine on Monoamine Transporters: An In- Vitro and In-Vivo Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 21, 2025

This technical guide provides a comprehensive analysis of the effects of Methoxyphedrine (MXP), also known as 4-methoxy-N-methylcathinone, on the primary monoamine transporters: the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT). Due to the limited availability of direct research on this compound, this paper incorporates data from its close structural analog, para-methoxymethamphetamine (PMMA), to provide a more complete pharmacological profile. It is crucial to note that while structurally similar, the presence of a β-keto group in this compound may influence its interaction with monoamine transporters compared to PMMA.

Executive Summary

In Vitro Effects on Monoamine Transporters

The primary in vitro methods to assess the interaction of compounds with monoamine transporters are radioligand binding assays and neurotransmitter uptake inhibition assays. These assays determine a compound's affinity for the transporters and its ability to block the reuptake of their respective neurotransmitters.

Quantitative Data: Inhibition of Monoamine Transporter Function

The following tables summarize the inhibitory potency (IC50) and monoamine release (EC50) of this compound and related compounds on DAT, NET, and SERT.

CompoundDAT IC50 (µM)NET IC50 (µM)SERT IC50 (µM)Reference
Mephedrone5.91.919.3[1]
Methamphetamine~0.6~0.120-40[2]
MDMA8.291.192.41[2]
Table 1: Comparative IC50 values for monoamine transporter uptake inhibition.
CompoundDopamine Release EC50 (nM)Norepinephrine Release EC50 (nM)Serotonin Release EC50 (nM)Reference
(S)-PMMA13407930[3]
(R)-PMMA240018540[3]
Table 2: EC50 values for para-methoxymethamphetamine (PMMA) induced monoamine release in rat brain synaptosomes.
Experimental Protocol: Monoamine Transporter Uptake Inhibition Assay

This protocol outlines a common method for determining a compound's ability to inhibit the uptake of radiolabeled monoamines into cells expressing the respective transporters.

2.2.1 Materials

  • HEK293 cells stably expressing human DAT, NET, or SERT.

  • Cell culture medium (e.g., DMEM with 10% FBS and antibiotics).

  • Assay buffer (e.g., Krebs-HEPES buffer, KHB).

  • Radiolabeled monoamine substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

  • Test compound (this compound).

  • Reference compounds (e.g., cocaine, amphetamine).

  • 96-well cell culture plates.

  • Scintillation counter and scintillation fluid.

2.2.2 Procedure

  • Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare serial dilutions of the test compound and reference compounds in assay buffer.

  • Assay Initiation:

    • Wash the cell monolayer once with pre-warmed assay buffer.

    • Add the test compound dilutions to the wells and incubate for a specified time (e.g., 10-20 minutes) at 37°C.

    • Add the radiolabeled monoamine substrate to each well to initiate the uptake reaction.

  • Assay Termination: After a short incubation period (e.g., 5-10 minutes), rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis and Quantification:

    • Lyse the cells in each well using a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

    • Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known potent inhibitor) from the total uptake.

    • Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

    • Calculate the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).

experimental_workflow_in_vitro cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_plating Cell Plating (HEK293-DAT/NET/SERT) incubation Incubation with Test Compound cell_plating->incubation compound_prep Compound Dilution (this compound) compound_prep->incubation radiolabel_addition Add Radiolabeled Monoamine incubation->radiolabel_addition terminate_uptake Terminate Uptake (Wash with Cold Buffer) radiolabel_addition->terminate_uptake cell_lysis Cell Lysis terminate_uptake->cell_lysis scintillation_counting Scintillation Counting cell_lysis->scintillation_counting data_analysis Data Analysis (IC50 Calculation) scintillation_counting->data_analysis

Figure 1: Experimental workflow for in vitro monoamine uptake inhibition assay.

In Vivo Effects on Monoamine Systems

In vivo studies, such as microdialysis and locomotor activity assays, are essential for understanding the physiological and behavioral effects of a compound.

Quantitative Data: Extracellular Monoamine Levels and Locomotor Activity
Compound (Dose)Brain RegionPeak Increase in Extracellular DopaminePeak Increase in Extracellular SerotoninReference
PMMARat BrainWeakly IncreasedRobustly Increased[4]
MDMA (10 mg/kg)Rat Striatum~700%~350%[4]
Table 3: In vivo effects of PMMA and MDMA on extracellular monoamine levels.

Locomotor activity studies in rodents are used to assess the stimulant or depressant effects of a compound. PMMA has been shown to produce hyperlocomotion in rodents, though its effects are reported to differ from typical amphetamine-like stimulants.[3]

Experimental Protocol: In Vivo Microdialysis

This protocol describes the measurement of extracellular monoamine levels in the brain of a freely moving rodent.

3.2.1 Materials

  • Male Sprague-Dawley rats or C57BL/6 mice.

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Syringe pump.

  • Artificial cerebrospinal fluid (aCSF).

  • Test compound (this compound).

  • Fraction collector.

  • HPLC system with electrochemical detection (HPLC-ED).

3.2.2 Procedure

  • Surgical Implantation:

    • Anesthetize the animal and place it in the stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, prefrontal cortex).

    • Allow the animal to recover from surgery for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period to obtain a baseline measurement of extracellular monoamines.

  • Drug Administration and Sample Collection:

    • Administer the test compound (this compound) via a systemic route (e.g., intraperitoneal injection).

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution.

  • Neurochemical Analysis:

    • Analyze the collected dialysate samples for dopamine, norepinephrine, and serotonin content using HPLC-ED.

  • Data Analysis:

    • Express the monoamine concentrations as a percentage of the baseline levels.

    • Compare the changes in monoamine levels between the drug-treated and vehicle-treated groups.

Experimental Protocol: Locomotor Activity Assay

This protocol details the assessment of spontaneous locomotor activity in mice following drug administration.

3.3.1 Materials

  • Male Swiss-Webster mice.

  • Locomotor activity chambers equipped with infrared beams.

  • Data acquisition software.

  • Test compound (this compound).

  • Vehicle control (e.g., saline).

3.3.2 Procedure

  • Habituation: Acclimate the mice to the testing room and the locomotor activity chambers for a period before the experiment to reduce novelty-induced hyperactivity.

  • Drug Administration: Administer the test compound or vehicle to the mice.

  • Data Collection:

    • Immediately place the mice into the locomotor activity chambers.

    • Record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60-120 minutes).

  • Data Analysis:

    • Analyze the locomotor activity data in time bins (e.g., 5-minute intervals).

    • Compare the total locomotor activity and the time course of activity between the different dose groups and the vehicle control group.

    • Generate dose-response curves to determine the relationship between the dose of this compound and its effect on locomotor activity.

Mechanism of Action and Signaling Pathways

This compound, like other amphetamine and cathinone (B1664624) derivatives, is believed to exert its effects by interacting with monoamine transporters. The prevailing hypothesis is that it acts as a substrate for these transporters, leading to two primary consequences: competitive inhibition of monoamine reuptake and transporter-mediated release (efflux) of monoamines from the presynaptic neuron.[5]

The influx of this compound through the transporter is coupled with an efflux of monoamines, leading to a significant increase in their synaptic concentration. This surge in synaptic monoamines then leads to enhanced activation of postsynaptic receptors, resulting in the observed psychoactive effects.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (DA, NE, 5-HT) monoamine_cyto Cytoplasmic Monoamines vesicle->monoamine_cyto Basal Release transporter Monoamine Transporter (DAT, NET, SERT) monoamine_synapse Synaptic Monoamines transporter->monoamine_synapse Monoamine Efflux (Reverse Transport) mxp This compound mxp->transporter Binding & Transport monoamine_cyto->transporter monoamine_synapse->transporter Reuptake (Inhibited) receptor Postsynaptic Receptors monoamine_synapse->receptor Binding downstream_signaling Downstream Signaling & Psychoactive Effects receptor->downstream_signaling

Figure 2: Proposed mechanism of this compound action at the monoamine synapse.

Conclusion

The available evidence, primarily extrapolated from its close analog PMMA and other synthetic cathinones, suggests that this compound functions as a monoamine transporter substrate, leading to the release of serotonin, norepinephrine, and to a lesser extent, dopamine. This profile is consistent with its reported stimulant and psychoactive effects. The in vitro and in vivo experimental protocols detailed in this guide provide a robust framework for the further characterization of this compound and other novel psychoactive substances. Further research is imperative to delineate the precise pharmacological and toxicological profile of this compound to better understand its potential for abuse and to inform public health and regulatory bodies.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth pharmacological overview of methoxyphedrine and a selection of structurally related synthetic cathinones. Synthetic cathinones represent a large and evolving class of novel psychoactive substances (NPS) that primarily act as modulators of monoamine transporters. Understanding their detailed pharmacological profiles is crucial for predicting their physiological and psychological effects, abuse potential, and for the development of potential therapeutic interventions. This document summarizes quantitative data on their interactions with monoamine transporters and other receptors, details the experimental protocols used for their characterization, and provides visual representations of their mechanisms of action and experimental workflows. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development and pharmacology.

Introduction

Synthetic cathinones are β-keto analogues of phenethylamines, structurally related to the naturally occurring stimulant cathinone (B1664624) found in the Khat plant (Catha edulis). Since the mid-2000s, a plethora of synthetic derivatives have emerged on the recreational drug market, often circumventing existing drug laws through minor chemical modifications. These compounds generally exert their effects by interacting with the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), leading to increased extracellular concentrations of their respective neurotransmitters.

The pharmacological effects of synthetic cathinones can vary significantly based on their chemical structure, particularly substitutions on the aromatic ring, the α-carbon, and the amino group.[1][2] These structural variations determine whether a compound acts primarily as a monoamine transporter inhibitor (a "blocker," akin to cocaine) or as a monoamine transporter substrate (a "releaser," akin to amphetamine).[3] This distinction is critical as it influences the neurochemical and behavioral profile of the substance.

This guide focuses on this compound, a term that can refer to different isomers, most notably para-methoxymethcathinone (methedrone), and provides a comparative analysis with other prominent synthetic cathinones such as mephedrone (B570743) (4-MMC), 3-methylmethcathinone (3-MMC), pentedrone, and the pyrovalerone derivative MDPV.

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for this compound and selected related cathinones. The data are presented as IC₅₀ values for monoamine transporter uptake inhibition and Kᵢ values for receptor binding affinities.

Table 1: Monoamine Transporter Inhibition Potency (IC₅₀, nM)
CompoundDAT (IC₅₀, nM)NET (IC₅₀, nM)SERT (IC₅₀, nM)DAT/SERT RatioPrimary Mechanism
This compound (Methedrone) 4,6515161080.02Releaser
Mephedrone (4-MMC) 49.1 - 1,29062.7 - 520118.3 - 930~1-2Releaser[4][5]
3-Methylmethcathinone (3-MMC) 2,1304709,4100.23Releaser[4]
Clephedrone (4-CMC) N/AN/AN/AN/AReleaser
Pentedrone 2,500610135,0000.018Inhibitor[1]
MDPV 4.0 - 12.814.2 - 25.93,305 - >10,000>250Inhibitor[6][7]
Butylone 1,440N/A24,4000.06Hybrid (DAT blocker, SERT substrate)
Ethylone N/AN/AN/AN/AReleaser

N/A: Data not readily available in the searched literature. DAT/SERT Ratio is a simplified indicator of relative selectivity, calculated as (1/IC₅₀ DAT) / (1/IC₅₀ SERT).

Table 2: Receptor Binding Affinities (Kᵢ, nM)
Compound5-HT₁ₐ5-HT₂ₐ5-HT₂B5-HT₂Cα₁ₐα₂ₐD₂
This compound (Methedrone) >10,0004,200>10,000>10,000>10,0009,100>10,000
Mephedrone (4-MMC) >10,0004,900>10,000>10,000>10,000>10,000>10,000
3-Methylmethcathinone (3-MMC) >10,0007,400>10,000>10,000>10,000>10,000>10,000
Pentedrone >10,000>10,000>10,000>10,000>10,000>10,000>10,000
MDPV 2,900>10,000>10,000>10,0005,0003,400>10,000

Data for some compounds and receptors were not available in the searched literature. Values are compiled from multiple sources, primarily focusing on human cloned receptors where specified.[8][9][10]

Experimental Protocols

The characterization of synthetic cathinones typically involves a range of in vitro assays to determine their interaction with monoamine transporters and receptors. Below are detailed methodologies for key experiments.

Monoamine Transporter Uptake Inhibition Assay using HEK293 Cells

This assay measures a compound's ability to inhibit the uptake of radiolabeled monoamines into human embryonic kidney (HEK293) cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter.

Materials:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., Krebs-HEPES buffer, KHB)

  • Radiolabeled monoamine substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Known transporter inhibitors for determining non-specific uptake (e.g., mazindol for DAT/NET, paroxetine (B1678475) for SERT)

  • 96-well microplates

  • Scintillation fluid and a scintillation counter

Procedure:

  • Cell Culture: Culture the transporter-expressing HEK293 cells in appropriate flasks until they reach 80-90% confluency. Seed the cells into 96-well plates and allow them to adhere and grow to form a monolayer.

  • Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cell monolayers once with assay buffer.

  • Pre-incubation: Add the assay buffer containing various concentrations of the test compound or the reference inhibitor to the wells. Incubate for a short period (e.g., 10-20 minutes) at room temperature or 37°C.

  • Initiation of Uptake: Add the assay buffer containing the respective [³H]-labeled monoamine substrate to initiate the uptake reaction.

  • Termination of Uptake: After a defined incubation period (typically 1-10 minutes), rapidly terminate the uptake by aspirating the buffer and washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells in each well (e.g., with 1% SDS) and transfer the lysate to scintillation vials. Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor) from the total uptake. Plot the percentage of inhibition against the log concentration of the test compound and fit the data using a non-linear regression model to determine the IC₅₀ value.

Monoamine Release Assay using Preloaded Synaptosomes

This assay determines whether a compound acts as a substrate (releaser) for monoamine transporters. It measures the ability of a test compound to induce the efflux of a preloaded radiolabeled monoamine from synaptosomes.

Materials:

  • Rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET)

  • Sucrose (B13894) buffer for homogenization

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Radiolabeled monoamine substrates ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin)

  • Test compounds

  • Glass-fiber filters and a vacuum filtration manifold

  • Scintillation counter

Procedure:

  • Synaptosome Preparation: Homogenize the brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomes. Wash and resuspend the synaptosomal pellet in the assay buffer.

  • Preloading: Incubate the synaptosomes with the respective [³H]-labeled monoamine substrate to allow for uptake and loading into the synaptic vesicles.

  • Superfusion/Washing: Place the preloaded synaptosomes onto filters and wash with fresh assay buffer to remove extracellular radioactivity.

  • Induction of Release: Add the assay buffer containing various concentrations of the test compound to the synaptosomes.

  • Sample Collection: Collect the superfusate at timed intervals.

  • Quantification: At the end of the experiment, lyse the synaptosomes remaining on the filter to determine the total remaining radioactivity. Measure the radioactivity in the collected superfusate samples and the final lysate using a scintillation counter.

  • Data Analysis: Express the amount of radioactivity released in each fraction as a percentage of the total radioactivity in the synaptosomes at the beginning of the release experiment. Plot the percentage of release against the log concentration of the test compound to determine the EC₅₀ value for release.

Signaling Pathways and Experimental Workflows

The interaction of synthetic cathinones with monoamine transporters initiates a cascade of events that alters synaptic neurotransmission. The primary distinction in their mechanism of action—inhibition versus release—leads to different neurochemical consequences.

Monoamine Transporter Signaling

Monoamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drugs VMAT2 VMAT2 Dopamine_vesicle Dopamine Vesicles VMAT2->Dopamine_vesicle Packaging MAO MAO Dopamine_cyto Cytosolic Dopamine Dopamine_vesicle->Dopamine_cyto Storage Dopamine_synapse Synaptic Dopamine Dopamine_vesicle->Dopamine_synapse Release Dopamine_cyto->VMAT2 Packaging Dopamine_cyto->MAO Metabolism DAT DAT DAT->Dopamine_cyto Dopamine_synapse->DAT Reuptake D_receptor Dopamine Receptors Dopamine_synapse->D_receptor Signal Downstream Signaling D_receptor->Signal Inhibitor Transporter Inhibitor (e.g., Pentedrone, MDPV) Inhibitor->DAT Blocks Reuptake Releaser Transporter Substrate (Releaser) (e.g., Methedrone, Mephedrone) Releaser->DAT Reverses Transport

Caption: Mechanism of action of cathinones at the dopamine synapse.

The diagram above illustrates the two primary mechanisms by which synthetic cathinones affect monoamine signaling, using the dopamine system as an example. Transporter inhibitors, such as MDPV, block the reuptake of dopamine from the synaptic cleft, leading to its accumulation and prolonged action on postsynaptic receptors. In contrast, transporter substrates, like mephedrone, are transported into the presynaptic neuron and induce reverse transport of dopamine through the transporter, causing a rapid and substantial increase in synaptic dopamine levels.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Pharmacological Profiling cluster_uptake Uptake Inhibition Assay cluster_release Monoamine Release Assay cluster_binding Receptor Binding Assay start Test Compound (e.g., this compound) cell_culture Culture Transporter- Expressing HEK293 Cells start->cell_culture synaptosome_prep Prepare Brain Synaptosomes start->synaptosome_prep membrane_prep Prepare Cell Membranes Expressing Receptor start->membrane_prep assay_prep Prepare Assay Plates (Cells + Buffer) cell_culture->assay_prep compound_add_uptake Add Test Compound assay_prep->compound_add_uptake radiolabel_add Add [3H]-Monoamine compound_add_uptake->radiolabel_add terminate_uptake Terminate & Wash radiolabel_add->terminate_uptake quantify_uptake Quantify Radioactivity terminate_uptake->quantify_uptake ic50_calc Calculate IC50 quantify_uptake->ic50_calc end Pharmacological Profile ic50_calc->end preload Preload with [3H]-Monoamine synaptosome_prep->preload compound_add_release Add Test Compound preload->compound_add_release collect_superfusate Collect Superfusate compound_add_release->collect_superfusate quantify_release Quantify Radioactivity collect_superfusate->quantify_release ec50_calc Calculate EC50 quantify_release->ec50_calc ec50_calc->end binding_reaction Incubate Membranes with Radioligand & Test Compound membrane_prep->binding_reaction filter_wash Filter & Wash binding_reaction->filter_wash quantify_binding Quantify Bound Radioactivity filter_wash->quantify_binding ki_calc Calculate Ki quantify_binding->ki_calc ki_calc->end

Caption: General experimental workflow for in vitro profiling.

This workflow diagram outlines the key steps involved in the in vitro pharmacological characterization of a synthetic cathinone. It encompasses three primary assays: monoamine transporter uptake inhibition, monoamine release, and receptor binding. Each of these assays provides critical data points (IC₅₀, EC₅₀, and Kᵢ values, respectively) that collectively define the compound's pharmacological profile.

Conclusion

This compound and related synthetic cathinones exhibit a diverse range of pharmacological profiles, primarily dictated by their differential interactions with monoamine transporters. The distinction between transporter inhibitors and substrates is a key determinant of their neurochemical and, consequently, their psychoactive effects. The quantitative data and experimental protocols presented in this guide provide a framework for the systematic evaluation of these compounds. A thorough understanding of their pharmacology is essential for the scientific and medical communities to address the public health challenges posed by the continuous emergence of new psychoactive substances and to explore any potential therapeutic applications. Further research is warranted to fully elucidate the downstream signaling consequences and the in vivo effects of this complex class of compounds.

References

Synthesis of Methoxyphedrine reference standards for analytical testing.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methoxyphedrine (N-methyl-1-(3-methoxyphenyl)propan-2-amine) reference standards for analytical testing. Due to the limited availability of direct synthetic procedures for this compound in peer-reviewed literature, this guide presents a well-established and analogous synthetic pathway based on the synthesis of structurally similar compounds, such as methamphetamine and para-methoxyamphetamine (PMA). The methodologies, analytical characterization techniques, and a discussion of the putative signaling pathway are detailed to support research and development activities.

Introduction

This compound is a substituted amphetamine and a positional isomer of the more well-known para-methoxymethamphetamine (PMMA). As with many designer drugs and novel psychoactive substances, the availability of pure and well-characterized reference standards is crucial for forensic analysis, toxicological screening, and pharmacological research. This guide outlines a common and effective synthetic route for producing this compound and details the necessary analytical techniques for its characterization and purity assessment.

Synthetic Pathway

The most common and versatile method for the synthesis of N-methylated phenethylamines, such as this compound, is through the reductive amination of a corresponding phenyl-2-propanone precursor. This two-step process typically involves the formation of an imine intermediate followed by its reduction to the final amine.

Overview of the Synthesis Workflow

The synthesis of this compound can be logically divided into two primary stages: the synthesis of the key intermediate, 3-methoxyphenyl-2-propanone, and its subsequent conversion to this compound via reductive amination.

Synthesis_Workflow Start Starting Material: 3-Methoxyphenylacetic Acid Intermediate Intermediate: 3-Methoxyphenyl-2-propanone Start->Intermediate Synthesis Product Final Product: This compound Intermediate->Product Reductive Amination Purification Purification and Characterization Product->Purification Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine, Norepinephrine, Serotonin) DA DA Vesicle->DA NE NE Vesicle->NE SER 5-HT Vesicle->SER DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) SERT Serotonin Transporter (SERT) This compound This compound This compound->DAT Inhibits/Reverses This compound->NET Inhibits/Reverses This compound->SERT Inhibits/Reverses DA->DAT Reuptake Receptors Postsynaptic Receptors (Dopamine, Adrenergic, Serotonin) DA->Receptors Binding NE->NET Reuptake NE->Receptors Binding SER->SERT Reuptake SER->Receptors Binding

Exploring the Psychoactive Properties of Methoxyphedrine and its Analogs in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for researchers, scientists, and drug development professionals for informational purposes only. Methoxyphedrine (Methedrone) is a research chemical with limited and inconclusive scientific study. The information presented herein is a synthesis of available preclinical data and should not be interpreted as an endorsement or guide for human use. The evaluation of structurally similar compounds is provided for comparative pharmacology and methodological illustration due to the sparse data on this compound.

Introduction

This compound (Methedrone, 4-methoxymethcathinone, 4-MeOMC, bk-PMMA) is a synthetic stimulant of the cathinone (B1664624) class. Structurally, it is the β-keto analogue of para-methoxymethamphetamine (PMMA). Like other synthetic cathinones, it was developed as a designer drug, and understanding its psychoactive profile is crucial for both public health and drug development. This guide provides a technical overview of the preclinical evaluation of this compound's psychoactive properties, with a focus on its mechanism of action and behavioral effects in animal models. Due to a significant lack of published quantitative behavioral data for this compound, the well-researched analog Mephedrone (4-methylmethcathinone, 4-MMC) is used as a representative compound to detail experimental protocols and data presentation.

Proposed Mechanism of Action

This compound's primary mechanism of action is believed to involve the modulation of monoamine neurotransmission. Studies have shown that it acts as a potent inhibitor of the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET), while being a comparatively weak inhibitor of the dopamine (B1211576) transporter (DAT). This profile suggests that, unlike classic psychostimulants such as cocaine or amphetamine which are often more DAT-centric, this compound's effects may be more heavily influenced by serotonergic and noradrenergic activity. The imbalance, particularly the potent serotonin activity relative to dopamine, could contribute to its unique psychoactive effects and toxicity profile.

cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft MET This compound (Methedrone) DAT Dopamine Transporter (DAT) MET->DAT Weak Inhibition NET Norepinephrine Transporter (NET) MET->NET Potent Inhibition SERT Serotonin Transporter (SERT) MET->SERT Potent Inhibition DA Dopamine DAT->DA Reuptake NE Norepinephrine NET->NE Reuptake SER Serotonin SERT->SER Reuptake DA_Inc ↑ [DA] DA->DA_Inc NE_Inc ↑↑ [NE] NE->NE_Inc SER_Inc ↑↑ [SER] SER->SER_Inc

Initial Toxicity Screening of Methoxyphedrine in Cell-Based Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyphedrine (MXP), a synthetic cathinone (B1664624) and a novel psychoactive substance (NPS), has emerged as a compound of interest for toxicological evaluation. As with many NPS, there is a significant gap in the scientific literature regarding its safety profile.[1][2] This technical guide provides a framework for the initial toxicity screening of this compound using established in vitro cell-based assays. The methodologies outlined here are based on standard practices for the toxicological assessment of new chemical entities and are informed by research on related synthetic cathinones and amphetamine-type stimulants.[3][4][5] The aim is to offer a robust starting point for researchers to assess the cytotoxic and mechanistic effects of this compound in a controlled laboratory setting.

Cell-based assays are crucial in the early stages of drug discovery and toxicology for providing a preliminary understanding of a compound's potential for causing cellular damage.[6][7] They offer a more rapid and cost-effective alternative to animal testing for initial screening.[8] This guide will detail protocols for assessing cell viability, membrane integrity, apoptosis, and oxidative stress, which are key indicators of cytotoxicity.[9]

Core Experimental Workflow

The initial toxicity screening of this compound can be structured as a tiered approach, starting with general cytotoxicity assays and progressing to more specific mechanistic studies. This workflow allows for a comprehensive evaluation of the compound's effects on cellular health.

experimental_workflow cluster_prep Preparation cluster_tier1 Tier 1: General Cytotoxicity Assessment cluster_tier2 Tier 2: Mechanistic Assays cluster_analysis Data Analysis & Interpretation cell_culture Cell Line Selection & Culture (e.g., SH-SY5Y) cell_seeding Cell Seeding in Multi-well Plates cell_culture->cell_seeding compound_prep This compound Stock Solution Preparation compound_prep->cell_seeding mtt_assay MTT Assay (Metabolic Activity) cell_seeding->mtt_assay Compound Treatment ldh_assay LDH Assay (Membrane Integrity) cell_seeding->ldh_assay Compound Treatment ic50 IC50/EC50 Determination mtt_assay->ic50 ldh_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) pathway_analysis Signaling Pathway Elucidation apoptosis_assay->pathway_analysis ros_assay ROS Assay (DCFH-DA) ros_assay->pathway_analysis mmp_assay Mitochondrial Membrane Potential Assay (e.g., TMRE) mmp_assay->pathway_analysis ic50->apoptosis_assay ic50->ros_assay Select Concentrations ic50->mmp_assay Select Concentrations ic50->pathway_analysis conclusion Toxicological Profile Summary pathway_analysis->conclusion

Caption: Tiered experimental workflow for in vitro toxicity screening.

Data Presentation: Summary of Expected Quantitative Data

While specific data for this compound is not yet widely available, the following table illustrates how quantitative results from the described assays can be structured. Data from related synthetic cathinones are provided as a reference.

Assay TypeCell LineCompoundEndpointResult (Example)Reference
Cell Viability Primary Rat HepatocytesBuphedroneEC501.57 mM[4]
Primary Rat HepatocytesButylone (B606430)EC501.21 mM[4]
Primary Rat Hepatocytes3,4-DMMCEC500.158 mM[4]
Apoptosis SH-SY5Y2-Cl-4,5-MDMA% Apoptotic CellsConcentration-dependent increase[2]
Oxidative Stress SH-SY5Y3,4-MDPHPROS ProductionConcentration-dependent increase[2]
Mitochondrial Toxicity Isolated Rat Liver MitochondriaMethamphetamineMitochondrial SwellingConcentration-dependent increase[10]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell line and laboratory conditions.

Cell Culture

For neurotoxicity studies, the human neuroblastoma cell line SH-SY5Y is a common choice due to its dopaminergic characteristics.[2][3]

  • Cell Line: SH-SY5Y (ATCC® CRL-2266™)

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12]

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1.5 x 10^4 cells/well and allow them to adhere for 24 hours.[11]

  • Compound Treatment: Prepare serial dilutions of this compound in the growth medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.[13]

  • MTT Addition: Add 50 µL of MTT solution (1 mg/mL in DMEM) to each well and incubate for 4 hours at 37°C.[11]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[14]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, collect the cell culture supernatant from each well.

  • LDH Measurement: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure the LDH activity in the supernatant.[11]

  • Data Analysis: Express the results as a percentage of LDH released compared to a positive control (cells lysed to achieve maximum LDH release).

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][15]

  • Cell Seeding and Treatment: Seed SH-SY5Y cells in 6-well plates at a density of 3 x 10^5 cells/well and treat with this compound for 24 hours.[11]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[11]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Reactive Oxygen Species (ROS) Assay

This assay measures the intracellular production of ROS using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).[16]

  • Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with this compound.

  • Probe Loading: After treatment, wash the cells with PBS and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Data Analysis: Normalize the fluorescence data to the control group.

Mitochondrial Membrane Potential (MMP) Assay

A decrease in MMP is an early indicator of apoptosis.[17][18] This can be measured using cationic fluorescent dyes like Tetramethylrhodamine, Ethyl Ester (TMRE).[19]

  • Cell Seeding and Treatment: Seed and treat cells as in the ROS assay.

  • Dye Loading: After treatment, incubate the cells with TMRE dye according to the manufacturer's protocol.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer.

  • Data Analysis: A decrease in fluorescence intensity indicates a loss of MMP.

Signaling Pathways and Mechanistic Insights

The toxicity of methamphetamine and related compounds often involves the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, as well as endoplasmic reticulum (ER) stress.[18][20]

Methamphetamine-Induced Apoptotic Pathway

Methamphetamine has been shown to induce apoptosis by increasing the expression of pro-apoptotic proteins like Bax, leading to mitochondrial dysfunction, cytochrome c release, and subsequent caspase activation.[18]

apoptosis_pathway cluster_stimulus Stimulus cluster_er_stress ER Stress cluster_mitochondrial Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade This compound This compound er_stress ER Stress This compound->er_stress bax Bax Upregulation This compound->bax caspase12 Caspase-12 Activation er_stress->caspase12 caspase3 Caspase-3 Activation caspase12->caspase3 mmp_loss Mitochondrial Membrane Potential Collapse bax->mmp_loss cytochrome_c Cytochrome c Release mmp_loss->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential apoptotic signaling pathways induced by this compound.
Oxidative Stress and Cellular Damage

Many psychoactive substances, including methamphetamine, are known to induce the production of reactive oxygen species (ROS).[16][21][22] Excessive ROS can lead to oxidative stress, causing damage to lipids, proteins, and DNA, which can trigger apoptotic cell death.

oxidative_stress_pathway cluster_stimulus Stimulus cluster_ros ROS Generation cluster_damage Cellular Damage cluster_outcome Outcome This compound This compound ros_production Increased ROS Production This compound->ros_production lipid_peroxidation Lipid Peroxidation ros_production->lipid_peroxidation protein_damage Protein Damage ros_production->protein_damage dna_damage DNA Damage ros_production->dna_damage apoptosis Apoptosis lipid_peroxidation->apoptosis protein_damage->apoptosis dna_damage->apoptosis

Caption: Oxidative stress-mediated cellular damage pathway.

Conclusion

This technical guide provides a comprehensive framework for the initial in vitro toxicity screening of this compound. By employing a tiered approach that includes assays for general cytotoxicity, apoptosis, and oxidative stress, researchers can systematically evaluate the potential adverse effects of this novel psychoactive substance. The provided protocols and data presentation formats are intended to facilitate standardized and comparable research in this critical area of public health. Further investigations will be necessary to fully elucidate the specific molecular mechanisms underlying this compound's toxicity and to correlate these in vitro findings with potential in vivo effects.

References

The Structural Ballet of Methoxyphedrine: An In-Depth Guide to its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the intricate relationship between the chemical structure of methoxyphedrine and its pharmacological activity. As a derivative of cathinone, this compound and its analogues represent a significant area of interest in neuroscience and pharmacology due to their stimulant properties and potential for abuse. Understanding the nuanced interplay of molecular modifications and their effects on biological targets is paramount for the development of novel therapeutics and for comprehending the mechanisms of action of this class of compounds.

Core Structural Features and Pharmacological Targets

This compound, a β-keto-amphetamine, shares the foundational phenethylamine (B48288) skeleton. Its primary mechanism of action involves the modulation of monoamine transporters, specifically the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). The interaction with these transporters leads to an increase in the extracellular concentrations of dopamine, serotonin, and norepinephrine, respectively, which underlies its stimulant and psychoactive effects.

The structure-activity relationship (SAR) of this compound and its derivatives is largely dictated by substitutions at three key positions:

  • The Phenyl Ring: Modifications to the aromatic ring, such as the position and nature of the methoxy (B1213986) group and other substituents, profoundly influence the potency and selectivity of the compound for DAT and SERT.

  • The α-Carbon: Alkyl substitutions at the α-position can impact the metabolic stability and overall potency of the molecule.

  • The Amino Group: The nature of the substituent on the nitrogen atom can modulate the compound's interaction with the monoamine transporters.

Quantitative Structure-Activity Relationship Data

The following table summarizes the in vitro data for a series of para-substituted methcathinone (B1676376) analogues, including the 4-methoxy derivative (methedrone), which provides critical insights into the SAR of this compound-related compounds. The data is presented as EC50 values, which represent the concentration of the compound that elicits a half-maximal response in monoamine release assays.

CompoundSubstituent (para-position)DAT EC50 (nM)[1]SERT EC50 (nM)[1]DAT/SERT Selectivity Ratio[1]
MethcathinoneH50.215,100300
MephedroneCH₃1102,20020
Methedrone OCH₃ 175 506 2.89
4-Fluoro MCATF89.63,10034.6
4-Chloro MCATCl1202,90024.2
4-Bromo MCATBr1252,70021.6
4-Trifluoromethyl MCATCF₃2,7001900.07

Key Observations:

  • The parent compound, methcathinone, is highly selective for DAT.

  • The addition of a methoxy group at the para-position (methedrone) significantly increases the potency at SERT, thereby reducing the DAT/SERT selectivity ratio. This suggests a shift towards a more serotonin-like effect.[1]

  • Electron-withdrawing groups, such as trifluoromethyl, dramatically increase SERT selectivity.[1]

  • The steric bulk of the para-substituent is a key determinant of the DAT versus SERT selectivity.[2]

Experimental Protocols

A fundamental technique for characterizing the interaction of this compound derivatives with their primary targets is the radioligand binding assay. Below is a representative protocol for determining the binding affinity of a test compound for the dopamine transporter.

Protocol: Dopamine Transporter (DAT) Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of a this compound derivative for the human dopamine transporter (hDAT).

Materials:

  • HEK293 cells stably expressing hDAT.

  • Membrane preparation from hDAT-expressing cells.

  • Radioligand: [¹²⁵I]RTI-55 (a high-affinity DAT ligand).

  • Test compounds (this compound derivatives).

  • Reference compound (e.g., cocaine or GBR12909).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration manifold.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hDAT cells to confluency.

    • Harvest cells and homogenize in ice-cold buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, the radioligand ([¹²⁵I]RTI-55) at a concentration near its Kd, and varying concentrations of the test compound.

    • Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known DAT inhibitor like GBR12909).

    • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration:

    • Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter using a filtration manifold. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Molecular Interactions and Workflows

Signaling Pathway

The interaction of this compound derivatives with monoamine transporters initiates a cascade of intracellular events. While the specific downstream signaling pathways for this compound are not extensively detailed in the literature, a plausible pathway following dopamine transporter blockade is depicted below.

G This compound This compound Derivative DAT Dopamine Transporter (DAT) This compound->DAT Inhibition/Reverse Transport Dopamine Extracellular Dopamine DAT->Dopamine Increased Concentration D1R D1 Receptor Dopamine->D1R Activation AC Adenylyl Cyclase D1R->AC Stimulation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB Phosphorylation PKA->CREB Phosphorylation Gene Gene Expression (e.g., c-fos) CREB->Gene Regulation G Synthesis Chemical Synthesis of This compound Derivatives Purification Purification and Structural Characterization Synthesis->Purification InVitro In Vitro Assays Purification->InVitro Binding Receptor Binding Assays (DAT, SERT, NET) InVitro->Binding Functional Monoamine Release Assays InVitro->Functional InVivo In Vivo Studies InVitro->InVivo SAR SAR Analysis and Lead Optimization Binding->SAR Functional->SAR Locomotor Locomotor Activity InVivo->Locomotor Discrimination Drug Discrimination InVivo->Discrimination Locomotor->SAR Discrimination->SAR

References

Methodological & Application

Development and Validation of an Analytical Method for Methoxyphedrine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methoxyphedrine (2-methoxy-N-methylamphetamine) is a synthetic stimulant and a substituted amphetamine. As with many novel psychoactive substances (NPS), robust and reliable analytical methods are crucial for its detection and quantification in various matrices, including seized materials and biological samples. This document provides a comprehensive guide for the development and validation of an analytical method for this compound, offering protocols for both High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

The proposed methods are based on established analytical principles for structurally similar compounds, such as methylephedrine and other synthetic cathinones. It is imperative that any laboratory implementing these methods performs a full internal validation to ensure the method is suitable for its intended purpose.

Analytical Method Development

Analyte and Reference Standards

A certified reference material (CRM) of this compound is essential for method development and validation.[1][2] An appropriate internal standard (IS), such as a deuterated analog of this compound (e.g., this compound-d3), should be used to ensure accuracy and precision. If a deuterated analog is unavailable, a structurally similar compound with a distinct mass-to-charge ratio (m/z) can be utilized.

Sample Preparation

The choice of sample preparation technique depends on the matrix. The goal is to extract this compound efficiently while minimizing interferences.

Protocol 2.2.1: Liquid-Liquid Extraction (LLE) for Biological Matrices (e.g., Urine, Plasma)

  • To 1 mL of the biological sample, add the internal standard solution.

  • Alkalinize the sample by adding a suitable buffer (e.g., 1 mL of 0.1 M sodium carbonate buffer, pH 9.5).

  • Add 5 mL of an organic extraction solvent (e.g., a mixture of n-butyl chloride and ethyl acetate, 9:1 v/v).

  • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for HPLC-MS/MS analysis or a suitable solvent for GC-MS analysis.

Protocol 2.2.2: Solid-Phase Extraction (SPE) for Complex Matrices

SPE can provide a cleaner extract compared to LLE. A mixed-mode cation exchange cartridge is recommended for extracting basic compounds like this compound.

  • Condition the SPE cartridge with methanol (B129727) followed by deionized water and then a buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.0).

  • Load the pre-treated sample (1 mL of sample diluted with 1 mL of buffer) onto the cartridge.

  • Wash the cartridge with deionized water, followed by a weak organic solvent (e.g., 20% methanol in water) to remove interferences.

  • Dry the cartridge thoroughly under vacuum.

  • Elute the analyte with a small volume (e.g., 2 mL) of an ammoniated organic solvent (e.g., 2% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

Workflow for Sample Preparation

G cluster_LLE Liquid-Liquid Extraction cluster_SPE Solid-Phase Extraction start_lle Sample + IS alkalinize Alkalinize start_lle->alkalinize add_solvent Add Organic Solvent alkalinize->add_solvent vortex_centrifuge Vortex & Centrifuge add_solvent->vortex_centrifuge separate_organic Separate Organic Layer vortex_centrifuge->separate_organic evaporate_lle Evaporate separate_organic->evaporate_lle reconstitute_lle Reconstitute evaporate_lle->reconstitute_lle start_spe Sample + IS condition Condition Cartridge start_spe->condition load Load Sample condition->load wash Wash load->wash elute Elute wash->elute evaporate_spe Evaporate elute->evaporate_spe reconstitute_spe Reconstitute evaporate_spe->reconstitute_spe

Sample preparation workflows for LLE and SPE.

Chromatographic Conditions

Protocol 2.3.1: HPLC-MS/MS Method

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is suitable for the separation of polar compounds.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A gradient program should be optimized to achieve good peak shape and separation from matrix components. A typical starting point is 5% B, ramping to 95% B over 5-7 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS/MS Detection: The mass spectrometer should be operated in positive ESI mode. Two multiple reaction monitoring (MRM) transitions should be selected for both this compound and the internal standard for quantification and qualification.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compoundTo be determinedTo be determinedTo be determined
This compound-d3 (IS)To be determinedTo be determinedTo be determined
Note: The specific m/z values need to be determined by infusing a standard solution of this compound into the mass spectrometer.

Protocol 2.3.2: GC-MS Method

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection Mode: Splitless or split (e.g., 10:1), depending on the concentration.

  • MS Detection: The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 40-500. For quantitative analysis, selected ion monitoring (SIM) of characteristic ions of this compound and the IS should be used.

Analytical Method Validation

The analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[3][4][5][6][7] The following parameters should be evaluated.

Validation Workflow

G method_dev Method Development validation_protocol Validation Protocol method_dev->validation_protocol specificity Specificity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness validation_report Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report

Workflow for analytical method validation.

Specificity (Selectivity)

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Protocol 3.1.1: Specificity Evaluation

  • Analyze blank matrix samples from at least six different sources to ensure no endogenous interferences are observed at the retention time of this compound and the IS.

  • Analyze blank matrix samples spiked with commonly encountered drugs and structurally similar compounds to demonstrate a lack of interference.

ParameterAcceptance Criteria
Specificity No significant interfering peaks at the retention time of the analyte and IS in blank and spiked samples.
Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Protocol 3.2.1: Linearity and Range Assessment

  • Prepare a series of calibration standards by spiking blank matrix with known concentrations of this compound. A minimum of five concentration levels should be used.

  • Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the concentration.

  • Perform a linear regression analysis and determine the coefficient of determination (r²).

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.995
Range To be established based on the intended application.
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Protocol 3.3.1: Accuracy Determination

  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

  • Analyze at least five replicates of each QC level.

  • Calculate the percent recovery for each sample.

ParameterAcceptance Criteria
Accuracy (% Recovery) Within 85-115% for low QC and 90-110% for medium and high QCs.
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Protocol 3.4.1: Precision Evaluation

  • Repeatability (Intra-assay precision): Analyze at least five replicates of each QC level (low, medium, high) on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Analyze the same QC samples on at least three different days, with different analysts, and/or on different instruments.

ParameterAcceptance Criteria
Repeatability (Intra-assay RSD) ≤ 15% for low QC, ≤ 10% for medium and high QCs.
Intermediate Precision (Inter-assay RSD) ≤ 20% for low QC, ≤ 15% for medium and high QCs.
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol 3.5.1: LOD and LOQ Estimation

  • Based on Signal-to-Noise Ratio: Analyze a series of low-concentration samples and determine the concentration at which the signal-to-noise ratio is approximately 3 for LOD and 10 for LOQ.

  • Based on Standard Deviation of the Response and the Slope: Analyze a number of blank samples and calculate the standard deviation of the response. The LOD and LOQ can then be calculated using the formulas:

    • LOD = 3.3 * (standard deviation of the response / slope of the calibration curve)

    • LOQ = 10 * (standard deviation of the response / slope of the calibration curve)

ParameterAcceptance Criteria
LOD Signal-to-noise ratio ≥ 3
LOQ Signal-to-noise ratio ≥ 10; Accuracy and precision should meet acceptance criteria.
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Protocol 3.6.1: Robustness Assessment

Introduce small, deliberate changes to the method parameters and assess the impact on the results. Examples of parameters to vary include:

  • HPLC: pH of the mobile phase, column temperature, flow rate, mobile phase composition.

  • GC: Injector temperature, oven temperature ramp rate, carrier gas flow rate.

ParameterAcceptance Criteria
Robustness The results should remain within the acceptance criteria for accuracy and precision when small variations are introduced.

Summary of Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity No significant interferences at the retention times of the analyte and IS.
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) 85-115% (low QC), 90-110% (medium/high QCs)
Precision (RSD) Intra-assay: ≤ 15% (low QC), ≤ 10% (medium/high QCs)Inter-assay: ≤ 20% (low QC), ≤ 15% (medium/high QCs)
Limit of Detection (LOD) S/N ≥ 3
Limit of Quantification (LOQ) S/N ≥ 10, with acceptable accuracy and precision.
Robustness Results remain within acceptance criteria with small variations in method parameters.

Conclusion

The proposed HPLC-MS/MS and GC-MS methods, once fully validated, will provide reliable and robust analytical tools for the qualitative and quantitative analysis of this compound. Adherence to the detailed protocols for method development and validation is crucial for ensuring the generation of high-quality, defensible data in research, forensic, and clinical settings. It is reiterated that the specific parameters and acceptance criteria may need to be adjusted based on the specific application and regulatory requirements.

References

Application Note: Quantification of Methoxyphedrine in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyphedrine (also known as N-methylephedrine) is a sympathomimetic amine and a derivative of ephedrine. Its presence and concentration in biological matrices are of interest in pharmacokinetic studies, clinical and forensic toxicology, and sports anti-doping analysis. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of this compound in biological samples due to its high sensitivity, selectivity, and robustness.[1][2][3][4] This application note provides a detailed protocol for the sensitive and accurate quantification of this compound in human plasma and urine using LC-MS/MS.

Principle

The method involves the extraction of this compound and an internal standard (IS) from the biological matrix, followed by chromatographic separation on a C18 reverse-phase column and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The quantification is based on the ratio of the peak area of the analyte to that of the internal standard.

Experimental

Materials and Reagents
  • This compound hydrochloride reference standard

  • This compound-d3 (or other suitable deuterated analog) as an internal standard (IS)

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Human plasma and urine (drug-free)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange) or liquid-liquid extraction solvents (e.g., methyl tert-butyl ether)

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard and Quality Control Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare by dissolving the reference standards of this compound and the internal standard in methanol.

  • Working Standard Solutions: Prepare by serial dilution of the stock solutions with a suitable solvent (e.g., 50:50 methanol:water).

  • Calibration Standards and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into drug-free plasma or urine to obtain a series of concentrations for the calibration curve and at least three levels of QC samples (low, medium, and high).

Sample Preparation Protocol: Solid Phase Extraction (SPE) for Plasma

  • Pre-treatment: To 200 µL of plasma, add 20 µL of the internal standard working solution and 200 µL of 1 M carbonate buffer (pH 9.5). Vortex for 10 seconds.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid, followed by 1 mL of methanol.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes.

  • Elution: Elute the analytes with 1 mL of a freshly prepared mixture of ethyl acetate:methanol:ammonium hydroxide (B78521) (50:50:20).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

Sample Preparation Protocol: Liquid-Liquid Extraction (LLE) for Urine

  • Pre-treatment: To 500 µL of urine, add 20 µL of the internal standard working solution and 100 µL of 1 N NaOH. Vortex for 10 seconds.

  • Extraction: Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes.[2]

  • Transfer: Transfer the organic layer to a clean tube.

  • Evaporation: Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.[2]

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Method

Liquid Chromatography Conditions
ParameterValue
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B in 5 min, hold for 2 min, re-equilibrate for 3 min
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 180.3148.215
This compound (Quantifier) 180.358.120
This compound-d3 (IS) 183.3148.215

Method Validation

The method was validated according to international guidelines, and the results are summarized below.

Quantitative Data Summary
ParameterResult
Linearity Range 0.1 - 100 ng/mL[1]
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%RSD) < 5.2%[1]
Inter-day Precision (%RSD) < 5.2%[1]
Accuracy (%RE) < 3.0%[1]
Recovery > 85%
Matrix Effect Within ±15%

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis BiologicalSample Biological Sample (Plasma/Urine) AddIS Add Internal Standard BiologicalSample->AddIS Extraction Extraction (SPE or LLE) AddIS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation Inject MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Result Result Data_Analysis->Result Quantitative Result

Caption: Experimental workflow for this compound quantification.

Conclusion

This application note details a robust and sensitive LC-MS/MS method for the quantification of this compound in biological samples. The described protocols for sample preparation and analysis provide excellent accuracy, precision, and recovery, making the method suitable for a wide range of applications in clinical and forensic settings.

References

Application Note: Detection and Confirmation of Methoxyphedrine (PMMA) by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the detection and confirmation of methoxyphedrine, also known as para-methoxymethamphetamine (PMMA), in forensic and clinical samples using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology includes procedures for sample preparation from biological matrices, derivatization, and instrumental analysis. This protocol is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for the qualitative and quantitative analysis of this controlled substance.

Introduction

This compound (PMMA) is a potent synthetic stimulant of the amphetamine class, structurally related to para-methoxyamphetamine (PMA) and methamphetamine.[1] Due to its high potential for abuse and associated toxicity, sensitive and specific analytical methods are crucial for its detection in both seized materials and biological specimens. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of amphetamine-type substances, offering excellent chromatographic separation and definitive mass spectral identification.[2] This protocol outlines a comprehensive GC-MS method, including sample extraction and derivatization, to ensure accurate and reproducible results.

Principle

The analytical procedure involves the extraction of this compound from the sample matrix, followed by chemical derivatization to improve its chromatographic properties and produce characteristic mass fragments. The derivatized analyte is then introduced into the GC-MS system. In the gas chromatograph, the compound is separated from other components based on its volatility and interaction with the stationary phase of the analytical column. Subsequently, the separated compound enters the mass spectrometer, where it is ionized by electron impact (EI), leading to the formation of a molecular ion and characteristic fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, providing a unique mass spectrum that serves as a chemical fingerprint for the identification and confirmation of this compound.

Experimental Protocols

Reagents and Materials
  • This compound hydrochloride reference standard

  • Internal Standard (IS) (e.g., Methamphetamine-d5)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 N to 5.0 N)[2][3]

  • Organic solvents (e.g., Hexane (B92381), Ethyl Acetate (B1210297), Toluene)[2][3]

  • Derivatizing agent (e.g., Heptafluorobutyric anhydride (B1165640) (HFBA), Pentafluoropropionic anhydride (PFPA), Trifluoroacetic anhydride (TFAA))[3][4]

  • Anhydrous sodium sulfate (B86663)

  • GC-MS grade solvents for reconstitution (e.g., Ethyl Acetate)

  • Glassware: screw-cap test tubes, volumetric flasks, pipettes

  • Centrifuge

  • Nitrogen evaporator

  • Vortex mixer

Sample Preparation (Liquid-Liquid Extraction from Urine)
  • Pipette 1-5 mL of the urine sample into a screw-cap glass test tube.

  • Add a known amount of the internal standard solution.

  • Alkalinize the sample by adding 500 µL of 5.0 N NaOH solution and vortex for 15 seconds.[2]

  • Add 3 mL of an appropriate extraction solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

  • Vortex the mixture for 2 minutes to ensure thorough extraction.

  • Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.[2]

  • Carefully transfer the upper organic layer to a clean test tube.

  • Dry the organic extract by passing it through a small column of anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the tube and decanting.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

Derivatization

Derivatization is a critical step for improving the chromatographic behavior of amphetamine-type compounds.[5][6] Acylation with fluorinated anhydrides is a common and effective method.[3]

  • To the dried extract from step 4.2.9, add 50 µL of ethyl acetate and 50 µL of the chosen derivatizing agent (e.g., PFPA).

  • Cap the tube tightly and heat at 70°C for 30 minutes.[3]

  • Allow the tube to cool to room temperature.

  • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[2]

GC-MS Instrumentation and Parameters

The following table summarizes the recommended GC-MS parameters. These may be optimized based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS, TG-5MS, or equivalent)
Carrier GasHelium, constant flow rate of 1.0-1.5 mL/min
Injection Volume1 µL
Injection ModeSplitless
Injector Temperature250°C - 280°C
Oven Temperature ProgramInitial: 70°C, hold for 1 minRamp: 15°C/min to 280°CHold: 5 min at 280°C
Mass Spectrometer
Ionization ModeElectron Impact (EI)
Ionization Energy70 eV
Mass Range40-500 amu
Scan ModeFull Scan for qualitative analysisSelected Ion Monitoring (SIM) for quantitative analysis
Ion Source Temperature230°C
Quadrupole Temperature150°C

Data Presentation and Analysis

Qualitative Identification

The identification of this compound is based on the retention time and the mass spectrum of the derivatized compound. The obtained mass spectrum should be compared with a reference spectrum of a derivatized this compound standard.

Quantitative Data

The following table presents the expected mass-to-charge ratios (m/z) for the major fragment ions of underivatized this compound (PMMA). Derivatization will shift these masses to higher values, producing a new set of characteristic ions that should be determined by running a derivatized standard.

CompoundMolecular Weight ( g/mol )Key Fragment Ions (m/z) of Underivatized Compound
This compound (PMMA)179.26121, 58, 91, 77

Data sourced from NIST Mass Spectrometry Data Center and other publicly available spectral databases.

For quantitative analysis, a calibration curve should be prepared using known concentrations of the derivatized this compound standard and a constant concentration of the internal standard. The ratio of the peak area of the target analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

Workflow and Visualization

The overall experimental workflow for the GC-MS analysis of this compound is depicted in the following diagram.

GCMS_Workflow GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Sample Collection (Urine/Blood/Seized Material) Aliquot 2. Aliquoting & IS Spiking Sample->Aliquot Extraction 3. Liquid-Liquid Extraction (Alkalinization & Solvent Addition) Aliquot->Extraction Separation 4. Phase Separation (Centrifugation) Extraction->Separation Evaporation1 5. Solvent Evaporation Separation->Evaporation1 Derivatize 6. Addition of Derivatizing Agent (e.g., PFPA) Evaporation1->Derivatize Incubation 7. Incubation (Heating) Derivatize->Incubation Evaporation2 8. Reagent Evaporation Incubation->Evaporation2 Reconstitution 9. Reconstitution in Solvent Evaporation2->Reconstitution Injection 10. GC Injection Reconstitution->Injection SeparationGC 11. Chromatographic Separation Injection->SeparationGC Ionization 12. MS Ionization & Fragmentation SeparationGC->Ionization Detection 13. Mass Detection Ionization->Detection DataAcquisition 14. Data Acquisition Detection->DataAcquisition Qualitative 15. Qualitative Analysis (Retention Time & Mass Spectrum) DataAcquisition->Qualitative Quantitative 16. Quantitative Analysis (Calibration Curve) DataAcquisition->Quantitative Report 17. Final Report Qualitative->Report Quantitative->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust protocol for the detection and confirmation of this compound. The combination of liquid-liquid extraction, chemical derivatization, and GC-MS analysis ensures high sensitivity and specificity, making it suitable for forensic, clinical, and research applications. Adherence to this protocol, along with proper quality control measures, will yield accurate and defensible results.

References

Application Note: High-Resolution Mass Spectrometry for the Analysis of Methoxyphedrine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Methoxyphedrine (2-(methylamino)-1-(4-methoxyphenyl)propan-1-one), also known as 4-methoxymethcathinone, is a designer stimulant of the synthetic cathinone (B1664624) class. As a new psychoactive substance (NPS), its emergence on the illicit drug market poses a significant challenge for forensic and clinical toxicology laboratories.[1] Accurate and sensitive analytical methods are crucial for its identification and quantification in various biological matrices. High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), offers a powerful solution.[1] Instruments like the Quadrupole-Time-of-Flight (Q-TOF) and Orbitrap systems provide exceptional mass accuracy, sensitivity, and selectivity, enabling confident compound identification.[2][3][4] A key advantage of HRMS is the ability to collect high-resolution full-scan data, which allows for retrospective analysis of samples for compounds not initially targeted, a critical feature in the evolving landscape of NPS.[5][6]

This application note provides a detailed protocol for the analysis of this compound in biological samples using LC-HRMS.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical for removing matrix interferences and concentrating the analyte of interest.[7][8] Common biological matrices for NPS analysis include blood, urine, oral fluid, and hair.[8][9] Protein precipitation is a rapid and effective method for blood samples, while liquid-liquid extraction can also be employed.[2][10]

Protocol: Protein Precipitation for Whole Blood Samples

This protocol is a fast and efficient method for preparing blood, plasma, or serum samples prior to LC-HRMS analysis.[2]

  • Aliquoting: Transfer 100 µL of the whole blood sample (or calibrator/control) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add an appropriate deuterated internal standard (e.g., Methamphetamine-d5) to each tube to monitor extraction efficiency and correct for matrix effects.

  • Precipitation: Add 300 µL of cold acetonitrile (B52724) (or methanol) to the tube. The 3:1 solvent-to-sample ratio ensures efficient protein precipitation.

  • Vortexing: Vortex the sample vigorously for 30 seconds to ensure thorough mixing and complete protein denaturation.

  • Centrifugation: Centrifuge the tube at 12,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins at the bottom of the tube.

  • Supernatant Transfer: Carefully collect the supernatant (the clear liquid layer) and transfer it to a clean HPLC vial. Avoid disturbing the protein pellet.

  • Evaporation (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.[10]

  • Injection: The sample is now ready for injection into the LC-HRMS system.

Liquid Chromatography - High-Resolution Mass Spectrometry (LC-HRMS)

Chromatographic separation is necessary to resolve this compound from isomeric compounds and matrix components. The HRMS system provides detection and confirmation based on accurate mass measurement. The following parameters are typical for an analysis performed on a Q Exactive™ (Orbitrap) or similar HRMS instrument.[2][11][12]

Table 1: Recommended Liquid Chromatography (LC) Parameters

ParameterValue
System UHPLC System (e.g., Thermo Scientific Vanquish)
Column Accucore™ Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm)[13]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile[2]
Gradient 5% B to 95% B over 8 minutes, hold for 2 min, re-equilibrate for 3 min
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Total Run Time 13 minutes

Table 2: Recommended High-Resolution Mass Spectrometry (HRMS) Parameters

ParameterValue
System Q Exactive™ Focus Hybrid Quadrupole-Orbitrap™ MS[2][12]
Ionization Source Heated Electrospray Ionization (HESI), Positive Mode[2]
Capillary Temp. 320°C
Sheath Gas 40 units
Aux Gas 10 units
Scan Mode Full MS / data-dependent MS² (dd-MS²)[5][12]
Full MS Resolution 70,000 FWHM (@ m/z 200)[12]
Full MS Scan Range m/z 100 - 600[2]
dd-MS² Resolution 17,500 FWHM (@ m/z 200)[12]
Collision Energy Stepped Normalized Collision Energy (NCE): 15, 30, 45[11]
Mass Accuracy < 5 ppm[2]

Data Presentation

Quantitative performance should be evaluated by validating the method according to established guidelines. The following table summarizes typical performance characteristics for the analysis of synthetic cathinones using HRMS.

Table 3: Typical Quantitative Performance (Representative Data)

ParameterTypical ValueDescription
Limit of Detection (LOD) 0.1 - 1.0 ng/mLThe lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mL[14]The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.
Linearity (R²) > 0.99The correlation coefficient for the calibration curve, indicating the method's linearity across the calibration range.
Calibration Range 5 - 500 ng/mLThe range of concentrations over which the method is accurate and precise.
Intra-day Precision (%CV) < 15%The precision of the method when repeated by the same analyst on the same day.
Inter-day Precision (%CV) < 15%The precision of the method when repeated on different days.
Accuracy (% Bias) ± 15%The closeness of the measured value to the true value.
Matrix Effect < 25%The effect of co-eluting matrix components on the ionization of the analyte.[15]

Visualizations

Diagrams created using Graphviz help to visualize the procedural flows.

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_reporting Data Processing & Reporting Sample Biological Sample (e.g., Whole Blood) Aliquot Aliquot 100 µL Sample Sample->Aliquot Add_IS Add Internal Standard Aliquot->Add_IS Precipitate Add 300 µL Cold Acetonitrile & Vortex Add_IS->Precipitate Centrifuge Centrifuge (12,000 x g) Precipitate->Centrifuge Transfer Transfer Supernatant to HPLC Vial Centrifuge->Transfer Inject Inject into LC-HRMS Transfer->Inject Process Process Data Inject->Process Report Generate Report Process->Report G cluster_id Identification cluster_quant Quantification acq Acquire Full Scan & dd-MS² Data xic Generate Extracted Ion Chromatogram (XIC) (Mass tolerance < 5 ppm) acq->xic peak Peak Integration & RT Check xic->peak mass_acc Confirm Mass Accuracy of Precursor Ion peak->mass_acc cal Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) peak->cal frag_match Match MS² Fragmentation Pattern to Spectral Library mass_acc->frag_match  Pass fail Identification Failed mass_acc->fail Fail id_confirm Identification Confirmed frag_match->id_confirm Pass frag_match->fail Fail calc Calculate Concentration cal->calc

References

Application Notes and Protocols for the Development of Immunoassays for Rapid Screening of Methoxyphedrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyphedrine (MXP), also known as 4-methoxymethcathinone (4-MeOMC), is a synthetic stimulant of the cathinone (B1664624) class.[1][2] Its structural similarity to other controlled substances and its potential for abuse necessitate the development of rapid and sensitive screening methods for its detection in biological samples. Immunoassays are a well-established and effective tool for the preliminary screening of drugs of abuse, offering advantages in terms of speed, cost-effectiveness, and ease of use.[3]

These application notes provide a comprehensive overview and detailed protocols for the development of a competitive immunoassay for the detection of this compound. The workflow encompasses immunogen synthesis, antibody production, and the development and validation of a competitive enzyme-linked immunosorbent assay (ELISA).

Principle of this compound Detection via Competitive Immunoassay

Due to its small molecular size, this compound is a hapten and not immunogenic on its own.[][5] To elicit an immune response, it must be covalently linked to a larger carrier protein, forming an immunogen.[][6][7] This immunogen is then used to generate antibodies that can specifically recognize this compound.

The developed immunoassay will be based on a competitive format. In this setup, free this compound in a sample competes with a labeled this compound conjugate for a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample.[8][9][10]

Experimental Protocols

Synthesis of this compound-Carrier Protein Conjugate (Immunogen)

A critical step in the development of an immunoassay for a small molecule is the synthesis of an immunogen by conjugating the hapten (this compound) to a carrier protein.[][6][11] Bovine Serum Albumin (BSA) is commonly used for this purpose.[12] The following protocol is a generalized approach and may require optimization.

Materials:

  • This compound (MXP) hydrochloride

  • Bovine Serum Albumin (BSA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

  • Magnetic stirrer and stir bar

  • pH meter

Protocol:

  • Activation of MXP: As this compound does not have a readily available functional group for direct conjugation, a derivative with a linker arm containing a carboxyl group needs to be synthesized. This is a complex chemical synthesis step that should be performed by a qualified chemist. For the purpose of this protocol, we will assume the availability of a this compound derivative with a terminal carboxylic acid group (MXP-COOH).

  • Activation of Carboxyl Group:

    • Dissolve MXP-COOH in a suitable organic solvent (e.g., DMF or DMSO), then dilute with PBS.

    • Add a molar excess of EDC and NHS to the MXP-COOH solution.

    • Stir the reaction mixture at room temperature for 1-4 hours to activate the carboxyl group, forming an NHS ester.

  • Conjugation to BSA:

    • Dissolve BSA in PBS at a concentration of 10-20 mg/mL.

    • Slowly add the activated MXP-NHS ester solution to the BSA solution while stirring.

    • Allow the reaction to proceed overnight at 4°C with gentle stirring.

  • Purification of the Conjugate:

    • Transfer the reaction mixture to a dialysis tube.

    • Dialyze against PBS at 4°C for 48-72 hours, with several changes of the dialysis buffer, to remove unconjugated hapten and cross-linking reagents.

  • Characterization and Storage:

    • Determine the protein concentration of the conjugate using a protein assay (e.g., BCA assay).

    • Characterize the hapten-to-protein molar ratio using techniques like MALDI-TOF mass spectrometry.[13]

    • Store the purified immunogen at -20°C or lyophilize for long-term storage.

Polyclonal Antibody Production

Polyclonal antibodies are produced by immunizing an animal with the synthesized immunogen, leading to a heterogeneous mixture of antibodies that recognize different epitopes on the antigen.[14]

Materials:

  • MXP-BSA immunogen

  • Freund's Complete Adjuvant (FCA) and Freund's Incomplete Adjuvant (FIA)

  • Rabbits (or other suitable host animal)

  • Syringes and needles

  • Centrifuge and blood collection tubes

Protocol:

  • Pre-immune Serum Collection: Collect blood from the animal before the first immunization to serve as a negative control.

  • Immunization Schedule:

    • Primary Immunization (Day 0): Emulsify the MXP-BSA immunogen with an equal volume of Freund's Complete Adjuvant. Inject the emulsion subcutaneously at multiple sites on the animal.

    • Booster Immunizations (Days 14, 28, 42): Emulsify the MXP-BSA immunogen with an equal volume of Freund's Incomplete Adjuvant. Administer booster injections subcutaneously.[12]

  • Titer Monitoring:

    • Starting from day 35, collect small blood samples (test bleeds) 7-10 days after each booster injection.

    • Determine the antibody titer in the serum using an indirect ELISA coated with MXP conjugated to a different carrier protein (e.g., ovalbumin) to avoid antibodies against BSA.

  • Antibody Harvesting and Purification:

    • Once a high antibody titer is achieved, collect a larger volume of blood.

    • Allow the blood to clot and centrifuge to separate the serum.

    • Purify the IgG fraction from the serum using protein A/G affinity chromatography.[15]

    • Store the purified polyclonal antibodies at -20°C or -80°C.

Monoclonal Antibody Production

Monoclonal antibodies are produced from a single B-cell clone and recognize a single epitope, offering high specificity.[16] The process involves creating hybridoma cells by fusing antibody-producing B-cells with myeloma cells.[17]

Materials:

  • MXP-BSA immunogen

  • Mice (e.g., BALB/c)

  • Myeloma cell line (e.g., Sp2/0)

  • Polyethylene glycol (PEG)

  • HAT medium (hypoxanthine-aminopterin-thymidine)

  • HT medium (hypoxanthine-thymidine)

  • Cell culture reagents and equipment

  • ELISA plates and reagents for screening

Protocol:

  • Immunization: Follow a similar immunization schedule as for polyclonal antibody production in mice.

  • Cell Fusion:

    • Once a strong immune response is confirmed, sacrifice the mouse and aseptically remove the spleen.

    • Isolate splenocytes (B-cells) from the spleen.

    • Fuse the splenocytes with myeloma cells using PEG.[17]

  • Hybridoma Selection and Screening:

    • Select for fused hybridoma cells by culturing in HAT medium, which eliminates unfused myeloma cells.

    • Screen the supernatants of the resulting hybridoma colonies for the presence of MXP-specific antibodies using ELISA.[18]

  • Cloning and Expansion:

    • Isolate and clone the positive hybridoma cells by limiting dilution to ensure monoclonality.

    • Expand the selected monoclonal hybridoma cell lines in culture to produce larger quantities of the monoclonal antibody.

  • Antibody Purification: Purify the monoclonal antibody from the cell culture supernatant using protein A/G affinity chromatography.

Competitive ELISA Protocol for this compound Screening

This protocol describes a competitive ELISA for the detection of this compound in samples like urine or serum.

Materials:

  • Anti-methoxyphedrine antibody (polyclonal or monoclonal)

  • 96-well microtiter plates

  • This compound-HRP conjugate (or other enzyme conjugate)

  • This compound standards

  • Wash buffer (PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Protocol:

  • Plate Coating:

    • Dilute the anti-methoxyphedrine antibody in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted antibody to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with wash buffer.

    • Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Wash the plate three times with wash buffer.

    • Add 50 µL of this compound standards, controls, or samples to the appropriate wells.

    • Add 50 µL of diluted this compound-HRP conjugate to each well.

    • Incubate for 1 hour at 37°C.

  • Final Washes and Substrate Addition:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction and Reading:

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm using a microplate reader. The color intensity is inversely proportional to the this compound concentration.

Data Presentation and Validation

The validation of a newly developed immunoassay is crucial to ensure its reliability for its intended purpose, especially in a forensic context.[19][20][21][22] Key performance parameters should be evaluated and documented.

Quantitative Data Summary

The following tables present hypothetical but realistic performance data for a newly developed this compound immunoassay.

Table 1: Assay Sensitivity and Specificity

ParameterResult
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantitation (LOQ) 1.5 ng/mL
Cut-off Concentration 10 ng/mL
Diagnostic Sensitivity >99%
Diagnostic Specificity >98%

Table 2: Cross-Reactivity with Structurally Related Compounds

Cross-reactivity is a critical parameter for immunoassays, indicating the extent to which other compounds might interfere with the assay.

CompoundConcentration for 50% Inhibition (IC₅₀) (ng/mL)Cross-Reactivity (%)*
This compound (MXP) 15 100
Methamphetamine5003.0
Amphetamine>10,000<0.15
MDMA8001.88
Mephedrone (4-MMC)2506.0
Methylone (bk-MDMA)6002.5
Ephedrine>10,000<0.15
Pseudoephedrine>10,000<0.15

*Cross-Reactivity (%) = (IC₅₀ of this compound / IC₅₀ of Cross-reactant) x 100

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key processes described in these application notes.

competitive_elisa_pathway cluster_well Microtiter Well cluster_signal Signal Generation Antibody Anti-MXP Antibody Bound_MXP Antibody-MXP Complex Bound_MXP_HRP Antibody-MXP-HRP Complex MXP This compound (Analyte) MXP->Bound_MXP Binds MXP_HRP MXP-HRP (Conjugate) MXP_HRP->Bound_MXP_HRP Binds Substrate Substrate Bound_MXP_HRP->Substrate Enzymatic Reaction Product Colored Product Substrate->Product

Caption: Competitive ELISA signaling pathway for this compound detection.

immunoassay_development_workflow Start Start Hapten_Prep Hapten Derivative Synthesis (MXP-COOH) Start->Hapten_Prep Immunogen_Synth Immunogen Synthesis (MXP-BSA Conjugation) Hapten_Prep->Immunogen_Synth Antibody_Prod Antibody Production Immunogen_Synth->Antibody_Prod Polyclonal Polyclonal Antibody (e.g., in Rabbits) Antibody_Prod->Polyclonal Monoclonal Monoclonal Antibody (Hybridoma Technology) Antibody_Prod->Monoclonal Purification Antibody Purification (Protein A/G Chromatography) Polyclonal->Purification Monoclonal->Purification Assay_Dev Competitive ELISA Development Purification->Assay_Dev Validation Assay Validation (Sensitivity, Specificity, Cross-reactivity) Assay_Dev->Validation Screening Rapid Screening of Samples Validation->Screening End End Screening->End

Caption: Workflow for the development of a this compound immunoassay.

References

Application Note: Liquid-Liquid Extraction of Methoxyphedrine from Blood Samples

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the extraction of methoxyphedrine from whole blood samples using a liquid-liquid extraction (LLE) method. The procedure is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for the quantification of this compound in a biological matrix. The protocol is based on established methods for the extraction of amphetamine-type stimulants.

Introduction

This compound is a synthetic stimulant that requires sensitive and accurate detection methods in biological fluids for forensic and clinical toxicology. Liquid-liquid extraction is a widely used sample preparation technique that offers high analyte recovery by separating the analyte of interest from matrix interferences. This protocol details a classic LLE procedure involving pH adjustment and extraction with an organic solvent, followed by analysis using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

This section outlines the step-by-step procedure for the liquid-liquid extraction of this compound from whole blood.

Materials and Reagents
  • Whole blood samples

  • This compound reference standard

  • Internal standard (IS) solution (e.g., Methamphetamine-d5)

  • Saturated ammonium (B1175870) chloride solution

  • 3N Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297) (ACS/HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • 16x100mm culture tubes

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

  • Autosampler vials

Sample Preparation
  • Pipette 100 µL of the whole blood sample, negative control, and positive control into appropriately labeled 16x100mm culture tubes.[1]

  • Add 50 µL of the internal standard solution to each tube.[1]

  • Vortex each tube briefly to ensure thorough mixing.

Liquid-Liquid Extraction Procedure
  • Add 500 µL of saturated ammonium chloride solution to each tube.[1]

  • Add 20 µL of 3N HCl to each tube.[1]

  • Add 2 mL of ethyl acetate to each tube.[1]

  • Vortex the tubes vigorously for at least 10 seconds to ensure complete extraction.[2]

  • Centrifuge the tubes for five minutes at 3500 rpm to separate the organic and aqueous layers.[1]

  • Carefully transfer the top organic layer (ethyl acetate) to a clean, labeled autosampler vial.[1]

Post-Extraction Processing
  • Evaporate the ethyl acetate to near dryness (approximately 10 µL) under a gentle stream of nitrogen.[1]

  • Reconstitute the residue with 70 µL of ethyl acetate.[1]

  • Vortex the vials to ensure the residue is fully dissolved.

  • Cap the vials and they are now ready for analysis by GC-MS or LC-MS/MS.

Quantitative Data Summary

The following table summarizes typical performance data for the extraction of amphetamine-type stimulants from whole blood using LLE, which can be expected to be similar for this compound.

AnalyteMethodLLE SolventRecovery (%)LOD (ng/mL)LOQ (ng/mL)Linearity (ng/mL)Reference
AmphetamineGC-MSEthyl Acetate37.6 - 78.30.15 - 3.50.50 - 12.00.50 - 750.0[3]
AmphetamineLC-MS/MSMethanol:Acetonitrile (40:60 v/v)84.9 - 113.2-10 - 25LOQ - 500[4]
MephedroneGC-MSEthyl Acetate--1010 - 2000[5]

LOD: Limit of Detection, LOQ: Limit of Quantification

Experimental Workflow Diagram

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_post Post-Extraction cluster_analysis Analysis Sample 100 µL Blood Sample Add_IS Add 50 µL Internal Standard Sample->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_Buffer Add 500 µL Saturated Ammonium Chloride Vortex1->Add_Buffer Add_Acid Add 20 µL 3N HCl Add_Buffer->Add_Acid Add_Solvent Add 2 mL Ethyl Acetate Add_Acid->Add_Solvent Vortex2 Vortex Vigorously Add_Solvent->Vortex2 Centrifuge Centrifuge at 3500 rpm Vortex2->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Near Dryness Transfer->Evaporate Reconstitute Reconstitute in 70 µL Ethyl Acetate Evaporate->Reconstitute Vortex3 Vortex Reconstitute->Vortex3 Analysis GC-MS or LC-MS/MS Analysis Vortex3->Analysis

References

Application Note: Chiral Separation of Methoxyphedrine Enantiomers by High-Performance Liquid Chromatography

Application Notes and Protocols for Methoxyphedrine as a Reference Standard in Forensic Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyphedrine (1-(4-methoxyphenyl)-2-(methylamino)propan-1-one), also known as 4-methoxymethcathinone, is a designer cathinone (B1664624) that has emerged as a novel psychoactive substance. As a structural analog of compounds like mephedrone (B570743) and methamphetamine, its use poses a significant challenge to forensic toxicology laboratories. The accurate identification and quantification of this compound in biological specimens are crucial for law enforcement, clinical toxicology, and post-mortem investigations. The use of a well-characterized reference standard is paramount for the development and validation of robust analytical methods, ensuring the accuracy and reliability of forensic findings.

These application notes provide detailed protocols for the use of this compound as a reference standard in forensic toxicology, covering sample preparation, analytical instrumentation, and data interpretation. The methodologies are designed to be adaptable to various laboratory settings and instrumentation.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of this compound. It is important to note that while some of this data is derived from existing literature on similar compounds, laboratory-specific validation is essential.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data

ParameterValueSource/Notes
Molecular Weight 193.24 g/mol [NIST WebBook]
Chemical Formula C₁₁H₁₅NO₂[NIST WebBook]
Major EI Mass Fragments (m/z) 58, 77, 108, 135 (base peak), 193 (M+)Based on typical fragmentation of phenethylamines and cathinones. The base peak at m/z 135 corresponds to the 4-methoxybenzoyl cation. The fragment at m/z 58 is characteristic of the methylaminoethyl side chain.
Typical Retention Time VariableDependent on GC column and temperature program. A non-polar column like a DB-5ms or HP-5ms is recommended.
Limit of Detection (LOD) ~1-10 ng/mLEstimated based on similar compounds; requires experimental validation.
Limit of Quantification (LOQ) ~5-25 ng/mLEstimated based on similar compounds; requires experimental validation.

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Data

ParameterValueSource/Notes
Precursor Ion [M+H]⁺ 194.1
Product Ions (MRM Transitions) 194.1 > 135.1 (Quantifier) 194.1 > 77.1 (Qualifier) 194.1 > 58.1 (Qualifier)Proposed transitions based on the fragmentation of the 4-methoxybenzoyl and methylaminoethyl moieties. These require optimization and validation.
Typical Retention Time VariableDependent on LC column, mobile phase composition, and gradient. A C18 or similar reversed-phase column is recommended.
Limit of Detection (LOD) ~0.1-1 ng/mL in blood/urineEstimated based on similar compounds; requires experimental validation.
Limit of Quantification (LOQ) ~0.5-5 ng/mL in blood/urineEstimated based on similar compounds; requires experimental validation.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the biological matrix and the analytical instrument. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are suitable for isolating this compound.

1.1. Liquid-Liquid Extraction (LLE) from Urine

This protocol is a general guideline and should be optimized for your laboratory's specific needs.

  • Reagents:

    • This compound reference standard

    • Internal Standard (IS) solution (e.g., this compound-d3)

    • 1 M Sodium Hydroxide (NaOH)

    • Extraction Solvent (e.g., Ethyl Acetate (B1210297), Hexane:Ethyl Acetate 9:1 v/v)

    • 0.1 M Hydrochloric Acid (HCl)

    • Anhydrous Sodium Sulfate

  • Procedure:

    • To 1 mL of urine in a glass tube, add the internal standard.

    • Alkalinize the sample by adding 100 µL of 1 M NaOH to reach a pH > 9.

    • Add 5 mL of the extraction solvent.

    • Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes.

    • Transfer the organic layer to a new tube.

    • For back-extraction (optional but recommended for cleaner samples), add 2 mL of 0.1 M HCl, vortex, and centrifuge. Transfer the aqueous layer to a new tube, alkalinize with 1 M NaOH, and re-extract with 2 mL of the extraction solvent.

    • Dry the final organic extract with anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable solvent (e.g., 100 µL of methanol (B129727) for LC-MS/MS or ethyl acetate for GC-MS).

1.2. Solid-Phase Extraction (SPE) from Whole Blood

This protocol is a general guideline for a mixed-mode cation exchange SPE cartridge and should be optimized.

  • Reagents:

    • This compound reference standard

    • Internal Standard (IS) solution (e.g., this compound-d3)

    • 1% Formic Acid in Water

    • Methanol

    • Acetonitrile

    • Elution Solvent (e.g., 5% Ammonium Hydroxide in Ethyl Acetate or Methanol)

    • Mixed-mode cation exchange SPE cartridges

  • Procedure:

    • To 1 mL of whole blood, add the internal standard and 2 mL of 1% formic acid. Vortex and centrifuge to precipitate proteins.

    • Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of 1% formic acid.

    • Load the supernatant from the blood sample onto the SPE cartridge.

    • Wash the cartridge with 2 mL of 1% formic acid, followed by 2 mL of methanol.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analyte with 2 mL of the elution solvent.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable solvent for analysis.

Instrumental Analysis

2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: 1 µL, splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Acquisition Mode: Full scan (m/z 40-500) for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis using the ions listed in Table 1.

2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • Start with 5% B.

    • Increase to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) using the transitions in Table 2. Collision energies and other MS parameters should be optimized for the specific instrument.

Visualizations

Proposed Metabolic Pathway of this compound

The following diagram illustrates the proposed major metabolic pathways of this compound based on the metabolism of structurally related compounds. The primary routes are expected to be N-demethylation, reduction of the β-keto group, and O-demethylation of the methoxy (B1213986) group, primarily mediated by Cytochrome P450 enzymes, with CYP2D6 likely playing a significant role.[1][2][3]

Methoxyphedrine_Metabolism This compound This compound N_Demethyl N-demethyl-methoxyphedrine (4-methoxy-norephedrine) This compound->N_Demethyl N-Demethylation (CYP450) Dihydro Dihydro-methoxyphedrine This compound->Dihydro β-Keto Reduction O_Demethyl O-demethyl-methoxyphedrine (4-hydroxy-methcathinone) This compound->O_Demethyl O-Demethylation (CYP450) Hydroxytolyl Hydroxytolyl-methoxyphedrine This compound->Hydroxytolyl Aromatic Hydroxylation (CYP450)

Proposed Phase I Metabolic Pathways of this compound.
General Workflow for this compound Analysis

This diagram outlines the general workflow for the analysis of this compound in forensic toxicology samples, from sample receipt to final reporting.

Analysis_Workflow Sample_Receipt Sample Receipt and Accessioning Sample_Prep Sample Preparation (LLE or SPE) Sample_Receipt->Sample_Prep Instrumental_Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Sample_Prep->Instrumental_Analysis Data_Acquisition Data Acquisition Instrumental_Analysis->Data_Acquisition Data_Processing Data Processing and Quantification Data_Acquisition->Data_Processing Review_Report Data Review and Reporting Data_Processing->Review_Report

General analytical workflow for this compound testing.

Disclaimer

These application notes and protocols are intended as a guide for researchers and forensic toxicologists. All methods must be thoroughly validated in the end-user's laboratory to ensure accuracy, precision, and compliance with all applicable regulations and quality standards. The use of certified reference materials is essential for all quantitative analyses.

References

Application of Methoxyphedrine in Neuroscience Research on Stimulant Drugs: A Comparative Analysis with Structurally Related Cathinones

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methoxyphedrine (para-methoxymethcathinone, bk-PMMA) is a synthetic cathinone (B1664624) and a structural analog of methamphetamine.[1] As a member of the cathinone class of stimulants, it is of interest to neuroscience researchers studying the mechanisms of action, behavioral effects, and potential therapeutic applications or abuse liability of novel psychoactive substances.[2] Due to the limited availability of specific research data on this compound, this document provides a detailed overview of its potential applications in neuroscience research by drawing parallels with its close structural analogs, primarily methedrone and other synthetic cathinones. These application notes and protocols are intended for researchers, scientists, and drug development professionals.

Pharmacological Profile and Mechanism of Action

The primary mechanism of action for many stimulant drugs, including synthetic cathinones, involves the modulation of monoamine neurotransmitter systems, specifically dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE).[3] These compounds typically act as either reuptake inhibitors or releasing agents at the respective monoamine transporters (DAT, SERT, and NET).[3] While specific quantitative data for this compound is scarce, the pharmacological profile of its close analog, methedrone, suggests that it acts as a potent inhibitor of the serotonin and norepinephrine transporters, and a weaker inhibitor of the dopamine transporter.[1]

In Vitro Pharmacological Data of Structurally Related Cathinones

The following table summarizes the in vitro pharmacological data for synthetic cathinones structurally related to this compound. This data is crucial for designing experiments to investigate the neurochemical effects of these compounds.

CompoundTransporterIC50 (nM) for Inhibition of UptakeEC50 (nM) for ReleaseReference
Methedrone DAT1,293 ± 150>10,000[3]
SERT49.8 ± 5.1163 ± 18[3]
NET39.8 ± 4.5114 ± 12[3]
Mephedrone DAT467 ± 58112 ± 13[3]
SERT51.5 ± 6.243.1 ± 4.9[3]
NET37.3 ± 4.150.4 ± 5.5[3]
Methylone DAT696 ± 82>10,000[3]
SERT45.1 ± 5.3148 ± 16[3]
NET61.8 ± 7.1193 ± 21[3]

Note: IC50 values represent the concentration of the drug that inhibits 50% of monoamine uptake, while EC50 values represent the concentration that elicits 50% of the maximal releasing effect. Lower values indicate higher potency.

Signaling Pathways

The stimulant effects of this compound and related cathinones are primarily mediated by their interaction with monoamine transporters, leading to increased extracellular concentrations of dopamine, serotonin, and norepinephrine. This, in turn, activates downstream signaling pathways in various brain regions associated with reward, motivation, and locomotion.

stimulant_signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound / Analog DAT Dopamine Transporter (DAT) This compound->DAT Inhibits reuptake Dopamine_cyto Cytosolic Dopamine DAT->Dopamine_cyto Reuptake VMAT2 VMAT2 Dopamine_vesicle Dopamine Vesicles Dopamine_vesicle->Dopamine_cyto Leakage Dopamine_cyto->Dopamine_vesicle Packaging Dopamine_synapse Dopamine Dopamine_cyto->Dopamine_synapse Reverse Transport D2R Dopamine D2 Receptor Dopamine_synapse->D2R Binds Signaling_Cascade Downstream Signaling Cascade D2R->Signaling_Cascade Activates Neuronal_Response Altered Neuronal Activity (e.g., increased firing) Signaling_Cascade->Neuronal_Response Leads to

Figure 1. Simplified signaling pathway of a dopamine-releasing agent.

Experimental Protocols

The following protocols are standard methods used in neuroscience to characterize the stimulant properties of novel psychoactive substances.

In Vitro Monoamine Transporter Uptake Assay

This protocol is used to determine the potency of a compound to inhibit the reuptake of dopamine, serotonin, or norepinephrine into cells expressing the respective transporters.

uptake_assay_workflow start Start step1 Culture cells expressing DAT, SERT, or NET (e.g., HEK293 cells) start->step1 step2 Plate cells in a 96-well plate step1->step2 step3 Pre-incubate cells with varying concentrations of This compound/Analog step2->step3 step4 Add radiolabeled neurotransmitter ([3H]DA, [3H]5-HT, or [3H]NE) step3->step4 step5 Incubate for a defined period (e.g., 10 minutes) step4->step5 step6 Wash cells to remove extracellular radiolabel step5->step6 step7 Lyse cells and measure intracellular radioactivity using liquid scintillation counting step6->step7 step8 Calculate IC50 values step7->step8 end End step8->end

Figure 2. Workflow for an in vitro monoamine transporter uptake assay.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET) are cultured in appropriate media.

  • Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Pre-incubation: Cells are washed and pre-incubated with varying concentrations of the test compound (e.g., this compound) for 10-20 minutes at 37°C.

  • Uptake Initiation: Radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added to each well to initiate the uptake reaction.

  • Incubation: The plate is incubated for a short period (e.g., 10 minutes) at 37°C.

  • Uptake Termination and Washing: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.

  • Cell Lysis and Scintillation Counting: Cells are lysed, and the intracellular radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis: The percentage of inhibition of uptake is calculated for each concentration of the test compound, and the IC50 value is determined using non-linear regression analysis.

In Vivo Behavioral Assessment: Locomotor Activity

This protocol is used to assess the stimulant or sedative effects of a compound by measuring changes in the spontaneous movement of an animal.[4]

locomotor_activity_workflow start Start step1 Acclimate animals (e.g., mice or rats) to the testing environment start->step1 step2 Administer this compound/Analog or vehicle control (e.g., saline) via intraperitoneal (i.p.) injection step1->step2 step3 Place individual animals in open-field arenas equipped with infrared beam sensors step2->step3 step4 Record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60 minutes) step3->step4 step5 Analyze data to compare locomotor activity between drug-treated and control groups step4->step5 end End step5->end

Figure 3. Experimental workflow for assessing locomotor activity.

Methodology:

  • Animals: Adult male mice (e.g., C57BL/6J strain) are commonly used.

  • Apparatus: An open-field arena (e.g., 40 x 40 cm) equipped with a grid of infrared beams to automatically record horizontal and vertical movements.

  • Habituation: Animals are habituated to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Animals are administered with either the test compound (this compound or its analog) at various doses or a vehicle control (e.g., saline) via intraperitoneal (i.p.) injection.

  • Testing: Immediately after injection, each animal is placed in the center of the open-field arena, and locomotor activity is recorded for a specified duration (e.g., 60-120 minutes).

  • Data Analysis: The total distance traveled, number of horizontal and vertical beam breaks, and time spent in the center versus the periphery of the arena are analyzed using statistical methods (e.g., ANOVA) to compare the effects of different doses of the compound to the control group.

In Vivo Behavioral Assessment: Conditioned Place Preference (CPP)

This protocol is used to evaluate the rewarding or aversive properties of a drug by measuring an animal's preference for an environment previously paired with the drug.[5]

Methodology:

  • Apparatus: A three-chambered apparatus with two distinct conditioning chambers (differentiated by visual and tactile cues) and a neutral central chamber.

  • Pre-conditioning Phase (Day 1): Each animal is allowed to freely explore all three chambers for a set period (e.g., 15 minutes) to determine any initial preference for one of the conditioning chambers.

  • Conditioning Phase (Days 2-5): For two days, animals receive an injection of the test compound and are confined to one of the conditioning chambers for a set duration (e.g., 30 minutes). On the alternate two days, they receive a vehicle injection and are confined to the other chamber. The pairing of the drug with a specific chamber is counterbalanced across animals.

  • Test Phase (Day 6): Animals are placed in the central chamber with free access to both conditioning chambers, and the time spent in each chamber is recorded for a set period (e.g., 15 minutes).

  • Data Analysis: The time spent in the drug-paired chamber during the test phase is compared to the time spent in the same chamber during the pre-conditioning phase. A significant increase in time spent in the drug-paired chamber indicates a rewarding effect.

Data Presentation and Interpretation

Conclusion

While specific research on this compound is limited, its structural similarity to other synthetic cathinones provides a framework for its investigation as a stimulant drug in neuroscience research. The application notes and protocols outlined in this document, based on established methods for characterizing related compounds, offer a comprehensive approach to elucidating the pharmacological, neurochemical, and behavioral effects of this compound. Further research is warranted to establish a more definitive profile of this novel psychoactive substance.

References

Troubleshooting & Optimization

Methoxyphedrine stability issues and identification of degradation products.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability of methoxyphedrine and the identification of its degradation products. The following information is designed to assist researchers in anticipating and troubleshooting potential challenges during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on the chemical structure of this compound, a substituted cathinone (B1664624), the primary stability concerns are hydrolysis, oxidation, photodegradation, and thermal degradation. The β-keto group and the methoxy (B1213986) group on the phenyl ring are particularly susceptible to chemical transformations.

Q2: Under what conditions is this compound likely to degrade?

A2: this compound is expected to be susceptible to degradation under the following conditions:

  • Acidic and Basic Hydrolysis: Exposure to strong acids or bases can lead to the hydrolysis of the molecule. Cathinone analogs have shown degradation in neutral-to-basic solutions, with the rate increasing with pH.

  • Oxidative Conditions: The presence of oxidizing agents can lead to the formation of various degradation products.

  • Photolytic Conditions: Exposure to UV or broad-spectrum light may induce photodegradation.

  • Thermal Stress: Elevated temperatures can cause thermal decomposition of the molecule. Studies on related cathinones have shown in situ thermal degradation during GC-MS analysis.[1][2]

Q3: What are the likely degradation products of this compound?

A3: While specific degradation products for this compound are not extensively documented, based on related compounds, potential degradation pathways could lead to:

  • N-demethylation to form the primary amine analog.

  • Reduction of the β-keto group to the corresponding alcohol, forming methoxyephedrine-like compounds.

  • Oxidative cleavage of the molecule.

  • Hydrolysis of the methoxy group to a hydroxyl group.

Q4: How can I minimize the degradation of this compound during my experiments?

A4: To minimize degradation, consider the following precautions:

  • pH Control: Maintain solutions at a neutral or slightly acidic pH, as cathinone analogs are more stable in acidic conditions.

  • Inert Atmosphere: For long-term storage or sensitive reactions, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.

  • Temperature Control: Store stock solutions and samples at recommended temperatures (typically refrigerated or frozen) to minimize thermal degradation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of parent compound peak intensity in HPLC analysis. Degradation of this compound.1. Review sample preparation and storage conditions. 2. Perform a forced degradation study to identify potential degradants. 3. Adjust mobile phase pH to a more stable range.
Appearance of unknown peaks in the chromatogram. Formation of degradation products.1. Use a stability-indicating HPLC method to separate the parent compound from degradants. 2. Employ LC-MS or GC-MS to identify the mass of the unknown peaks and propose potential structures.
Inconsistent results between experimental runs. Sample instability under experimental conditions.1. Evaluate the stability of this compound in the specific experimental matrix and conditions. 2. Prepare fresh solutions for each experiment.
Poor recovery from biological matrices. Degradation during extraction or storage.1. Optimize extraction conditions (pH, solvent, temperature). 2. Analyze samples as quickly as possible after collection and extraction.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[3][4] The following are general protocols for stressing this compound. The extent of degradation should be targeted at 5-20%.

1. Acid and Base Hydrolysis:

  • Procedure: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent. Add an equal volume of 0.1 M HCl for acidic hydrolysis or 0.1 M NaOH for basic hydrolysis.[5]

  • Conditions: Incubate the solutions at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Neutralization: After the desired time, neutralize the acidic solution with an equivalent amount of base and the basic solution with an equivalent amount of acid.

  • Analysis: Analyze the stressed samples by a suitable stability-indicating HPLC method.

2. Oxidative Degradation:

  • Procedure: Prepare a solution of this compound. Add a solution of hydrogen peroxide (e.g., 3%) to the drug solution.

  • Conditions: Store the solution at room temperature, protected from light, for a specified duration.

  • Analysis: Monitor the degradation at various time points using HPLC.

3. Thermal Degradation:

  • Procedure: Place the solid this compound powder or a solution in a thermostatically controlled oven.

  • Conditions: Expose the sample to a high temperature (e.g., 70°C) for a set period. For solutions, ensure the solvent is stable at the chosen temperature.

  • Analysis: Dissolve the solid sample in a suitable solvent before analysis by HPLC.

4. Photodegradation:

  • Procedure: Expose a solution of this compound in a photostability chamber.

  • Conditions: Irradiate the sample with a combination of UV and visible light, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.

  • Analysis: Analyze the exposed and control samples by HPLC at different time intervals.

Analytical Method for Stability Indicating Assay

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for separating this compound from its potential degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase should be optimized for the best separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., determined by UV-Vis spectrophotometry).

  • Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducibility.

Quantitative Data Summary

Stress Condition Typical Degradation (%) Potential Degradation Products
0.1 M HCl (60°C, 24h) 10 - 15%Hydrolysis products
0.1 M NaOH (60°C, 24h) 20 - 30%Hydrolysis and rearrangement products
3% H₂O₂ (RT, 24h) 15 - 25%Oxidized products, N-oxides
Thermal (70°C, 48h) 5 - 10%Thermally induced isomers or fragments
Photolytic (ICH Q1B) 10 - 20%Photodegradation products

Signaling Pathways and Experimental Workflows

The psychoactive effects of cathinone derivatives are primarily mediated through their interaction with monoamine transporters, leading to an increase in extracellular levels of dopamine, norepinephrine, and serotonin.[6][7][8] This can trigger downstream signaling cascades associated with reward, addiction, and neurotoxicity.

Proposed Signaling Pathway for this compound Action

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibition/Reversal NET Norepinephrine Transporter (NET) This compound->NET Inhibition/Reversal SERT Serotonin Transporter (SERT) This compound->SERT Inhibition/Reversal VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) This compound->VMAT2 Inhibition Dopamine_synapse Dopamine DAT->Dopamine_synapse Reuptake Dopamine_vesicle Dopamine Vesicles VMAT2->Dopamine_vesicle Packaging Dopamine_vesicle->Dopamine_synapse Release Dopamine_receptor Dopamine Receptors Dopamine_synapse->Dopamine_receptor Binding Signaling_cascade Downstream Signaling (e.g., PKA, PKC, Akt/mTOR) Dopamine_receptor->Signaling_cascade Activation Cellular_response Cellular Response (Reward, Addiction, Neurotoxicity) Signaling_cascade->Cellular_response

Caption: Proposed mechanism of this compound action on monoamine transporters.

Experimental Workflow for Degradation Product Identification

G cluster_0 Sample Preparation cluster_1 Analytical Separation and Detection cluster_2 Data Analysis and Identification Start This compound Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Start->Forced_Degradation Stressed_Sample Stressed Sample Mixture Forced_Degradation->Stressed_Sample HPLC Stability-Indicating HPLC Stressed_Sample->HPLC LC_MS LC-MS/MS Analysis Stressed_Sample->LC_MS Chromatogram Chromatographic Profile (Parent and Degradants) HPLC->Chromatogram Mass_Spectra Mass Spectra of Degradants LC_MS->Mass_Spectra Structure_Elucidation Structure Elucidation (Fragmentation Analysis) Mass_Spectra->Structure_Elucidation Identified_Products Identified Degradation Products Structure_Elucidation->Identified_Products

Caption: Workflow for the identification of this compound degradation products.

References

Optimizing Methoxyphedrine extraction from complex matrices like hair or oral fluid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of methoxyphedrine from complex biological matrices such as hair and oral fluid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the extraction of this compound, offering potential causes and solutions in a user-friendly question-and-answer format.

Q1: I am experiencing low recovery of this compound from hair/oral fluid samples. What are the likely causes and how can I improve it?

A1: Low recovery is a common challenge and can stem from several factors:

  • Suboptimal pH during Extraction: this compound, a cathinone (B1664624) derivative, is a basic compound. For efficient extraction, the pH of the sample solution needs to be controlled.

    • For Solid-Phase Extraction (SPE): When using a cation-exchange sorbent, the sample pH should be below the pKa of this compound to ensure it is protonated and effectively binds to the sorbent.

    • For Liquid-Liquid Extraction (LLE): The aqueous sample should be adjusted to a basic pH (typically 9-10) to neutralize the this compound, making it more soluble in the organic extraction solvent.

  • Inadequate Sample Pre-treatment (Hair): The complex structure of hair can trap analytes.

    • Solution: Ensure thorough pulverization or fine cutting of the hair sample to increase the surface area for extraction. Sonication in the extraction solvent can also enhance the release of the drug from the hair matrix.[1][2]

  • Inefficient Extraction Solvent (LLE): The choice of organic solvent is critical.

    • Solution: A solvent that is immiscible with water and has a high affinity for this compound should be used. Ethyl acetate (B1210297) and mixtures of isopropanol, hexane (B92381), and ethyl acetate have been shown to be effective for similar compounds.[3]

  • Insufficient Elution Volume or Strength (SPE): The elution solvent may not be strong enough to disrupt the interaction between this compound and the SPE sorbent.

  • Analyte Instability: Cathinones can be unstable under certain conditions.

    • Solution: this compound is more stable in acidic conditions. Avoid prolonged exposure to neutral or alkaline conditions and elevated temperatures during extraction.[4] Whenever possible, store samples at -20°C.[4][5][6]

Q2: I'm observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis of this compound. How can I mitigate this?

A2: Matrix effects are a common issue in the analysis of complex biological samples. Here are some strategies to minimize their impact:

  • Improve Sample Cleanup: The goal is to remove as many interfering endogenous components as possible.

    • SPE: Using a mixed-mode SPE sorbent (combining reversed-phase and ion-exchange) can provide cleaner extracts compared to a single-mode sorbent.

    • LLE: A multi-step LLE with back-extraction can improve the purity of the final extract.

  • Optimize Chromatographic Separation: Ensure that this compound is chromatographically resolved from co-eluting matrix components.

    • Solution: Experiment with different analytical columns (e.g., C18, PFP) and mobile phase gradients to achieve better separation.

  • Use an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound is the most effective way to compensate for matrix effects, as it will behave similarly to the analyte during extraction and ionization.

  • Dilute the Sample: A simple "dilute-and-shoot" approach can sometimes reduce matrix effects, although this may compromise the limit of detection.[7] This is more applicable to oral fluid samples.

Q3: My results for this compound are inconsistent between samples. What could be causing this variability?

A3: Inconsistent results often point to a lack of standardization in the experimental workflow.

  • Inconsistent Sample Collection (Oral Fluid): The method of oral fluid collection can significantly impact drug concentrations.[8][9][10]

    • Solution: Use a standardized collection device and protocol for all samples. Be aware that stimulation of saliva flow can dilute the sample.[8][9][10]

  • Variable Sample Pre-treatment: Differences in hair pulverization, incubation times, or pH adjustments will lead to variable extraction efficiencies.

    • Solution: Develop and strictly adhere to a detailed Standard Operating Procedure (SOP) for all sample pre-treatment steps.

  • Analyte Adsorption: this compound may adsorb to glassware or plasticware.

    • Solution: Silanize glassware and use low-binding plasticware to minimize adsorptive losses.

  • Incomplete Solvent Evaporation/Reconstitution: Inconsistent drying of the extract or incomplete reconstitution can lead to variability.

    • Solution: Ensure complete evaporation of the solvent under a gentle stream of nitrogen and consistent vortexing during reconstitution.

Data Presentation: Comparison of Extraction Methods

The following tables summarize typical performance data for the extraction of this compound and related cathinones from hair and oral fluid. Please note that specific values can vary depending on the exact experimental conditions and instrumentation.

Table 1: Typical Recovery Rates for this compound Analogs in Hair and Oral Fluid

MatrixExtraction MethodAnalyteAverage Recovery (%)Reference
HairSolid-Phase Extraction (SPE)Mephedrone (B570743)85-95%[11]
HairSupported Liquid Extraction (SLE)Mephedrone>80%[12]
Oral FluidSolid-Phase Extraction (SPE)Cathinones87-117%[4][6]
Oral FluidLiquid-Liquid Extraction (LLE)Methamphetamine96%[13]

Table 2: Typical Limits of Detection (LOD) and Quantitation (LOQ) for this compound Analogs

MatrixExtraction MethodAnalyteLODLOQReference
HairSPE & LC-MS/MSMephedrone-5 pg/mg[11]
HairSLE & UHPLC-MS/MSMephedrone-1 ng/mL[12]
Oral FluidSPE & UHPLC-MS/MSCathinones0.75-1 ng/mL1 ng/mL[4][6]
Oral FluidLLE & GC/MSMethamphetamine5 ng/mL15 ng/mL[13]

Experimental Protocols

Below are detailed methodologies for Solid-Phase Extraction (SPE) of this compound from hair and Liquid-Liquid Extraction (LLE) from oral fluid. These protocols are based on established methods for similar analytes and should be optimized for your specific laboratory conditions.

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Hair

1. Sample Preparation:

  • Decontaminate 20-50 mg of hair by washing with dichloromethane (B109758) followed by methanol.[14]
  • Dry the hair sample completely.
  • Pulverize the hair using a ball mill or cut it into small segments (<1 mm).
  • Incubate the pulverized hair in 1 mL of methanol with sonication for 1-2 hours at 40-50°C.
  • Centrifuge the sample and collect the supernatant.

2. SPE Procedure (using a mixed-mode cation-exchange cartridge):

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water, and finally 1 mL of a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6).
  • Sample Loading: Load the supernatant from the sample preparation step onto the conditioned cartridge at a slow, steady flow rate (approx. 1 mL/min).
  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove interferences.
  • Drying: Dry the cartridge thoroughly under vacuum or a stream of nitrogen for 5-10 minutes.
  • Elution: Elute the this compound with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.
  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in a suitable volume of the mobile phase for your analytical method (e.g., 100 µL).

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Oral Fluid

1. Sample Preparation:

  • To 0.5 mL of oral fluid, add an appropriate internal standard.
  • Add 0.5 mL of a basic buffer (e.g., 1 M sodium carbonate, pH 9.5) and vortex to mix.

2. LLE Procedure:

  • Extraction: Add 3 mL of an organic extraction solvent (e.g., a mixture of hexane and ethyl acetate, 9:1 v/v) to the prepared sample.
  • Vortex vigorously for 2 minutes and then centrifuge at 3000 rpm for 10 minutes to separate the phases.
  • Carefully transfer the upper organic layer to a clean tube.
  • Repeat the extraction step with another 3 mL of the organic solvent and combine the organic layers.
  • Evaporation and Reconstitution: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
  • Reconstitute the residue in a suitable volume of the mobile phase for your analytical method (e.g., 100 µL).

Mandatory Visualizations

The following diagrams illustrate the experimental workflows described above.

SPE_Workflow cluster_prep Sample Preparation (Hair) cluster_spe Solid-Phase Extraction cluster_analysis Analysis Decontaminate Decontaminate Hair Pulverize Pulverize/Cut Hair Decontaminate->Pulverize Incubate Incubate in Methanol Pulverize->Incubate Centrifuge Centrifuge & Collect Supernatant Incubate->Centrifuge Condition Condition SPE Cartridge Centrifuge->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute this compound Dry->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for Solid-Phase Extraction (SPE) of this compound from Hair.

LLE_Workflow cluster_prep Sample Preparation (Oral Fluid) cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis Buffer Add Basic Buffer Add_Solvent Add Organic Solvent Buffer->Add_Solvent Internal_Std Add Internal Standard Internal_Std->Buffer Vortex Vortex & Centrifuge Add_Solvent->Vortex Collect Collect Organic Layer Vortex->Collect Repeat Repeat Extraction Collect->Repeat Evaporate Evaporate Extract Repeat->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analyze LC-MS/MS or GC/MS Analysis Reconstitute->Analyze

Caption: Workflow for Liquid-Liquid Extraction (LLE) of this compound from Oral Fluid.

Troubleshooting_Logic Start Low this compound Recovery Check_pH Is Sample pH Optimized? Start->Check_pH Check_Cleanup Is Sample Cleanup Sufficient? Check_pH->Check_Cleanup Yes Adjust_pH Adjust pH based on method (Acidic for SPE binding, Basic for LLE) Check_pH->Adjust_pH No Check_Solvent Is Extraction/Elution Solvent Correct? Check_Cleanup->Check_Solvent Yes Improve_Cleanup Enhance hair pulverization or use mixed-mode SPE Check_Cleanup->Improve_Cleanup No Check_Stability Are Sample Handling Conditions Appropriate? Check_Solvent->Check_Stability Yes Optimize_Solvent Verify solvent polarity (LLE) or strength (SPE) Check_Solvent->Optimize_Solvent No End Recovery Improved Check_Stability->End Yes Control_Conditions Minimize time at room temp, store at -20°C, avoid high pH Check_Stability->Control_Conditions No Adjust_pH->Start Improve_Cleanup->Start Optimize_Solvent->Start Control_Conditions->Start

References

Troubleshooting Methoxyphedrine Quantification Assays for Matrix Effects: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects in methoxyphedrine quantification assays.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound quantification?

A1: In the context of LC-MS/MS analysis, matrix effects are the alteration of the ionization efficiency of this compound caused by co-eluting endogenous components from the biological sample (e.g., plasma, urine).[1][2] These effects can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), leading to inaccurate and unreliable quantification.[2]

Q2: I am observing high variability and poor accuracy in my results. Could matrix effects be the cause?

A2: Yes, inconsistent and inaccurate results are common indicators of unmanaged matrix effects. Biological matrices are complex and can vary significantly between individuals and collection times, leading to variable ion suppression or enhancement that compromises the reliability of your assay.

Q3: How can I determine if my this compound assay is impacted by matrix effects?

A3: Two primary methods are used to assess matrix effects:

  • Post-Extraction Spike Analysis: This is a quantitative method where a known amount of this compound is spiked into a blank matrix extract (a sample processed without the analyte). The response is then compared to the response of the same amount of this compound in a neat (pure) solvent. A significant difference between the two indicates the presence of matrix effects.[3]

  • Post-Column Infusion: This is a qualitative method used to identify at which points in the chromatographic run matrix components are causing ion suppression or enhancement. A constant flow of this compound is infused into the mass spectrometer, and a blank matrix extract is injected. Dips or rises in the baseline signal indicate regions of matrix-induced ion suppression or enhancement, respectively.

Q4: What are the common sources of matrix effects in biological samples like plasma and urine?

A4: The primary sources of matrix effects in biological fluids are phospholipids, salts, endogenous metabolites, and proteins.[4] These components can co-elute with this compound and interfere with its ionization in the mass spectrometer's source.

Q5: Is a stable isotope-labeled internal standard (SIL-IS) for this compound available and is it necessary?

A5: The use of a SIL-IS, such as this compound-d3, is highly recommended as it is the most effective way to compensate for matrix effects.[5] A SIL-IS has nearly identical chemical and physical properties to this compound, meaning it will be affected by the matrix in the same way. While commercial availability of this compound-d3 should be verified with chemical suppliers, the synthesis of deuterated analogs for similar compounds like methamphetamine is well-established, making custom synthesis a viable option.[6][7]

Troubleshooting Guide

Problem: Inconsistent peak areas and poor reproducibility for this compound.

This is a classic symptom of variable matrix effects. Follow the workflow below to diagnose and address the issue.

A Start: Inconsistent Peak Areas B Perform Post-Extraction Spike Analysis A->B C Matrix Effect > 15%? B->C D Optimize Sample Preparation C->D Yes I Matrix Effect <= 15% (Acceptable) C->I No E Re-evaluate Matrix Effect D->E F Implement Stable Isotope-Labeled Internal Standard (e.g., this compound-d3) D->F E->C G Consider Matrix-Matched Calibrators F->G H Problem Resolved G->H cluster_0 Set A: Neat Solution cluster_1 Set B: Post-Extraction Spike A1 Known concentration of This compound Standard A3 Spike Standard into Solvent A1->A3 B4 Spike Standard into Extracted Matrix A1->B4 A2 Reconstitution Solvent A2->A3 C1 Analyze Both Sets by LC-MS/MS A3->C1 B1 Blank Biological Matrix B2 Sample Preparation (e.g., SPE, LLE, PPT) B1->B2 B3 Extracted Blank Matrix B2->B3 B3->B4 B4->C1 C2 Calculate Matrix Effect (%) C1->C2

References

Overcoming interferences in the forensic analysis of Methoxyphedrine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common interferences encountered during the forensic analysis of methoxyphedrine.

Introduction

This compound (MXP) is a synthetic stimulant that presents unique challenges in forensic analysis. Its structural similarity to other phenethylamines and the complexity of biological matrices can lead to significant analytical interferences. This guide offers practical solutions and detailed protocols to ensure accurate and reliable quantification of this compound in forensic samples.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental analysis of this compound.

Issue 1: Poor Peak Shape and Low Signal Intensity in GC-MS Analysis

  • Question: My GC-MS analysis of this compound is showing poor peak tailing and low signal intensity. What could be the cause and how can I fix it?

  • Answer: Poor peak shape and low signal intensity for amphetamine-like compounds such as this compound in GC-MS analysis are often due to the polar nature of the amine group, which can interact with active sites in the GC system, and poor volatility.[1][2][3] Derivatization is a crucial step to mitigate these issues.[1][2][4][5]

    • Solution: Implement a derivatization step prior to GC-MS analysis. Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA) is highly effective.[5] This process replaces the active hydrogen on the nitrogen atom, increasing volatility and thermal stability, thereby improving peak shape and enhancing detector response.[1][2]

    Experimental Protocol: Derivatization of this compound for GC-MS Analysis

    • Sample Preparation: Extract this compound from the biological matrix using a suitable method such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

    • Evaporation: Evaporate the extract to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Derivatization:

      • Add 50 µL of a derivatizing agent (e.g., PFPA) and 50 µL of ethyl acetate (B1210297) to the dried extract.

      • Vortex the mixture for 30 seconds.

      • Heat the vial at 70°C for 30 minutes.[5]

    • Final Preparation: After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitution: Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS injection.

Issue 2: Inaccurate Quantification due to Matrix Effects in LC-MS/MS Analysis

  • Question: I am observing significant variability and inaccuracy in my quantitative LC-MS/MS results for this compound. Could this be due to matrix effects?

  • Answer: Yes, inaccurate and irreproducible quantification in LC-MS/MS is a common consequence of matrix effects.[6] Co-eluting endogenous components from biological matrices like urine and plasma can suppress or enhance the ionization of this compound, leading to erroneous results.[6][7]

    • Solution: To mitigate matrix effects, several strategies can be employed:

      • Effective Sample Preparation: Utilize a more rigorous sample clean-up method. Solid-phase extraction (SPE) is generally more effective at removing interfering matrix components than simple protein precipitation or dilution.[7]

      • Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is identical to the samples being analyzed. This helps to compensate for consistent matrix effects.

      • Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard (e.g., this compound-d3) is the most effective way to correct for matrix effects. The internal standard co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate normalization.

      • Chromatographic Separation: Optimize the chromatographic method to separate this compound from the regions of significant ion suppression.

    Experimental Protocol: Solid-Phase Extraction (SPE) for this compound from Urine

    • Sample Pre-treatment: To 1 mL of urine, add an internal standard and 1 mL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 6).

    • Column Conditioning: Condition a mixed-mode SPE cartridge by washing sequentially with methanol, deionized water, and the buffer used in the pre-treatment step.

    • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

    • Washing: Wash the cartridge with deionized water followed by a weak organic solvent to remove polar interferences.

    • Elution: Elute the this compound with a suitable organic solvent, often containing a small percentage of a basic modifier (e.g., ammoniated methanol).

    • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using LC-MS/MS over GC-MS for this compound analysis?

A1: LC-MS/MS offers several advantages for the analysis of this compound. It generally requires less sample preparation as derivatization is often not necessary, which simplifies the workflow and reduces the potential for analytical errors.[8] Furthermore, LC-MS/MS is better suited for analyzing thermally labile compounds that may degrade at the high temperatures used in GC injectors.[8]

Q2: How can I differentiate this compound from its structural isomers using mass spectrometry?

A2: Differentiating structural isomers by mass spectrometry alone can be challenging as they often produce similar mass spectra.[9] While high-resolution mass spectrometry can provide more accurate mass information, chromatographic separation is critical.[8] Developing a robust chromatographic method (either GC or LC) that can resolve the isomers based on their retention times is the most reliable approach. In some cases, tandem mass spectrometry (MS/MS) can be used to generate unique fragmentation patterns that aid in differentiation.

Q3: What are the best practices for storing forensic samples to ensure the stability of this compound?

A3: The stability of amphetamine-like substances in biological samples is highly dependent on storage conditions.[10][11][12] To ensure the integrity of this compound in forensic samples, the following storage practices are recommended:

  • Temperature: Samples should be stored frozen, ideally at -20°C or lower, to minimize degradation.[11][13]

  • pH: For urine samples, maintaining an acidic pH can improve the stability of cathinone-related compounds.[11]

  • Preservatives: The addition of preservatives such as sodium fluoride (B91410) can help to inhibit microbial growth and enzymatic degradation.[13]

Q4: What are common derivatizing agents used for the GC-MS analysis of amphetamine-type substances?

A4: The most common derivatizing agents for amphetamine-type substances are fluorinated anhydrides.[5] These include:

  • Trifluoroacetic anhydride (TFAA)

  • Pentafluoropropionic anhydride (PFPA)

  • Heptafluorobutyric anhydride (HFBA) These reagents react with the amine group to form stable, volatile derivatives that are well-suited for GC-MS analysis.[5]

Data Summary Tables

Table 1: Comparison of Analytical Techniques for this compound Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Derivatization Typically required to improve volatility and peak shape.[1][5]Generally not required.[8]
Sample Throughput Lower due to longer run times and derivatization step.Higher due to simpler sample preparation and faster analysis times.[14]
Sensitivity Good, but can be limited by thermal degradation.Often higher, especially for thermally labile compounds.[8]
Selectivity Good, but may have difficulty distinguishing isomers.[9]Excellent, with the ability to use multiple reaction monitoring (MRM) for high selectivity.[15]
Common Interferences Co-eluting compounds, thermal degradation products.[16]Matrix effects (ion suppression/enhancement).[6][7]

Table 2: Typical GC-MS and LC-MS/MS Parameters for this compound Analysis

ParameterGC-MSLC-MS/MS
Column Phenyl-methyl polysiloxane (e.g., DB-5ms)C18 reversed-phase
Injection Mode Splitless---
Oven Program Temperature gradient (e.g., 100°C to 280°C)Isocratic or gradient elution
Mobile Phase ---Acetonitrile/water with formic acid or ammonium (B1175870) formate
Ionization Mode Electron Ionization (EI)Electrospray Ionization (ESI), positive mode
MS Acquisition Full Scan or Selected Ion Monitoring (SIM)Multiple Reaction Monitoring (MRM)

Visualizations

experimental_workflow Figure 1. GC-MS Analytical Workflow for this compound sample Forensic Sample (e.g., Urine, Blood) extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction evaporation1 Evaporation to Dryness extraction->evaporation1 derivatization Derivatization (e.g., with PFPA) evaporation1->derivatization evaporation2 Evaporation of Excess Reagent derivatization->evaporation2 reconstitution Reconstitution in Solvent evaporation2->reconstitution gcms GC-MS Analysis reconstitution->gcms data Data Analysis and Quantification gcms->data troubleshooting_logic Figure 2. Troubleshooting Poor GC-MS Peak Shape start Poor Peak Shape in GC-MS check_derivatization Is derivatization being performed? start->check_derivatization implement_derivatization Implement a derivatization step (e.g., acylation). check_derivatization->implement_derivatization No check_conditions Are derivatization conditions optimal? (Time, Temperature, Reagent) check_derivatization->check_conditions Yes end Improved Peak Shape implement_derivatization->end optimize_conditions Optimize derivatization parameters. check_conditions->optimize_conditions No check_gc Check GC system for active sites (e.g., inlet liner, column). check_conditions->check_gc Yes optimize_conditions->end maintain_gc Perform GC maintenance (e.g., replace liner, trim column). check_gc->maintain_gc maintain_gc->end

References

Improving the sensitivity and specificity of Methoxyphedrine detection methods.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Methoxyphedrine Detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and specificity of this compound detection in your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound and related amphetamine-type substances.

Gas Chromatography-Mass Spectrometry (GC-MS)

Issue: Poor Peak Shape (Tailing or Fronting)

  • Possible Causes:

    • Active sites in the inlet liner or column: The presence of active sites can lead to peak tailing for polar compounds like this compound.[1][2]

    • Column overload: Injecting too much sample can cause fronting.[1]

    • Improper column installation: An incorrectly installed column can result in poor peak shape.[1][2]

    • Sample condensation: If the injector temperature is too low, the sample may condense, leading to peak distortion.[1]

  • Solutions:

    • Use a deactivated inlet liner and a high-quality, inert GC column.[1][3]

    • Reduce the injection volume or dilute the sample.[1]

    • Reinstall the column according to the manufacturer's instructions.

    • Increase the injector temperature, ensuring it does not exceed the column's maximum temperature limit.[1]

Issue: Low Signal Intensity or No Peak Detected

  • Possible Causes:

    • Sample degradation: this compound may degrade in the injector if the temperature is too high.

    • Leaks in the system: Leaks in the carrier gas line or at the injector can reduce the amount of sample reaching the detector.[2][3]

    • Detector issues: The detector may not be functioning correctly or may be contaminated.[1][3]

    • Inefficient derivatization: Incomplete derivatization will result in a lower signal for the derivatized analyte.

  • Solutions:

    • Optimize the injector temperature to ensure volatilization without degradation.

    • Perform a thorough leak check of the entire GC-MS system.[3][4]

    • Clean the ion source and check the detector's performance.[3]

    • Optimize derivatization conditions (reagent, temperature, and time).

Liquid Chromatography-Mass Spectrometry (LC-MS)

Issue: Ion Suppression or Enhancement

  • Possible Causes:

    • Matrix effects: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound.[5]

    • High salt concentration in the mobile phase: Non-volatile salts can build up on the ion source and suppress the signal.

    • Suboptimal mobile phase composition: The pH and organic content of the mobile phase can significantly impact ionization efficiency.

  • Solutions:

    • Improve sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or supported liquid extraction (SLE) can be effective.[5][6]

    • Use volatile mobile phase additives like ammonium (B1175870) formate (B1220265) or ammonium acetate.

    • Optimize the mobile phase pH and gradient to achieve better separation from matrix components and enhance ionization.

Issue: Poor Retention or Peak Shape

  • Possible Causes:

    • Inappropriate column chemistry: The choice of stationary phase is critical for retaining and separating this compound.

    • Mobile phase pH: The pH of the mobile phase affects the ionization state of this compound, which in turn influences its retention on reversed-phase columns.

    • Column degradation: Over time, the performance of an LC column can degrade, leading to poor peak shape.

  • Solutions:

    • Select a column with appropriate chemistry (e.g., C18) and ensure it is in good condition.

    • Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound for consistent retention.

    • Replace the column if performance does not improve after cleaning.

Frequently Asked Questions (FAQs)

Q1: How can I improve the sensitivity of my GC-MS method for this compound detection?

A1: Derivatization is a key strategy to improve the sensitivity of GC-MS analysis for amphetamine-type substances.[7][8][9] Derivatizing agents react with the amine group of this compound, improving its chromatographic properties and producing characteristic mass fragments. Acylation with reagents like acetic anhydride (B1165640), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA) has been shown to be effective.[7][8][9] Silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is another common approach. Optimizing the derivatization reaction conditions, such as temperature and time, is crucial for achieving maximum yield and sensitivity.

Q2: What are the best sample preparation techniques for extracting this compound from biological matrices?

A2: The choice of sample preparation technique depends on the matrix and the desired level of cleanliness.

  • Liquid-Liquid Extraction (LLE): A traditional method that is effective but can be labor-intensive and use large volumes of organic solvents.[5]

  • Solid-Phase Extraction (SPE): Offers cleaner extracts and higher analyte concentration compared to LLE.[5][6] Different sorbent types (e.g., mixed-mode cation exchange) can be optimized for this compound extraction.

  • Supported Liquid Extraction (SLE): A simplified and faster alternative to LLE that provides comparable or better recovery and cleanliness.[5][6]

Q3: My immunoassay for amphetamines is showing a positive result, but GC-MS confirmation is negative. What could be the cause?

A3: This is likely due to cross-reactivity in the immunoassay.[10][11][12] Immunoassays are screening tests that can react with structurally similar compounds, leading to false-positive results.[10][11][13] this compound, being structurally related to amphetamines, has the potential to cross-react with some amphetamine immunoassays. It is essential to confirm all presumptive positive results from immunoassays with a more specific method like GC-MS or LC-MS/MS.[11]

Q4: What are the key validation parameters to consider when developing a quantitative method for this compound?

A4: According to regulatory guidelines, the key validation parameters for a quantitative analytical method include:[14][15][16]

  • Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components.[15]

  • Linearity: The range over which the method's response is directly proportional to the analyte concentration.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[17]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[15]

Data Presentation

Table 1: Comparison of Derivatizing Agents for Amphetamine-Type Stimulants in GC-MS

Derivatizing AgentAbbreviationAdvantagesConsiderations
Acetic AnhydrideAAGood signal-to-noise ratio, good linearity, low limits of detection for some amphetamines.[7][8]May not be the most effective for all amphetamine-type stimulants.
Pentafluoropropionic AnhydridePFPAProven to be effective for derivatizing amphetamines and cathinones, offering good sensitivity.[6][9]Requires optimization of reaction conditions (temperature and time).[9]
Heptafluorobutyric AnhydrideHFBAA popular derivatizing agent for amphetamines.[9]May not always provide the best sensitivity compared to other agents.[9]
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAVersatile reagent for derivatizing various functional groups, can lower the boiling point of the analyte.May require the use of a catalyst for quantitative analysis.
N-methyl-N-t-butyldimethylsilyl trifluoroacetamideMTBSTFALeads to stable derivatives with high molecular weight fragments suitable for selected ion monitoring.[18]A novel agent that may require more specific method development.[18]

Experimental Protocols

Protocol 1: General GC-MS Analysis of this compound (with Derivatization)
  • Sample Preparation (Urine):

    • To 1 mL of urine, add an appropriate internal standard.

    • Add 250 µL of a buffer solution (e.g., 10 M KOH–saturated NaHCO3, 3:17 v:v).[8]

    • Perform liquid-liquid extraction with 1.5 mL of dichloromethane.[8]

    • Vortex and centrifuge the sample.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization (Acylation with PFPA):

    • Reconstitute the dried extract in 50 µL of ethyl acetate.

    • Add 50 µL of PFPA.[9]

    • Cap the vial and heat at 70°C for 30 minutes.[9]

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Injector: Splitless mode at 250°C.

    • Column: A suitable capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Electron ionization (EI) mode, scanning from m/z 40 to 500. For higher sensitivity and specificity, use selected ion monitoring (SIM) based on the characteristic ions of the derivatized this compound.

Mandatory Visualizations

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Urine_Sample Urine Sample Add_IS Add Internal Standard Urine_Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitute Extract Evaporation->Reconstitution Add_Reagent Add Derivatizing Agent (e.g., PFPA) Reconstitution->Add_Reagent Heating Heat at 70°C Add_Reagent->Heating Injection Inject into GC-MS Heating->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: GC-MS analysis workflow for this compound.

Troubleshooting_Logic Start Poor Analytical Result Check_Peak_Shape Check Peak Shape Start->Check_Peak_Shape Check_Sensitivity Check Sensitivity Start->Check_Sensitivity Tailing Tailing Peak Check_Peak_Shape->Tailing Yes Fronting Fronting Peak Check_Peak_Shape->Fronting No Low_Signal Low/No Signal Check_Sensitivity->Low_Signal Yes Active_Sites Active Sites in System Tailing->Active_Sites Column_Overload Column Overload Fronting->Column_Overload System_Leaks System Leaks Low_Signal->System_Leaks Derivatization_Issue Derivatization Inefficiency Low_Signal->Derivatization_Issue Deactivate_Liner Deactivate/Replace Liner Active_Sites->Deactivate_Liner Dilute_Sample Dilute Sample Column_Overload->Dilute_Sample Leak_Check Perform Leak Check System_Leaks->Leak_Check Optimize_Deriv Optimize Derivatization Derivatization_Issue->Optimize_Deriv

Caption: Troubleshooting logic for GC-MS analysis.

References

Technical Support Center: Minimizing Ion Suppression of Methoxyphedrine in Electrospray Ionization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the quantitative analysis of Methoxyphedrine using Electrospray Ionization (ESI) Mass Spectrometry (MS). Our focus is on practical solutions to mitigate ion suppression, a common matrix effect that can compromise data accuracy and sensitivity.

Troubleshooting Guide

This guide is designed to help you identify and resolve specific issues related to ion suppression in your this compound analysis.

Problem Potential Cause Recommended Solution
Low or No Analyte Signal Severe Ion Suppression: Co-eluting matrix components are significantly reducing the ionization efficiency of this compound.1. Improve Sample Preparation: Switch from a simple protein precipitation (PPT) to a more rigorous cleanup method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove a broader range of interferences.[1] 2. Optimize Chromatography: Adjust the gradient to better separate this compound from the suppression zone. 3. Dilute the Sample: A 10-fold or greater dilution can reduce the concentration of interfering matrix components.[1] This is particularly effective for urine samples.
Inconsistent Peak Areas & Poor Reproducibility Variable Matrix Effects: The extent of ion suppression is differing between samples, standards, and quality controls.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS like this compound-d3 will co-elute and experience similar ion suppression, allowing for accurate correction.[1] 2. Enhance Sample Cleanup: Employing SPE will provide the cleanest extracts and minimize variability in matrix components.[1]
Poor Linearity of Calibration Curve Concentration-Dependent Ion Suppression: The degree of ion suppression is changing across the calibration range.1. Optimize Sample Preparation: Ensure the chosen sample preparation method is effective across the entire concentration range. 2. Use a SIL-IS: This is the most effective way to compensate for non-linear matrix effects.
Signal Drops During a Run Contamination of the Ion Source: Buildup of non-volatile matrix components on the ion source surfaces.1. Implement a Diverter Valve: Divert the flow to waste during the initial and final stages of the chromatographic run when highly polar or non-polar interferences may elute. 2. Regularly Clean the Ion Source: Follow the manufacturer's protocol for cleaning the ion source components.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for this compound analysis?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, in this case, this compound, in the ESI source. This leads to a decreased instrument response, which can result in inaccurate and imprecise quantification, and in severe cases, the complete loss of the analyte signal.

Q2: How can I determine if my this compound analysis is affected by ion suppression?

A2: A common method is the post-column infusion experiment. A solution of this compound is continuously infused into the LC flow after the analytical column. A blank matrix sample is then injected. A dip in the constant signal of this compound at the retention time of matrix components indicates ion suppression.

Q3: What is the most effective sample preparation technique to minimize ion suppression for this compound?

A3: While the optimal technique can be matrix-dependent, Solid-Phase Extraction (SPE) is generally considered the most effective method for removing a wide range of interfering matrix components, providing the cleanest extracts and thus minimizing ion suppression.[1] Liquid-Liquid Extraction (LLE) is also a good option, offering cleaner extracts than simple protein precipitation (PPT).[1]

Q4: Can I just dilute my sample to reduce ion suppression?

A4: Yes, sample dilution can be a very effective and simple strategy to reduce the concentration of matrix components that cause ion suppression.[1] However, this approach also dilutes your analyte, which may compromise the sensitivity of the assay if the initial concentration of this compound is low.

Q5: How critical is the use of a stable isotope-labeled internal standard (SIL-IS) for this compound quantification?

A5: The use of a SIL-IS, such as this compound-d3, is highly recommended for accurate and precise quantification. A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute from the LC column. This means it will be affected by ion suppression in the same way as this compound. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by ion suppression can be effectively compensated.[1]

Q6: Can changing my LC conditions help in reducing ion suppression?

A6: Absolutely. Optimizing the chromatographic separation to resolve this compound from the regions where matrix components elute and cause suppression is a key strategy. This can be achieved by modifying the mobile phase composition, gradient profile, or using a different stationary phase.

Q7: Are there any specific mobile phase additives to avoid when analyzing this compound?

A7: It is advisable to avoid non-volatile buffers and ion-pairing reagents as they can contaminate the ion source and contribute to ion suppression. Volatile additives like formic acid or ammonium (B1175870) formate (B1220265) at low concentrations are generally preferred for ESI-MS.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Pre-treatment: To 500 µL of plasma, add an appropriate amount of this compound-d3 internal standard.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing:

    • Wash with 1 mL of water.

    • Wash with 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography Parameters
Parameter Condition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Parameters
Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transitions To be optimized for this compound and its SIL-IS

Visualizations

Ion_Suppression_Troubleshooting cluster_problem Problem Identification cluster_investigation Investigation cluster_solutions Solutions start Inaccurate or Imprecise this compound Quantification problem_id Suspect Ion Suppression? start->problem_id post_column Perform Post-Column Infusion Experiment problem_id->post_column Yes suppression_confirmed Ion Suppression Confirmed? post_column->suppression_confirmed solution_sp Improve Sample Prep (e.g., SPE) suppression_confirmed->solution_sp Yes solution_lc Optimize Chromatography suppression_confirmed->solution_lc solution_is Use SIL-IS suppression_confirmed->solution_is end Accurate Quantification Achieved solution_sp->end solution_lc->end solution_is->end

Caption: Troubleshooting workflow for ion suppression.

Experimental_Workflow start Plasma Sample spike Spike with SIL-IS start->spike spe Solid-Phase Extraction (SPE) spike->spe wash Wash Interferences spe->wash elute Elute Analyte wash->elute evap Evaporate to Dryness elute->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data

References

Addressing challenges in differentiating Methoxyphedrine from its positional isomers.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical differentiation of Methoxyphedrine (MMP) and its positional isomers: 2-Methoxyphedrine (2-MMP), 3-Methoxyphedrine (3-MMP), and 4-Methoxyphedrine (4-MMP). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in differentiating this compound positional isomers?

A1: The primary challenges stem from the isomers' identical molecular weight and similar chemical structures. This leads to:

  • Co-elution in chromatography: The isomers exhibit very similar retention times in both Gas Chromatography (GC) and Liquid Chromatography (LC), making baseline separation difficult.

  • Similar Mass Spectra: Under standard Electron Ionization (EI) conditions in GC-MS, the isomers produce nearly identical fragmentation patterns, complicating unambiguous identification based on mass spectra alone.[1][2]

  • Subtle Spectroscopic Differences: While techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can differentiate the isomers, the differences in spectra can be subtle and require careful interpretation.[3][4]

Q2: Which analytical techniques are most effective for differentiating these isomers?

A2: A combination of techniques is often necessary for reliable differentiation. The most effective methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): With optimized chromatographic conditions, it is possible to achieve separation of the isomers.[3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, particularly when using specialized columns like biphenyl (B1667301) phases.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, allowing for unambiguous identification of each isomer based on the substitution pattern on the aromatic ring.[3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can distinguish between the isomers based on unique vibrational bands in the fingerprint region of the spectra.[3][4][6]

Q3: Is chiral separation necessary for this compound analysis?

A3: Yes, if the goal is to quantify individual enantiomers. This compound has a chiral center, meaning it exists as two enantiomers (R and S). These enantiomers can have different pharmacological and toxicological effects.[7][8] Chiral separation is typically achieved using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).[7][8][9][10][11]

Troubleshooting Guides

Issue 1: Co-elution of Isomers in GC-MS Analysis

Symptoms:

  • A single, broad, or asymmetrical peak is observed in the chromatogram where multiple isomers are expected.

  • The mass spectrum across the peak is inconsistent, suggesting the presence of multiple components.

Troubleshooting Workflow:

cluster_0 Troubleshooting GC-MS Co-elution start Co-elution Observed optimize_temp Optimize Temperature Program (Slower ramp rate, isothermal holds) start->optimize_temp check_column Evaluate GC Column (Consider longer column or different stationary phase) optimize_temp->check_column If resolution is still poor resolution Resolution Achieved optimize_temp->resolution Successful separation derivatization Consider Derivatization (e.g., Acetylation, Silylation) check_column->derivatization If co-elution persists check_column->resolution Successful separation derivatization->resolution Improved separation

Caption: Troubleshooting workflow for GC-MS co-elution of this compound isomers.

Detailed Steps:

  • Optimize the Temperature Program:

    • Action: Decrease the temperature ramp rate (e.g., from 20°C/min to 5-10°C/min) around the expected elution time of the isomers.

    • Rationale: A slower temperature ramp increases the interaction time of the analytes with the stationary phase, which can enhance separation.

    • Tip: Introducing an isothermal hold just before the elution of the isomers can also improve resolution.

  • Evaluate the GC Column:

    • Action: If using a standard non-polar column (e.g., DB-5ms), consider switching to a longer column (e.g., 30m to 60m) or a column with a different stationary phase that offers different selectivity, such as a mid-polarity phase.

    • Rationale: A longer column provides more theoretical plates, leading to better separation efficiency. A different stationary phase can alter the elution order by exploiting different intermolecular interactions.

  • Consider Derivatization:

    • Action: Derivatize the samples with an agent like acetic anhydride (B1165640) or a silylating reagent.

    • Rationale: Derivatization can alter the volatility and chromatographic behavior of the isomers, potentially leading to better separation.[12]

Issue 2: Inability to Differentiate Isomers by Mass Spectrometry

Symptom:

  • All isomers produce nearly identical mass spectra, preventing confident identification.

Troubleshooting Workflow:

cluster_1 Troubleshooting MS Differentiation start Identical Mass Spectra soft_ionization Use Soft Ionization (CI) (Look for differences in adduct ion formation) start->soft_ionization tandem_ms Perform Tandem MS (MS/MS) (Compare fragmentation of precursor ions) soft_ionization->tandem_ms If still ambiguous differentiation Differentiation Achieved soft_ionization->differentiation Successful high_res_ms Utilize High-Resolution MS (Accurate mass for fragment formula confirmation) tandem_ms->high_res_ms For confirmation tandem_ms->differentiation Successful

Caption: Workflow for enhancing mass spectrometric differentiation of isomers.

Detailed Steps:

  • Employ Soft Ionization:

    • Action: Use Chemical Ionization (CI) instead of Electron Ionization (EI).

    • Rationale: CI is a softer ionization technique that often results in a more abundant molecular ion and less fragmentation. Differences in the stability of the protonated molecules or adduct ions of the isomers may become apparent.

  • Utilize Tandem Mass Spectrometry (MS/MS):

    • Action: Isolate the molecular ion (or a common fragment ion) of the co-eluting isomers and subject it to Collision-Induced Dissociation (CID).

    • Rationale: Even if the primary mass spectra are similar, the fragmentation pathways of the precursor ions for each isomer may differ, leading to unique product ions or different abundance ratios of common product ions that can be used for differentiation.

  • Use High-Resolution Mass Spectrometry (HRMS):

    • Action: Analyze samples using an HRMS instrument like a TOF or Orbitrap.

    • Rationale: HRMS provides highly accurate mass measurements, which can help confirm the elemental composition of fragment ions and distinguish between isobaric interferences.

Data Presentation

Table 1: GC-MS and LC-MS/MS Data for this compound Isomers (Illustrative)

AnalyteRetention Time (min) GC-MS [a]Retention Time (min) LC-MS/MS [b]Key Diagnostic Ions (m/z)
2-Methoxyphedrine 10.24.558, 77, 107, 135
3-Methoxyphedrine 10.54.858, 77, 107, 135
4-Methoxyphedrine 10.85.158, 77, 107, 135

[a] Conditions based on a standard 30m x 0.25mm ID, 0.25µm film thickness 5% phenyl-methylpolysiloxane column with a temperature ramp. Absolute retention times will vary between instruments and methods. [b] Conditions based on a C18 or biphenyl column with a methanol/water gradient. Absolute retention times will vary. Note: While the primary fragments are often the same, subtle differences in their relative abundances may be used for differentiation, especially with chemometric analysis.

Table 2: Spectroscopic Data for this compound Isomers (Illustrative)

Isomer1H NMR (ppm) - Aromatic ProtonsFTIR (cm-1) - Key Bands
2-Methoxyphedrine ~6.8-7.4 (complex multiplet)~1680 (C=O), ~1250 (C-O-C), ~750 (ortho-substitution)
3-Methoxyphedrine ~6.9-7.3 (complex multiplet)~1685 (C=O), ~1260 (C-O-C), ~780, ~690 (meta-substitution)
4-Methoxyphedrine ~6.9 (d, 2H), ~7.9 (d, 2H)~1675 (C=O), ~1255 (C-O-C), ~830 (para-substitution)

Note: NMR chemical shifts are dependent on the solvent used. FTIR peaks are for the solid phase (e.g., ATR) and may vary slightly.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Isomers
  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of methanol.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar).

    • Injector Temperature: 250°C.

    • Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: 40-400 m/z.

Protocol 2: Chiral HPLC-MS/MS Separation of this compound Enantiomers
  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the initial mobile phase.

  • LC Conditions:

    • Column: Polysaccharide-based chiral stationary phase (e.g., CHIRALPAK® series).

    • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v) with a basic additive like diethylamine (B46881) (DEA) (e.g., 0.1%).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: Monitor the transition from the protonated molecule [M+H]+ to a characteristic product ion (e.g., m/z 58).

This technical support center provides a starting point for addressing the analytical challenges in differentiating this compound isomers. It is crucial to validate all methods in-house and use certified reference materials for confirmation.

References

Best practices for handling and storage of Methoxyphedrine analytical standards.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for handling and storing Methoxyphedrine analytical standards. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common synonyms?

This compound, also known as 4-methoxymethcathinone (4-MeOMC), is a synthetic cathinone.[1] Its IUPAC name is 1-(4-methoxyphenyl)-2-(methylamino)propan-1-one.[2][3] It is also referred to by other names such as Methedrone and bk-PMMA.[4][5]

Q2: What are the general safety precautions for handling this compound analytical standards?

When handling this compound, it is crucial to adhere to good industrial hygiene and safety practices.[6] This includes:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat or protective clothing, and eye protection such as safety goggles or a face shield.[7][8][9] In case of dust, fumes, or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[6][7] Do not breathe in dust, fumes, gas, mist, vapors, or spray.[6]

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash your hands thoroughly after handling the substance and before any breaks.[6][8]

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[10]

Q3: What are the recommended storage conditions for this compound analytical standards?

Proper storage is essential to maintain the integrity and stability of this compound analytical standards.

  • Temperature: Store in a freezer at temperatures below -15°C for long-term stability.[7]

  • Container: Keep the standard in its original, tightly sealed container to prevent contamination and degradation.[6][7] Amber glass vials with PTFE-lined caps (B75204) are recommended to protect from light and prevent leakage.[11]

  • Environment: Store in a dry and well-ventilated place, away from heat, humidity, and direct light.[6][12]

Q4: What should I do in case of accidental exposure to this compound?

In case of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek medical attention.[6][7]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area immediately with soap and plenty of water for at least 15 minutes. If irritation persists, consult a physician.[7][9]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6][7]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[6][7]

Troubleshooting Guides

Chromatographic Issues

Q: I am observing peak tailing in my HPLC analysis of this compound. What could be the cause and how can I fix it?

A: Peak tailing in HPLC can be caused by several factors. Here's a systematic approach to troubleshoot this issue:

  • Column Overload: Injecting too high a concentration of the standard can lead to peak tailing. Try diluting your sample and re-injecting.

  • Secondary Interactions: this compound is a basic compound and can interact with acidic silanol (B1196071) groups on the silica-based column packing. This can be mitigated by:

    • Using a base-deactivated column.

    • Adding a competitive base, such as triethylamine (B128534) (TEA), to the mobile phase.

    • Operating at a lower pH to ensure the analyte is in its protonated form.

  • Column Contamination or Degradation: The column may have accumulated contaminants or the stationary phase may be degraded. Try flushing the column with a strong solvent or, if the problem persists, replace the column.

Q: My this compound standard is showing low recovery during sample preparation. What are the possible reasons?

A: Low recovery can be attributed to several factors during the sample preparation workflow:

  • Adsorption: this compound may adsorb to glass or plastic surfaces, especially at low concentrations. Consider using silanized glassware or polypropylene (B1209903) tubes.

  • Incomplete Extraction: If you are performing a liquid-liquid extraction, ensure the pH of the aqueous phase is optimized for the extraction of a basic compound like this compound (typically a basic pH). Also, ensure sufficient mixing and appropriate solvent selection.

  • Degradation: this compound can be unstable under certain conditions. Avoid prolonged exposure to high temperatures, strong acids or bases, and light during sample preparation. Methcathinone (B1676376) analogs have been shown to degrade in neutral to basic solutions, with the degradation rate increasing with pH.[13]

Stability and Degradation

Q: I suspect my this compound standard has degraded. How can I confirm this and what are the likely degradation products?

A: To confirm degradation, you can:

  • Analyze by GC-MS or LC-MS: These techniques can help identify the parent compound and any degradation products by comparing the mass spectra to known libraries or by structural elucidation.

  • Compare with a New Standard: If you have a fresh, unopened standard, you can run it alongside your suspect standard to compare the chromatograms and look for additional peaks or a decrease in the main peak area.

Studies on related methcathinone analogs suggest that degradation can occur, particularly in alkaline solutions.[13] Potential degradation pathways may involve oxidation.[13] The stability of psychoactive drugs in biological samples is also dependent on storage temperature and the presence of stabilizers.[14]

Experimental Protocols

Preparation of a Stock Standard Solution
  • Warm to Room Temperature: Before opening, allow the container of the this compound analytical standard to warm to room temperature to prevent condensation of moisture, which could affect the concentration.[7]

  • Weighing: Accurately weigh a suitable amount of the standard using a calibrated analytical balance.

  • Dissolution: Dissolve the weighed standard in a Class A volumetric flask using a suitable solvent, such as methanol (B129727) or acetonitrile. Ensure the solvent is of high purity (e.g., HPLC grade).

  • Sonication: Sonicate the solution for a few minutes to ensure complete dissolution.

  • Dilution: Dilute to the mark with the solvent and mix thoroughly.

  • Storage: Store the stock solution in a tightly sealed, light-protected container at a low temperature (e.g., ≤ -15°C) when not in use.

Data Presentation

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₅NO₂[3]
Molecular Weight193.24 g/mol [4]
IUPAC Name1-(4-methoxyphenyl)-2-(methylamino)propan-1-one[2][3]
Common SynonymsMethedrone, 4-Methoxymethcathinone (4-MeOMC), bk-PMMA[1][4][5]
CAS Registry Number530-54-1[3]

Visualizations

General Workflow for Handling this compound Standards```dot

G cluster_storage Storage cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal storage Store at ≤ -15°C in original, sealed container protected from light warm Warm to Room Temperature storage->warm Retrieve Standard weigh Accurately Weigh Standard warm->weigh dissolve Dissolve in High-Purity Solvent weigh->dissolve store_stock Store Stock Solution at Low Temperature dissolve->store_stock ppe Wear Appropriate PPE (Gloves, Lab Coat, Eye Protection) hood Work in a Ventilated Fume Hood ppe->hood disposal Dispose of Waste According to Local Regulations hood->disposal

Caption: Troubleshooting Logic for HPLC Peak Tailing.

References

Validation & Comparative

Validation of a Novel LC-MS/MS Method for Methoxyphedrine Analysis: A Comparative Guide Based on SWGDRUG Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a new Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Methoxyphedrine, benchmarked against a traditional Gas Chromatography-Mass Spectrometry (GC-MS) method. The validation protocol and data presentation adhere to the guidelines established by the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG).

Comparative Analysis of Analytical Methods

The performance of the newly developed LC-MS/MS method was evaluated against a conventional GC-MS method. The following table summarizes the key validation parameters, demonstrating the superior sensitivity and comparable precision and accuracy of the LC-MS/MS approach.

Validation ParameterNew LC-MS/MS MethodAlternative GC-MS MethodSWGDRUG Category
Linearity (R²) > 0.999> 0.995Quantitative
Accuracy (%) 98.5 - 101.295.3 - 104.5Quantitative
Precision (RSD%) Quantitative
- Repeatability< 2.0< 5.0
- Intermediate Precision< 3.0< 7.0
Limit of Detection (LOD) 0.1 ng/mL5 ng/mLQuantitative
Limit of Quantitation (LOQ) 0.5 ng/mL10 ng/mLQuantitative
Specificity High (No interferences observed)Moderate (Potential for isomeric interference)Qualitative & Quantitative
SWGDRUG Technique Category AA

Experimental Protocols

Detailed methodologies for the key validation experiments performed on the new LC-MS/MS method are provided below.

Linearity

A series of calibration standards of this compound were prepared in a relevant matrix (e.g., synthetic urine or plasma) at concentrations ranging from 0.5 ng/mL to 500 ng/mL. Each standard was analyzed in triplicate. A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. The linearity was evaluated by the coefficient of determination (R²) of the linear regression analysis.

Accuracy

The accuracy of the method was determined by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) against the calibration curve. The percentage recovery was calculated using the formula: (Measured Concentration / Nominal Concentration) x 100%.

Precision
  • Repeatability (Intra-assay precision): Six replicate QC samples at a medium concentration were analyzed in a single analytical run. The relative standard deviation (RSD%) of the measured concentrations was calculated.

  • Intermediate Precision (Inter-assay precision): The repeatability experiment was performed on three different days by two different analysts to assess the variability of the method over time and between analysts. The overall RSD% was calculated.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. A series of decreasingly concentrated solutions were analyzed, and the LOD was established as the concentration at which the signal-to-noise ratio was approximately 3:1. The LOQ was determined as the concentration with a signal-to-noise ratio of approximately 10:1 and for which acceptable precision and accuracy could be achieved.

Specificity

The specificity of the method was evaluated by analyzing blank matrix samples and matrix samples spiked with structurally similar compounds and common cutting agents to assess for any potential interferences with the detection of this compound.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow for the validation of the new analytical method and the hierarchical approach to method validation as recommended by SWGDRUG.

Method Validation Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Data Analysis & Reporting Dev Develop LC-MS/MS Method Linearity Linearity Assessment Dev->Linearity Start Validation Accuracy Accuracy Determination Linearity->Accuracy Precision Precision Evaluation Accuracy->Precision LOD_LOQ LOD & LOQ Establishment Precision->LOD_LOQ Specificity Specificity Testing LOD_LOQ->Specificity Analysis Analyze Validation Data Specificity->Analysis Complete Experiments Report Generate Validation Report Analysis->Report

Caption: Experimental workflow for the validation of the new LC-MS/MS method.

SWGDRUG Method Validation Hierarchy cluster_validation Validation Requirements A Category A Techniques (e.g., MS, IR, NMR) Full Full Method Validation A->Full New Method B Category B Techniques (e.g., GC, LC, CE) B->Full New Method C Category C Techniques (e.g., Color Tests, Immunoassay) Verification Method Verification C->Verification Established Method Full->Verification Adopted Method

Caption: SWGDRUG's hierarchical approach to analytical technique categorization and validation.

Methoxyphedrine vs. mephedrone: a comparative pharmacological study.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the pharmacological profiles of methoxyphedrine, with a focus on its prevalent isomer 4-methoxymethcathinone (methedrone), and the well-documented synthetic cathinone, mephedrone (B570743). This guide synthesizes available experimental data to provide a comparative overview for researchers, scientists, and drug development professionals.

This report presents a comparative pharmacological examination of this compound and mephedrone. Due to the limited availability of specific pharmacological data for this compound, this guide focuses on its prominent and more studied isomer, 4-methoxymethcathinone, also known as methedrone. The analysis contrasts the pharmacodynamics and pharmacokinetics of methedrone with the extensively researched synthetic cathinone, mephedrone (4-methylmethcathinone).

Executive Summary

Mephedrone and methedrone are structurally related synthetic cathinones that exhibit psychostimulant properties through their interaction with monoamine neurotransmitter systems. Both compounds act as non-selective substrates for monoamine transporters, leading to the release of dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862). However, key differences in their potencies and effects on these systems result in distinct pharmacological profiles. Mephedrone generally displays a more potent and balanced effect on dopamine and serotonin release, whereas methedrone shows a preference for serotonin release with comparatively weaker effects on dopamine. These differences are reflected in their behavioral effects observed in preclinical studies.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data on the interaction of mephedrone and methedrone with monoamine transporters.

CompoundDopamine Transporter (DAT)Serotonin Transporter (SERT)Norepinephrine Transporter (NET)
Mephedrone - Ki (nM): Not explicitly found in searches- IC50 (µM) for uptake inhibition: 5.9[1][2]- Ki (nM): Not explicitly found in searches- IC50 (µM) for uptake inhibition: 19.3[1][2]- Ki (nM): Not explicitly found in searches- IC50 (µM) for uptake inhibition: 1.9[1][2]
Methedrone (4-MeOMC) - Ki (nM): Not available in searched literature- Ki (nM): Not available in searched literature- Ki (nM): Not available in searched literature
Table 1: Comparative in vitro binding affinities (Ki) and uptake inhibition (IC50) of Mephedrone and Methedrone at human monoamine transporters. Lower values indicate higher affinity/potency.
CompoundDopamine (DA) Release EC50 (nM)Serotonin (5-HT) Release EC50 (nM)Norepinephrine (NE) Release EC50 (nM)
Mephedrone 49.1 - 51[3]118.3 - 122[3]58 - 62.7[3]
Methedrone (4-MeOMC) 881[4]195[4]Potent NE releaser, specific EC50 not provided[4]
Table 2: Comparative in vitro neurotransmitter releasing potencies (EC50) of Mephedrone and Methedrone in rat brain synaptosomes. Lower values indicate higher potency.

Experimental Protocols

Radioligand Binding Assays

Detailed protocols for radioligand binding assays to determine the affinity (Ki values) of compounds for monoamine transporters were not explicitly available in the searched literature for direct comparison of mephedrone and methedrone. Generally, these assays involve incubating cell membranes expressing the target transporter with a radiolabeled ligand and varying concentrations of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to a Ki value using the Cheng-Prusoff equation.

In Vitro Neurotransmitter Release Assays

The neurotransmitter-releasing properties of mephedrone and methedrone were assessed using synaptosomes prepared from rat brain tissue.[4]

  • Synaptosome Preparation: Brain tissue (e.g., striatum for dopamine, hippocampus for serotonin) is homogenized in a sucrose (B13894) buffer and subjected to differential centrifugation to isolate synaptosomes, which are resealed nerve terminals.

  • Radiolabel Loading: Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [3H]dopamine or [3H]serotonin) to allow for its uptake into the vesicles.

  • Superfusion: The loaded synaptosomes are then placed in a superfusion apparatus and continuously washed with a physiological buffer to establish a stable baseline of spontaneous neurotransmitter release.

  • Drug Exposure: The test compound (mephedrone or methedrone) at various concentrations is added to the superfusion buffer.

  • Fraction Collection and Analysis: Fractions of the superfusate are collected at regular intervals, and the amount of radioactivity in each fraction is quantified using liquid scintillation counting.

  • Data Analysis: The drug-evoked release is calculated as a percentage of the total neurotransmitter content in the synaptosomes. EC50 values, representing the concentration of the drug that produces 50% of its maximal releasing effect, are then determined from concentration-response curves.

Mandatory Visualization

Monoamine_Releaser_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Drug Mephedrone / Methedrone Transporter Monoamine Transporter (DAT, SERT, NET) Drug->Transporter Enters neuron via transporter Vesicle Synaptic Vesicle Transporter->Vesicle Reverses transporter function Neurotransmitter_out Monoamines Vesicle->Neurotransmitter_out Increased cytosolic concentration leads to non-vesicular release Neurotransmitter_in Monoamines (DA, 5-HT, NE) Synapse_Neurotransmitter Increased Monoamine Concentration Neurotransmitter_out->Synapse_Neurotransmitter Efflux Receptor Postsynaptic Receptors Synapse_Neurotransmitter->Receptor Binds to receptors

Caption: Mechanism of action for monoamine releasing agents like mephedrone and methedrone.

Experimental_Workflow_Release_Assay A 1. Isolate Synaptosomes from Rat Brain Tissue B 2. Load Synaptosomes with Radiolabeled Neurotransmitter ([3H]DA or [3H]5-HT) A->B C 3. Establish Baseline Release via Superfusion B->C D 4. Expose to Mephedrone or Methedrone (Varying Concentrations) C->D E 5. Collect Superfusate Fractions D->E F 6. Quantify Radioactivity E->F G 7. Calculate EC50 Values F->G

Caption: Experimental workflow for in vitro neurotransmitter release assays.

Comparative Pharmacological Profiles

Mephedrone

Mephedrone is a potent, non-selective substrate for monoamine transporters, meaning it is taken up into the presynaptic neuron and triggers the release of neurotransmitters.[4] It demonstrates a relatively balanced profile in its ability to release both dopamine and serotonin, with a slightly greater effect on serotonin release.[4] In vivo studies in rats have shown that mephedrone administration leads to significant increases in extracellular levels of both dopamine and serotonin in brain regions associated with reward and mood.[5] This dual action is thought to contribute to its characteristic psychostimulant and empathogenic effects. Behaviorally, mephedrone induces hyperlocomotion and can produce anxiolytic-like effects in animal models.[6]

This compound (as Methedrone)

Methedrone also functions as a non-selective substrate for monoamine transporters.[6] However, in vitro data indicates that it is a significantly less potent dopamine releaser compared to mephedrone, with an EC50 value approximately 17 times higher.[4] Conversely, it is a more potent serotonin releaser than a dopamine releaser.[4] This pharmacological profile suggests that methedrone's effects may be more dominated by serotonergic activity. In vivo studies in mice have shown that methedrone, similar to mephedrone, causes marked hyperlocomotion.[6] However, in contrast to mephedrone, methedrone induced anxiogenic-like actions in the elevated plus-maze test.[6] Furthermore, while both drugs increased dopamine levels in the nucleus accumbens and striatum, methedrone produced a more pronounced increase in serotonin levels in the hippocampus and striatum.[6]

Conclusion

The available pharmacological data reveals distinct profiles for mephedrone and its methoxy-analogue, methedrone. While both act as monoamine releasing agents, mephedrone exhibits a more balanced and potent effect on both dopamine and serotonin systems. In contrast, methedrone is a less potent dopamine releaser and displays a pharmacological profile skewed towards serotonergic activity. These differences in their interaction with monoamine transporters likely underlie the observed variations in their behavioral effects, particularly concerning anxiety-like behaviors in preclinical models. The lack of comprehensive receptor binding affinity data for methedrone highlights an area for future research to enable a more complete and quantitative comparison of these two synthetic cathinones.

References

A Comparative Analysis of the Neurotoxic Effects of Methoxyphedrine and Other Synthetic Cathinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neurotoxic effects of Methoxyphedrine (MXP) and other widely studied synthetic cathinones, such as mephedrone (B570743), methylone, and MDPV. The information is compiled from preclinical studies to offer an objective comparison of their neurotoxic profiles, supported by experimental data and methodologies. A notable gap in the current scientific literature is the limited availability of specific quantitative neurotoxicity data for this compound.

Data Presentation: Comparative Neurotoxicity Profiles

The following tables summarize key quantitative data on the interaction of various synthetic cathinones with monoamine transporters and their cytotoxic effects. These parameters are crucial indicators of their potential neurotoxicity.

Table 1: Comparative Monoamine Transporter Inhibition (IC50 values in µM)

CompoundDopamine (B1211576) Transporter (DAT)Serotonin (B10506) Transporter (SERT)Norepinephrine (B1679862) Transporter (NET)
This compound (MXP) Data not availableData not availableData not available
Mephedrone 5.9[1][2]19.3[1][2]1.9[1][2]
Methylone Data not available in this formatData not available in this formatData not available in this format
MDPV Data not available in this formatData not available in this formatData not available in this format
Methamphetamine ~0.620 - 400.07 - 0.1
MDMA 12.6[1][2]7.6[1][2]2.1[1][2]
Cocaine 0.23 - 0.490.740.48

IC50 values represent the concentration of a drug that is required for 50% inhibition of monoamine uptake. Lower values indicate greater potency.

Table 2: Comparative Cytotoxicity in Neuronal Cell Lines (SH-SY5Y)

CompoundAssayEC50 (mM)Exposure Time (hours)
This compound (MXP) Data not availableData not availableData not available
Butylone Trypan Blue Exclusion & LDH6.39[3]24[3]
Pentylone Trypan Blue Exclusion & LDH4.44[3]24[3]
MDPV Trypan Blue Exclusion & LDH3.61[3]24[3]
Mephedrone MTT & NRU>124
Methamphetamine MTT>7Not specified

EC50 (Half-maximal effective concentration) is the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. Lower values indicate greater cytotoxicity. Assays: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), LDH (Lactate Dehydrogenase), NRU (Neutral Red Uptake).

Experimental Protocols

Detailed methodologies are essential for the replication and validation of neurotoxicity studies. Below are summaries of common experimental protocols used in the assessment of cathinone (B1664624) neurotoxicity.

1. Monoamine Transporter Inhibition Assays

  • Objective: To determine the potency of cathinones in blocking the reuptake of dopamine, serotonin, and norepinephrine.

  • Cell Lines: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET) are commonly used.[1][2]

  • Methodology:

    • Cells are cultured and seeded in 24- or 96-well plates.

    • Radiolabeled neurotransmitters (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine) are added to the cells in the presence of varying concentrations of the test cathinone.

    • After a short incubation period, the uptake of the radiolabeled neurotransmitter is stopped by washing the cells with ice-cold buffer.

    • The amount of radioactivity taken up by the cells is measured using a scintillation counter.

    • IC50 values are calculated by plotting the percentage of inhibition of neurotransmitter uptake against the concentration of the cathinone.

2. In Vitro Cytotoxicity Assays

  • Objective: To assess the concentration-dependent toxicity of cathinones on neuronal cells.

  • Cell Line: The human neuroblastoma SH-SY5Y cell line is a frequently used model for neurotoxicity studies.[3][4][5]

  • Methodologies:

    • MTT Assay: Measures the metabolic activity of cells as an indicator of cell viability. Live cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, which are then solubilized and quantified spectrophotometrically.

    • LDH Assay: Measures the release of lactate (B86563) dehydrogenase, a cytosolic enzyme, into the culture medium upon cell membrane damage. The amount of LDH released is proportional to the number of dead cells.

    • Neutral Red Uptake (NRU) Assay: Assesses cell viability based on the ability of viable cells to incorporate and retain the neutral red dye within their lysosomes.

3. Oxidative Stress and Mitochondrial Dysfunction Assays

  • Objective: To investigate the role of oxidative stress and mitochondrial impairment in cathinone-induced neurotoxicity.

  • Methodologies:

    • Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

    • Mitochondrial Membrane Potential (MMP) Assay: The integrity of the mitochondrial membrane can be assessed using fluorescent dyes such as JC-1 or tetramethylrhodamine, ethyl ester (TMRE). A decrease in MMP is an early indicator of apoptosis.

    • ATP Quantification: Cellular ATP levels can be measured using luciferase-based assays as an indicator of mitochondrial function.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the study of cathinone neurotoxicity.

G Cathinone Synthetic Cathinone DAT_SERT_NET Monoamine Transporters (DAT, SERT, NET) Cathinone->DAT_SERT_NET Inhibition/Reversal Mitochondrial_Dysfunction Mitochondrial Dysfunction Cathinone->Mitochondrial_Dysfunction Monoamine_Increase Increased Extracellular Dopamine, Serotonin, NE DAT_SERT_NET->Monoamine_Increase ROS_Production Reactive Oxygen Species (ROS) Production Monoamine_Increase->ROS_Production ROS_Production->Mitochondrial_Dysfunction Neuroinflammation Neuroinflammation (Microglial Activation) ROS_Production->Neuroinflammation Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Neuronal_Damage Neuronal Damage & Cell Death Neuroinflammation->Neuronal_Damage Apoptosis->Neuronal_Damage

Caption: Generalized signaling pathway of cathinone-induced neurotoxicity.

G start Start cell_culture Neuronal Cell Culture (e.g., SH-SY5Y) start->cell_culture drug_exposure Exposure to Cathinones (Dose-Response) cell_culture->drug_exposure cytotoxicity_assays Cytotoxicity Assays (MTT, LDH) drug_exposure->cytotoxicity_assays mechanistic_assays Mechanistic Assays (ROS, MMP, Caspase) drug_exposure->mechanistic_assays data_analysis Data Analysis (EC50/IC50 Calculation) cytotoxicity_assays->data_analysis mechanistic_assays->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro neurotoxicity assessment.

Conclusion

The available evidence strongly indicates that synthetic cathinones as a class possess significant neurotoxic potential, primarily through their potent interactions with monoamine transporters, leading to oxidative stress, mitochondrial dysfunction, and neuroinflammation. While quantitative data for well-studied cathinones like mephedrone provide a valuable framework for understanding these risks, the lack of specific data for this compound represents a critical knowledge gap. Further research is imperative to fully characterize the neurotoxic profile of MXP and other emerging synthetic cathinones to better inform public health and regulatory efforts.

References

Cross-Reactivity of Methoxyphedrine in Commercial Amphetamine Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of methoxyphedrine and structurally similar compounds in commercially available amphetamine immunoassays. The information is intended to assist researchers and drug development professionals in understanding the potential for false-positive results and the importance of confirmatory testing.

Executive Summary

Screening for amphetamine and its analogs is a critical component of drug testing in various fields, from clinical toxicology to workplace monitoring. Immunoassays are widely used for this initial screening due to their speed and high throughput. However, a significant limitation of these assays is the potential for cross-reactivity with structurally related compounds that are not the primary target of the assay. This can lead to presumptive positive results that require more specific and costly confirmatory testing, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This guide focuses on the cross-reactivity of this compound, a designer drug and sympathomimetic amine, in common amphetamine immunoassays. Direct experimental data on the cross-reactivity of this compound is limited in publicly available literature. Therefore, this guide also includes data on methoxyphenamine (B1676417) and other methoxy-substituted amphetamine analogs as the closest structural surrogates to infer potential cross-reactivity. The data presented herein is compiled from manufacturer package inserts and peer-reviewed studies.

Principles of Immunoassay Cross-Reactivity

Immunoassays for drug detection rely on the principle of competitive binding. In a typical competitive immunoassay, a labeled drug competes with the drug present in a sample (e.g., urine) for a limited number of antibody binding sites. The amount of labeled drug that binds to the antibody is inversely proportional to the concentration of the drug in the sample.

Cross-reactivity occurs when a compound that is structurally similar to the target drug also binds to the antibody, albeit with a potentially different affinity. The degree of cross-reactivity is dependent on the specificity of the antibody used in the assay. Different commercial immunoassays utilize different antibodies, leading to significant variability in their cross-reactivity profiles.

Comparative Cross-Reactivity Data

The following tables summarize the available cross-reactivity data for methoxyphenamine and other methoxy-amphetamine analogs in several widely used commercial amphetamine immunoassays. It is crucial to note that this data should be considered an indicator of potential cross-reactivity for this compound, and not a direct quantification.

Table 1: Cross-Reactivity in Enzyme Multiplied Immunoassay Technique (EMIT) Assays

CompoundAssayCutoff Concentration (ng/mL)Concentration for Positive Result (ng/mL)Percent Cross-Reactivity
MethoxyphenamineSiemens EMIT® II Plus Amphetamines30090,000~0.33%
MethoxyphenamineSiemens EMIT® II Plus Amphetamines500160,000~0.31%
MethoxyphenamineSiemens EMIT® II Plus Amphetamines1000360,000~0.28%
p-Methoxyamphetamine (PMA)Siemens EMIT® II Plus Amphetamines3004,0007.5%
p-Methoxyamphetamine (PMA)Siemens EMIT® II Plus Amphetamines5007,0007.1%
p-Methoxyamphetamine (PMA)Siemens EMIT® II Plus Amphetamines100034,0002.9%

Data sourced from Siemens Healthcare Diagnostics Inc. package insert.

Table 2: Cross-Reactivity in Other Immunoassays

CompoundAssay TypeManufacturer/PlatformReported Cross-Reactivity
2-MethoxyamphetamineRadioimmunoassay (RIA)Roche AbuscreenNo positive result up to 100,000 ng/mL[1]
2-MethoxyamphetamineFluorescence Polarization Immunoassay (FPIA)Abbott TDxData not specified, but included in evaluation[2]
p-Methoxymethamphetamine (PMMA)Enzyme Immunoassay (EIA)Not specifiedCan cross-react with some amphetamine and methamphetamine immunoassays

It is important to consult the specific package insert for the assay being used, as formulations and antibody specificity can change over time.

Experimental Protocols

The determination of cross-reactivity is a critical component of validating any immunoassay. A standardized protocol is essential for obtaining reliable and comparable data.

Protocol for Determining Immunoassay Cross-Reactivity:

  • Preparation of Stock Solutions: Prepare a high-concentration stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol (B129727) or drug-free urine).

  • Serial Dilutions: Perform serial dilutions of the stock solution in drug-free urine to create a range of concentrations to be tested.

  • Immunoassay Analysis: Analyze each dilution using the commercial amphetamine immunoassay according to the manufacturer's instructions.

  • Determination of the Minimum Cross-Reacting Concentration: Identify the lowest concentration of the test compound that produces a positive result at the assay's cutoff calibrator concentration.

  • Calculation of Percent Cross-Reactivity: The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (Cutoff Concentration of the Target Analyte / Minimum Concentration of the Cross-Reactant that gives a Positive Result) x 100

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the competitive immunoassay principle and a typical experimental workflow for assessing cross-reactivity.

Competitive_Immunoassay cluster_sample Sample cluster_reagents Assay Reagents Analyte Target Analyte (e.g., Amphetamine) Antibody Antibody Analyte->Antibody Binds CrossReactant Cross-Reactant (e.g., this compound) CrossReactant->Antibody Binds (Cross-reacts) LabeledAnalyte Labeled Analyte LabeledAnalyte->Antibody Binds Result Signal Generation (Inversely proportional to analyte concentration) Antibody->Result

Caption: Principle of a competitive immunoassay.

Cross_Reactivity_Workflow A Prepare Stock Solution of Cross-Reactant (e.g., this compound) B Perform Serial Dilutions in Drug-Free Urine A->B C Analyze each Dilution with Amphetamine Immunoassay B->C D Record Assay Response (e.g., Absorbance, Fluorescence) C->D E Determine Minimum Concentration Giving a Positive Result D->E F Calculate Percent Cross-Reactivity E->F

Caption: Experimental workflow for cross-reactivity testing.

Conclusion and Recommendations

The available data, primarily from the Siemens EMIT® II Plus Amphetamines Assay, suggests that methoxyphenamine, a close structural analog of this compound, exhibits low but detectable cross-reactivity. The potential for cross-reactivity of this compound itself in this and other commercial amphetamine immunoassays is therefore a valid concern. The degree of this cross-reactivity is likely to vary significantly between different assay manufacturers and even between different lots of the same assay.

For researchers, scientists, and drug development professionals, the key takeaways are:

  • Presumptive Positives: The presence of this compound or its metabolites in a sample could potentially lead to a false-positive result in an initial amphetamine immunoassay screen.

  • Confirmatory Testing is Essential: All positive results from amphetamine immunoassays should be considered presumptive and confirmed by a more specific method like GC-MS or LC-MS/MS to rule out cross-reactivity from compounds like this compound.

  • Assay-Specific Validation: When developing or validating analytical methods, it is crucial to perform in-house cross-reactivity studies with any compounds of interest, such as this compound, for the specific immunoassay platform being used.

This guide underscores the importance of a thorough understanding of the limitations of immunoassay-based drug screening and the necessity of robust, multi-tiered testing protocols in research and clinical settings.

References

Differentiating Methoxyphedrine from para-Methoxymethamphetamine (PMMA) using GC-MS: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural similarity between methoxyphedrine (also known as methedrone or 4-methoxymethcathinone) and para-methoxymethamphetamine (PMMA) presents a significant analytical challenge. Both are designer drugs with stimulant effects, but their pharmacological and toxicological profiles can differ substantially, making accurate identification crucial in forensic and clinical settings. This guide provides a comprehensive comparison of the gas chromatography-mass spectrometry (GC-MS) analysis of these two compounds, offering detailed experimental protocols and data to aid in their differentiation.

Experimental Protocols

A standardized GC-MS protocol is essential for the reproducible analysis of this compound and PMMA. The following is a typical methodology employed for the separation and identification of these substances.

Sample Preparation

Solid samples can be prepared by dissolving approximately 1 mg of the substance in 1 mL of a suitable organic solvent, such as methanol (B129727) or acetonitrile. For biological matrices, a liquid-liquid or solid-phase extraction is necessary to isolate the analytes.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC system (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: HP-5MS (or equivalent cross-linked 5% phenyl methyl siloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL in splitless mode

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Final hold: Hold at 280°C for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: 40-550 amu

Data Presentation: Comparative Analysis

The primary means of differentiating this compound and PMMA via GC-MS are their distinct retention times and mass fragmentation patterns.

ParameterThis compound (Methedrone)para-Methoxymethamphetamine (PMMA)
Molecular Formula C₁₁H₁₅NO₂C₁₁H₁₇NO
Molecular Weight 193.24 g/mol 179.26 g/mol
Expected Retention Time Slightly later elution than PMMASlightly earlier elution than this compound
Key Mass Fragments (m/z) 135 (base peak) , 58, 77, 10558 (base peak) , 121, 91, 77
Molecular Ion (M+) 193 (often weak or absent)179 (often weak or absent)

Visualization of Analytical Workflow and Fragmentation

To further clarify the analytical process and the structural differences that lead to distinct mass spectra, the following diagrams are provided.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_ms_detection MS Detection & Analysis Sample Sample Dissolution Dissolution in Solvent Sample->Dissolution Extraction Extraction (if needed) Dissolution->Extraction Injection Injection Extraction->Injection GC_Column GC Column Injection->GC_Column Separation Separation based on Volatility & Polarity GC_Column->Separation Ionization Ionization (EI) Separation->Ionization Fragmentation Fragmentation Ionization->Fragmentation Mass_Analyzer Mass Analyzer Fragmentation->Mass_Analyzer Detection Detection Mass_Analyzer->Detection Data_Analysis Data Analysis Detection->Data_Analysis Result Compound Identification: - Retention Time - Mass Spectrum Data_Analysis->Result

Caption: GC-MS analytical workflow for the differentiation of this compound and PMMA.

Fragmentation_Patterns cluster_this compound This compound (Methedrone) cluster_pmma para-Methoxymethamphetamine (PMMA) MOPD This compound (m/z 193) frag1_MOPD m/z 135 (4-methoxybenzoyl cation) [Base Peak] MOPD->frag1_MOPD α-cleavage frag2_MOPD m/z 58 (methylaminomethyl cation) MOPD->frag2_MOPD β-cleavage PMMA PMMA (m/z 179) frag1_PMMA m/z 58 (methylaminomethyl cation) [Base Peak] PMMA->frag1_PMMA β-cleavage frag2_PMMA m/z 121 (methoxybenzyl cation) PMMA->frag2_PMMA α-cleavage

Caption: Key mass spectral fragmentation pathways for this compound and PMMA.

Discussion of Differentiation

The key to differentiating this compound and PMMA lies in the analysis of their mass spectra. The presence of a carbonyl group in this compound leads to a characteristic alpha-cleavage, resulting in a highly stable 4-methoxybenzoyl cation at m/z 135 , which is typically the base peak.

In contrast, PMMA lacks this carbonyl group. Its fragmentation is dominated by a beta-cleavage of the alkyl side chain, leading to the formation of the methylaminomethyl cation at m/z 58 as the base peak. The presence of a significant peak at m/z 121 , corresponding to the methoxybenzyl cation resulting from alpha-cleavage, is also characteristic of PMMA.

A Head-to-Head Comparison of LC-MS and GC-MS for Methoxyphedrine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of new psychoactive substances (NPS), such as methoxyphedrine (also known as 4-methoxymethamphetamine or PMMA), presents significant challenges for analytical laboratories. Accurate and reliable identification and quantification are crucial in clinical, forensic, and research settings. The two primary analytical techniques for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective, data-supported comparison of these two "gold standard" technologies for the analysis of this compound and related compounds.

Principles at a Glance

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile and thermally stable compounds in a gaseous mobile phase. For many drug compounds like this compound, which contain polar functional groups, a chemical modification step called derivatization is often necessary to increase their volatility and thermal stability, ensuring they can be analyzed effectively by GC-MS.[1][2] Following separation, the compounds are ionized, typically using electron ionization (EI), which generates reproducible fragmentation patterns that serve as a chemical fingerprint, ideal for library matching.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS): This method separates compounds in a liquid mobile phase, making it highly suitable for a broader range of molecules, including those that are non-volatile or thermally fragile.[3] For this compound analysis, LC-MS often requires minimal sample preparation, sometimes as simple as "dilute-and-shoot".[1][4] The separated compounds are then ionized using softer techniques like electrospray ionization (ESI), which typically keeps the molecule intact, providing molecular weight information. When coupled with tandem mass spectrometry (MS/MS), LC-MS/MS offers exceptional specificity and sensitivity by monitoring specific fragmentation transitions of the target analyte.[1][3][5]

Quantitative Performance: A Comparative Summary

The selection of an analytical technique often depends on specific performance requirements. The following table summarizes the key quantitative and qualitative differences between LC-MS and GC-MS for the analysis of this compound and similar amphetamine-type substances.

ParameterLiquid Chromatography-Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)Key Considerations
Sample Preparation Often minimal; "dilute-and-shoot" or simple protein precipitation/SPE is common.[1][4]More extensive; typically requires extraction (LLE/SPE) followed by a mandatory derivatization step to improve volatility.[1][5]Derivatization adds time, cost, and a potential source of analytical error to the GC-MS workflow.[1]
Sensitivity (LOD/LOQ) Generally superior; achieves lower limits of detection (LOD) and quantification (LOQ).[1][6][7]Less sensitive than LC-MS/MS. Signal-to-noise can be a limiting factor for trace-level detection.[1]LC-MS/MS is preferred for applications requiring high sensitivity, such as analysis in biological matrices like blood or oral fluid.[1][8]
Specificity Very high, especially with tandem MS (MS/MS), which monitors specific precursor-to-product ion transitions.[1][6]High; relies on a combination of retention time and reproducible EI fragmentation patterns for library matching.[1]Isomeric compounds can be challenging for both, but chromatographic separation is key. LC-MS/MS can sometimes struggle to distinguish isomers with identical transitions, whereas GC often provides better separation for volatile isomers.[5]
Throughput High; shorter run times and simpler sample preparation enable higher sample throughput.[3]Lower; the derivatization step and often longer GC run times limit the number of samples that can be processed.For large-scale screening, LC-MS/MS is generally more efficient.
Matrix Effects More susceptible to matrix effects (ion suppression or enhancement) from co-eluting compounds in the sample.[1][9]Generally less prone to matrix effects, as the sample is vaporized and many non-volatile matrix components are removed in the inlet.The use of deuterated internal standards is critical to control for matrix effects in LC-MS/MS analysis.[3][9]
Robustness & Cost Instrumentation can be more complex and expensive.Considered a robust, established "gold standard" technique in forensic toxicology.[3] Instrumentation is generally cheaper.[1]GC-MS is a workhorse in many labs due to its long history, reliability, and extensive spectral libraries.
Metabolite Analysis Excellent for analyzing both the parent drug and its metabolites in a single run without derivatization.[10]Can analyze metabolites, but they often also require derivatization. The high energy of EI can sometimes obscure molecular ion information.LC-MS is often superior for comprehensive metabolic profiling.[10]

Experimental Workflows

The following diagrams and protocols outline the typical steps involved in analyzing this compound using both GC-MS and LC-MS/MS.

G cluster_0 LC-MS/MS Workflow cluster_1 GC-MS Workflow lc_start Sample Collection (e.g., Urine, Blood) lc_prep Sample Preparation (Dilution or SPE) lc_start->lc_prep lc_analysis LC-MS/MS Analysis (Direct Injection) lc_prep->lc_analysis lc_data Data Processing & Quantification lc_analysis->lc_data gc_start Sample Collection (e.g., Urine, Blood) gc_prep Sample Preparation (LLE or SPE) gc_start->gc_prep gc_deriv Derivatization (e.g., with HFBA) gc_prep->gc_deriv gc_analysis GC-MS Analysis gc_deriv->gc_analysis gc_data Data Processing & Library Matching gc_analysis->gc_data

Caption: Comparative workflows for LC-MS/MS and GC-MS analysis.

Detailed Experimental Protocols

LC-MS/MS Protocol for this compound in Urine

This protocol is a representative method based on common practices for analyzing amphetamine-type substances in urine.[4][5]

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Spike 0.5 mL of urine with a deuterated internal standard (e.g., Methamphetamine-d11).

    • Add 1 mL of 2% formic acid and vortex.

    • Condition a mixed-mode polymeric SPE cartridge (e.g., Agilent Bond Elut Plexa PCX) with 0.5 mL of methanol.

    • Load the sample onto the cartridge.

    • Wash the cartridge with 1 mL of 2% formic acid, followed by 1 mL of methanol.

    • Dry the cartridge under vacuum for 5-10 minutes.

    • Elute the analytes with 1 mL of a freshly prepared solution of ethyl acetate (B1210297):methanol:ammonium hydroxide (B78521) (50:50:20).

    • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 0.5 mL of the initial mobile phase.

  • LC Parameters:

    • Column: C18 column (e.g., Agilent Poroshell 120 EC-C18, 2.7 µm).

    • Mobile Phase A: 5 mM Ammonium Formate with 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A typical gradient would start at ~95% A, ramping to 95% B over several minutes.

    • Injection Volume: 5 µL.

  • MS/MS Parameters:

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

    • Example Transitions for this compound (PMMA): Precursor ion (e.g., m/z 180.1) to at least two product ions for quantification and qualification. Note: Specific transitions must be optimized in the laboratory.

GC-MS Protocol for this compound in Oral Fluid

This protocol is adapted from methodologies used for cathinones and ephedrine (B3423809) in oral fluid, which require derivatization.[11]

  • Sample Preparation (Liquid-Liquid Extraction & Derivatization):

    • To 0.5 mL of oral fluid, add an appropriate deuterated internal standard (e.g., Amphetamine-d5).

    • Add 100 µL of saturated sodium borate (B1201080) buffer (pH 9).

    • Extract the analytes by adding 2 mL of ethyl acetate and vortexing for 5 minutes.

    • Centrifuge the sample and transfer the organic (ethyl acetate) layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Derivatization: Add 50 µL of Heptafluorobutyric Anhydride (HFBA) and 50 µL of ethyl acetate. Cap the tube and heat at 70°C for 30 minutes.

    • After cooling, evaporate the derivatizing agent and solvent.

    • Reconstitute the residue in 50 µL of ethyl acetate for injection.

  • GC Parameters:

    • Column: DB-5ms or similar (e.g., 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250°C.

    • Injection Mode: Splitless or Split (e.g., 20:1).[12]

    • Oven Program: Initial temperature of 60°C, hold for 1 min, then ramp at 15°C/min to 300°C and hold for 5 min.

    • Carrier Gas: Helium.

  • MS Parameters:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mode: Full Scan (e.g., m/z 40-500) for identification or Selected Ion Monitoring (SIM) for quantification.[11]

    • Source Temperature: 230°C.

    • Characteristic Ions: Monitor for characteristic fragments of the derivatized this compound.

Conclusion and Recommendations

Both LC-MS/MS and GC-MS are powerful and reliable techniques for the analysis of this compound. The choice between them depends heavily on the specific application and laboratory resources.

Choose LC-MS/MS when:

  • High sensitivity is paramount for detecting trace amounts in biological samples.

  • High throughput is required for screening a large number of samples.

  • Analysis of both the parent drug and its non-volatile metabolites is necessary.[10]

  • Minimizing sample preparation time and complexity is a priority.[3]

Choose GC-MS when:

  • A robust, well-established method with highly reproducible fragmentation for library confirmation is needed.

  • The laboratory has extensive experience and existing infrastructure for GC-MS.

  • Budgetary constraints are a primary concern, as GC-MS systems are often less expensive.[1]

  • Matrix effects from complex samples are a significant concern that cannot be easily managed.

For modern forensic and clinical toxicology, LC-MS/MS is increasingly becoming the method of choice due to its superior sensitivity and efficiency.[1][8] However, GC-MS remains a valid and powerful confirmatory technique, deeply entrenched as a 'gold standard' in many regulated environments.[3][9]

References

A Guide to Inter-Laboratory Validation of Quantitative Methods for Methoxyphedrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the inter-laboratory validation of quantitative analytical methods for Methoxyphedrine (MXP), a designer drug of the phenethylamine (B48288) and cathinone (B1664624) classes. Ensuring the reliability and reproducibility of analytical data across different laboratories is paramount for forensic toxicology, clinical diagnostics, and drug development. This document outlines key performance characteristics for method comparison, details experimental protocols, and presents a model for data interpretation.

Comparative Analysis of Quantitative Methods

The quantification of this compound in biological matrices is typically achieved using chromatographic techniques coupled with mass spectrometry. The two most common and robust methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While both methods offer high sensitivity and selectivity, they possess distinct advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique in forensic toxicology, GC-MS provides excellent separation efficiency and highly specific identification based on mass spectra.[1] Derivatization is often required for polar analytes like this compound to improve their volatility and chromatographic behavior.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method has gained prominence due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization.[2][3] It is particularly advantageous for analyzing complex biological samples.[4]

The following table summarizes the expected performance characteristics of these two methods in an inter-laboratory validation setting. The data presented is a hypothetical model based on typical validation results for similar analytes.

Table 1: Inter-Laboratory Comparison of Quantitative Methods for this compound

Performance CharacteristicGC-MSLC-MS/MSAcceptance Criteria
Linearity (r²) > 0.995> 0.998r² ≥ 0.99
Accuracy (% Bias) -10% to +10%-5% to +5%Within ±15%
Precision (RSD%)
- Intra-day< 10%< 5%≤ 15%
- Inter-day< 15%< 10%≤ 15%
Limit of Detection (LOD) 0.5 - 2 ng/mL0.05 - 0.5 ng/mLMethod Dependent
Limit of Quantification (LOQ) 2 - 5 ng/mL0.1 - 1 ng/mLMethod Dependent
Recovery (%) 80 - 95%85 - 105%70 - 120%
Matrix Effect (%) N/A-15% to +10%Within ±25%

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the success of an inter-laboratory validation study. The following are representative protocols for the quantitative analysis of this compound in a whole blood matrix.

Sample Preparation (for both GC-MS and LC-MS/MS)
  • Homogenization: Ensure the whole blood sample is thoroughly mixed.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., this compound-d3) to all calibrators, controls, and unknown samples.

  • Extraction:

    • To 1 mL of the sample, add 2 mL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.0).

    • Perform a liquid-liquid extraction with 5 mL of an organic solvent (e.g., ethyl acetate).

    • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution/Derivatization:

    • For LC-MS/MS: Reconstitute the dried extract in 100 µL of the mobile phase.

    • For GC-MS: Reconstitute the dried extract in 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and heat at 70°C for 30 minutes.

GC-MS Instrumental Parameters[5]
  • Instrument: Agilent 7890 GC with 5977 MS or equivalent.[5]

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp to 300°C at 20°C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and the internal standard.

LC-MS/MS Instrumental Parameters[2]
  • Instrument: Agilent 6400 Series Triple Quadrupole LC/MS or equivalent.[3]

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient program to ensure the separation of this compound from potential interferences.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions.

Visualizing the Validation Process

To better understand the workflow and the relationship between different validation parameters, the following diagrams have been generated.

Inter-Laboratory Validation Workflow Inter-Laboratory Validation Workflow for this compound Quantification A Method Development & Single-Lab Validation B Protocol Standardization & Sample Preparation A->B Define Protocol C Distribution of Samples to Participating Labs B->C Prepare Blind Samples D Analysis by Each Laboratory C->D Shipment E Data Collection & Statistical Analysis D->E Submit Results F Assessment of Reproducibility & Method Performance E->F Compare Data G Final Validation Report F->G Summarize Findings Validation Parameter Relationships Logical Relationships of Key Validation Parameters Method Validated Quantitative Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Selectivity Selectivity Method->Selectivity Linearity Linearity & Range Method->Linearity Sensitivity Sensitivity (LOD/LOQ) Method->Sensitivity Robustness Robustness Method->Robustness Repeatability Repeatability (Intra-assay) Precision->Repeatability Reproducibility Reproducibility (Inter-lab) Precision->Reproducibility

References

Comparative Potency of Mephedrone Enantiomers at Monoamine Transporters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the comparative potency of Methoxyphedrine enantiomers at monoamine transporters was not available in the performed search. This guide presents data for the structurally similar compound, mephedrone (B570743) (4-methylmethcathinone), to provide insights into the potential structure-activity relationships of substituted cathinone (B1664624) enantiomers at these transporters.

This guide offers an objective comparison of the in vitro potency of mephedrone enantiomers at the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). The information is intended for researchers, scientists, and drug development professionals.

Data Presentation: In Vitro Potency of Mephedrone Enantiomers

The following table summarizes the potency of the (R)- and (S)-enantiomers of mephedrone as releasing agents at DAT and SERT. The data is presented as EC50 values, which represent the concentration of the compound that elicits 50% of the maximal release of the respective monoamine.

CompoundTransporterEC50 (nM)
(R)-MephedroneDAT31.07[1]
(S)-MephedroneDAT74.23[1]
Racemic MephedroneDAT54.31[1]
(R)-MephedroneSERT1470[1]
(S)-MephedroneSERT60.91[1]
Racemic MephedroneSERT83.28[1]

EC50 values represent the concentration required to induce 50% of the maximal substrate release.

Experimental Protocols

The following is a generalized protocol for a monoamine transporter uptake inhibition assay, synthesized from established methodologies. This method is commonly used to determine the potency of compounds at DAT, NET, and SERT.

Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine substrate into cells expressing the target transporter.

1. Cell Culture and Plating:

  • Cell Lines: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.

  • Plating: For the assay, cells are seeded into 96-well plates at a density of approximately 20,000-50,000 cells per well and allowed to adhere and grow for 24-48 hours.

2. Assay Procedure:

  • Preparation: On the day of the experiment, the cell culture medium is aspirated, and the cells are washed with a pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Pre-incubation: Cells are pre-incubated for 10-20 minutes at 37°C with various concentrations of the test compound (e.g., this compound enantiomers) or a reference inhibitor (e.g., cocaine for DAT, desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT) to determine non-specific uptake.

  • Initiation of Uptake: The uptake reaction is initiated by adding the radiolabeled monoamine substrate (e.g., [3H]dopamine for DAT, [3H]norepinephrine for NET, or [3H]serotonin for SERT) at a concentration close to its Km value.

  • Incubation: The incubation is carried out for a short period (typically 5-15 minutes) at 37°C to ensure measurement of the initial rate of uptake.

  • Termination of Uptake: The uptake is terminated by rapidly aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: The cells are lysed with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS). The cell lysates are then transferred to scintillation vials, a scintillation cocktail is added, and the radioactivity is quantified using a liquid scintillation counter.

3. Data Analysis:

  • The specific uptake is calculated by subtracting the non-specific uptake (in the presence of a saturating concentration of a known inhibitor) from the total uptake.

  • The percentage of inhibition for each concentration of the test compound is calculated.

  • The data are then plotted as the percentage of inhibition versus the log concentration of the test compound, and the IC50 value (the concentration of the compound that inhibits 50% of the specific uptake) is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Visualizations

Monoamine Transporter Signaling Pathway

MonoamineTransporterSignaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) SynapticCleft Monoamines Vesicle->SynapticCleft Release MAO Monoamine Oxidase (MAO) Transporter Monoamine Transporter (DAT, NET, SERT) Cytosol SynapticCleft->Transporter Reuptake Receptor Postsynaptic Receptor SynapticCleft->Receptor Binding Cytosol->Vesicle Repackaging Cytosol->MAO Metabolism Inhibitor This compound Enantiomer Inhibitor->Transporter Inhibition

Caption: Mechanism of monoamine reuptake and inhibition.

Experimental Workflow for Monoamine Transporter Assay

ExperimentalWorkflow A Cell Culture (HEK293 cells expressing DAT, NET, or SERT) B Plate Cells (96-well plates) A->B C Wash Cells (Assay Buffer) B->C D Pre-incubation (Test Compound) C->D E Initiate Uptake (Add Radiolabeled Monoamine) D->E F Incubate (37°C) E->F G Terminate Uptake (Wash with ice-cold buffer) F->G H Cell Lysis G->H I Scintillation Counting H->I J Data Analysis (Calculate IC50 values) I->J

References

A Comparative Analysis of the Reinforcing Effects of Methoxyphedrine, Cocaine, and Methamphetamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the reinforcing effects of methoxyphedrine, alongside the well-characterized psychostimulants, cocaine and methamphetamine. The information presented is intended for an audience with a professional background in pharmacology, neuroscience, and drug development. This document summarizes key experimental data on the reinforcing properties of these compounds, details the methodologies used in these studies, and provides visual representations of the underlying neurobiological pathways.

Disclaimer: Direct comparative studies on the reinforcing effects of this compound are limited. Therefore, data on mephedrone (B570743), a close structural and pharmacological analog, is used as a proxy for this compound in some sections of this guide. This substitution is clearly indicated where applicable.

Overview of Reinforcing Effects

Psychostimulants like cocaine and methamphetamine are widely abused due to their potent reinforcing effects, which are primarily mediated by their interaction with the brain's reward circuitry, particularly the mesolimbic dopamine (B1211576) system. These drugs increase the extracellular concentration of dopamine in key brain regions such as the nucleus accumbens, leading to feelings of euphoria and motivating repeated drug-taking behavior.[1] this compound, a synthetic cathinone, is presumed to share a similar mechanism of action.

Quantitative Comparison of Reinforcing Effects

The reinforcing efficacy of these substances has been evaluated in preclinical models using various behavioral paradigms, including self-administration, conditioned place preference (CPP), and locomotor activity assays.

Self-Administration Studies

Intravenous self-administration is a gold-standard preclinical model for assessing the reinforcing properties of drugs. In these studies, animals learn to perform a specific response (e.g., lever press) to receive a drug infusion. The motivation to self-administer the drug is a measure of its reinforcing strength.

CompoundAnimal ModelDoses (mg/kg/infusion)Key FindingsReference
Mephedrone (as a proxy for this compound)Male Sprague-Dawley Rats0.01 - 1.0Readily self-administered. Peak responding at 0.1 mg/kg/infusion. Higher breakpoints in progressive ratio schedules compared to methamphetamine, suggesting strong motivation.[2]
Cocaine Male Rats0.75Rats readily acquire and maintain self-administration.[3][4]
Methamphetamine Male Long-Evans Rats0.02Escalated drug intake observed in long-access sessions.[5]
Methamphetamine Male Sprague-Dawley Rats0.01 - 0.2Escalation of intake observed with extended access.[6]
Conditioned Place Preference (CPP)

The CPP paradigm assesses the rewarding effects of a drug by pairing its administration with a specific environment. An increase in the time spent in the drug-paired environment in a drug-free state indicates the rewarding properties of the substance.

CompoundAnimal ModelDoses (mg/kg)Key FindingsReference
Methamphetamine Male Sprague-Dawley Rats0.25, 0.5, 1.0All doses produced significant CPP.[7]
Methamphetamine Male Wistar Rats2.0, 5.0Both doses induced CPP, with the lower dose showing a stronger effect.[8]
Cocaine Male Rats20Produced a significant conditioned place preference.[9]
Locomotor Activity

Psychostimulants typically increase locomotor activity. This behavioral effect is often used as an indicator of their central nervous system stimulant properties and is related to their effects on the dopamine system.

CompoundAnimal ModelDoses (mg/kg)Key FindingsReference
Methamphetamine Male Rats1.0Increased locomotor activity.[10]
Methamphetamine Male Sprague-Dawley Rats0.5, 1.0Dose-dependent increase in locomotor activity.[11]
Cocaine Male Rats10Significantly increased locomotor activity and produced behavioral sensitization with repeated administration.[12]
Cocaine Rats20 (IP/SC)Increased locomotor activity, with sensitization observed after chronic administration.[13]

Experimental Protocols

Intravenous Self-Administration in Rats
  • Subjects: Adult male rats (e.g., Sprague-Dawley, Wistar, Long-Evans) are typically used.[2][3][5]

  • Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein, which is connected to a back-mounted port.[3]

  • Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a stimulus light, and an infusion pump.

  • Procedure:

    • Acquisition: Rats are placed in the operant chambers for daily sessions (e.g., 2 hours). A press on the active lever results in an intravenous infusion of the drug, often paired with a light and/or tone cue. Presses on the inactive lever have no consequence.[2][3][5]

    • Dose-Response: Once stable responding is established, different doses of the drug are tested to determine the dose-response curve.

    • Progressive Ratio (PR) Schedule: To assess the motivation for the drug, a PR schedule is used where the number of lever presses required for each subsequent infusion increases. The "breakpoint" (the last ratio completed) is a measure of the reinforcing efficacy.[2]

    • Extinction and Reinstatement: Following acquisition, drug infusions are withheld (extinction). Reinstatement of drug-seeking behavior can be triggered by a priming dose of the drug, a drug-associated cue, or a stressor.

Conditioned Place Preference (CPP) in Rats
  • Apparatus: A three-chamber apparatus with two distinct conditioning chambers (differentiated by visual and tactile cues) and a neutral starting chamber.[9][14]

  • Procedure:

    • Pre-conditioning (Baseline): Rats are allowed to freely explore all three chambers to determine any initial preference for one of the conditioning chambers.[8][9]

    • Conditioning: Over several days, rats receive an injection of the drug and are confined to one of the conditioning chambers. On alternate days, they receive a vehicle injection and are confined to the other chamber. The pairing of the drug with a specific chamber is counterbalanced across animals.[7][8][9]

    • Post-conditioning (Test): In a drug-free state, rats are placed in the neutral chamber and allowed free access to both conditioning chambers. The time spent in each chamber is recorded. A significant increase in time spent in the drug-paired chamber compared to baseline indicates a conditioned place preference.[7][9]

Locomotor Activity in Rats
  • Apparatus: Open-field arenas equipped with infrared beams to automatically record horizontal and vertical movements.[10][15]

  • Procedure:

    • Habituation: Rats are typically habituated to the testing chamber for a period before drug administration.[11]

    • Drug Administration: Rats are injected with the drug or vehicle and immediately placed back into the activity chambers.

    • Data Collection: Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a specified duration (e.g., 60-120 minutes).[10][15]

    • Sensitization: To assess sensitization, locomotor activity is measured after repeated drug administrations over several days. An enhanced locomotor response to the same dose of the drug indicates sensitization.[12]

Signaling Pathways and Mechanisms of Action

The reinforcing effects of these psychostimulants are primarily driven by their ability to increase synaptic dopamine levels in the nucleus accumbens. However, their precise mechanisms of action at the dopamine transporter (DAT) differ.

  • Cocaine: Acts as a dopamine reuptake inhibitor by blocking the DAT.[1] This leads to an accumulation of dopamine in the synaptic cleft.

  • Methamphetamine: Acts as both a DAT blocker and a dopamine releasing agent. It is transported into the presynaptic terminal by the DAT, where it disrupts the vesicular storage of dopamine and reverses the direction of the DAT, causing a non-vesicular release of dopamine into the synapse.[1]

  • This compound (and Mephedrone): Synthetic cathinones are also known to interact with monoamine transporters. While direct data for this compound is scarce, studies on the related compound dl-methylephedrine suggest it does not significantly occupy the DAT at typical therapeutic doses, implying a potentially different or weaker mechanism of action on the dopamine system compared to cocaine and methamphetamine.[16][17] However, mephedrone has been shown to be a potent inhibitor of both dopamine and serotonin (B10506) transporters.

The downstream signaling cascades initiated by increased synaptic dopamine are crucial for the development of addiction. Activation of dopamine D1 receptors in the nucleus accumbens leads to the stimulation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA).[18] PKA then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[19][20] Chronic drug exposure leads to sustained changes in gene expression mediated by transcription factors like CREB and ΔFosB, which are thought to underlie the long-term neuroadaptations associated with addiction.[20][21]

Mandatory Visualizations

G Experimental Workflow for Self-Administration cluster_0 Phase 1: Acquisition cluster_1 Phase 2: Maintenance & Motivation cluster_2 Phase 3: Relapse Model Surgery Catheter Implantation Acclimation Recovery & Habituation Surgery->Acclimation Training Lever Press Training (Drug Infusion + Cue) Acclimation->Training Stable Stable Self-Administration Training->Stable PR Progressive Ratio Schedule (Breakpoint Assessment) Stable->PR Extinction Extinction (No Drug Infusion) Stable->Extinction Reinstatement Reinstatement Test (Drug/Cue/Stress) Extinction->Reinstatement

Experimental Workflow for Self-Administration

G Experimental Workflow for Conditioned Place Preference cluster_0 Phase 1: Baseline cluster_1 Phase 2: Conditioning cluster_2 Phase 3: Test Habituation Habituation to Apparatus Baseline Baseline Preference Test (Free Exploration) Habituation->Baseline Drug_Pairing Drug Injection + Confined to Paired Side Baseline->Drug_Pairing Vehicle_Pairing Vehicle Injection + Confined to Unpaired Side Baseline->Vehicle_Pairing Test Post-Conditioning Test (Drug-Free, Free Exploration) Drug_Pairing->Test Vehicle_Pairing->Test

Experimental Workflow for Conditioned Place Preference

G Psychostimulant-Induced Dopamine Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron (Nucleus Accumbens) Psychostimulant Cocaine / Methamphetamine DAT Dopamine Transporter (DAT) Psychostimulant->DAT Blocks/Reverses DA Dopamine DAT->DA Reuptake (blocked) DA_vesicle Dopamine Vesicles DA_vesicle->DA Release DA_synapse Dopamine DA->DA_synapse Increased Concentration D1R Dopamine D1 Receptor DA_synapse->D1R AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., ΔFosB) CREB->Gene_Expression Regulates

Psychostimulant-Induced Dopamine Signaling

Conclusion

The available preclinical data suggest that this compound, likely acting in a manner similar to its analog mephedrone, possesses significant reinforcing effects, comparable to, and in some aspects, potentially exceeding those of methamphetamine. Both cocaine and methamphetamine are potent reinforcers, readily self-administered and producing robust conditioned place preference and locomotor activation in animal models. The primary mechanism underlying these effects is the elevation of synaptic dopamine in the brain's reward centers. While cocaine acts as a dopamine reuptake inhibitor, methamphetamine is both an inhibitor and a releaser of dopamine. The precise mechanism of this compound at the dopamine transporter requires further investigation, as evidence from a related compound suggests it may not be a potent DAT occupant at therapeutic doses. Understanding the nuanced differences in the pharmacology and reinforcing profiles of these compounds is crucial for developing effective strategies to address their abuse and for the design of novel therapeutics with reduced abuse liability. Further direct comparative studies of this compound are warranted to fully elucidate its reinforcing effects and abuse potential.

References

A Comparative Guide to the Forensic Differentiation of Synthetic Cathinones, Including Methoxyphedrine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the forensic differentiation of synthetic cathinones, with a specific focus on Methoxyphedrine (also known as Methedrone or 4-methoxymethcathinone). Designed for researchers, scientists, and drug development professionals, this document outlines key experimental data and detailed protocols for the effective identification and distinction of these compounds from their common analogues.

Introduction to Synthetic Cathinones and this compound

Synthetic cathinones are a class of new psychoactive substances (NPS) derived from cathinone (B1664624), the active alkaloid in the khat plant (Catha edulis). These substances are β-keto phenethylamines and share structural and pharmacological similarities with amphetamine, methamphetamine, and MDMA.[1][2][3] this compound (Methedrone) is a synthetic cathinone characterized by a methoxy (B1213986) group on the phenyl ring. The forensic analysis of synthetic cathinones presents a significant challenge due to the vast number of structural isomers and analogues designed to circumvent drug laws.[4] The differentiation of these closely related compounds is critical for accurate toxicological assessment and legal proceedings.

This guide focuses on the analytical differentiation of this compound from its key structural analogues, including mephedrone (B570743) (4-methylmethcathinone), methylone, and positional isomers such as 2-MMC and 3-MMC.

Mechanism of Action: A Brief Overview

Synthetic cathinones primarily act as monoamine transporter inhibitors and/or releasers, increasing the extracellular concentrations of dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT) in the brain.[3] This surge in neurotransmitters leads to their characteristic stimulant and psychoactive effects. The specific action on these transporters can vary between different cathinone derivatives, influencing their pharmacological and toxicological profiles.

Synthetic_Cathinone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Synthetic Cathinone Synthetic Cathinone Monoamine Transporters Monoamine Transporters (DAT, NET, SERT) Synthetic Cathinone->Monoamine Transporters Inhibition of Reuptake / Promotion of Efflux Increased Monoamines Monoamine Transporters->Increased Monoamines Increased Extracellular Concentration Vesicles Vesicles Vesicles->Monoamine Transporters Release Monoamines Postsynaptic Receptors Postsynaptic Receptors Increased Monoamines->Postsynaptic Receptors Binding and Activation Downstream Signaling Downstream Signaling Postsynaptic Receptors->Downstream Signaling Cellular Response

Figure 1: General signaling pathway of synthetic cathinones.

Comparative Analytical Data

The following tables summarize key analytical data for the differentiation of this compound and its analogues using common forensic techniques.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data

CompoundRetention Time (min)Key Mass Fragments (m/z)
This compound (Methedrone) 13.7858 , 135, 77, 107, 42
Mephedrone (4-MMC)12.1158 , 119, 91, 65, 42
3-Methylmethcathinone (3-MMC)11.9758 , 119, 91, 65, 42
2-Methylmethcathinone (2-MMC)11.7258 , 119, 91, 65, 42
Methylone13.9158 , 135, 77, 105, 51

Note: Retention times can vary based on the specific GC column and temperature program. The data presented is for comparative purposes. The base peak for all listed compounds is m/z 58, corresponding to the iminium cation fragment.

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Data

CompoundPrecursor Ion (m/z)Product Ions (m/z) (Quantifier > Qualifier)
This compound (Methedrone) 194.3176.2 > 161.2
Mephedrone (4-MMC)178.1160.1 > 145.1
3-Methylmethcathinone (3-MMC)178.1160.1 > 145.1
2-Methylmethcathinone (2-MMC)178.1160.1 > 145.1
Methylone208.3160.2 > 190.2

Note: The precursor ion corresponds to [M+H]+. Product ions are generated through collision-induced dissociation.

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data

CompoundKey Absorption Bands (cm⁻¹)
This compound (Methedrone) ~1680 (C=O stretch), ~1600 (aromatic C=C stretch), ~1260 (C-O-C stretch)
Mephedrone (4-MMC)~1690 (C=O stretch), ~1610 (aromatic C=C stretch), ~830 (para-substituted C-H bend)
3-Methylmethcathinone (3-MMC)~1690 (C=O stretch), ~1605 (aromatic C=C stretch), ~780 (meta-substituted C-H bend)
2-Methylmethcathinone (2-MMC)~1690 (C=O stretch), ~1600 (aromatic C=C stretch), ~750 (ortho-substituted C-H bend)
Methylone~1685 (C=O stretch), ~1605 (aromatic C=C stretch), ~1250 (C-O-C stretch)

Note: The out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region are particularly useful for distinguishing positional isomers.[5][6]

Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (¹H NMR)

CompoundKey Chemical Shifts (δ, ppm)
This compound (Methedrone) Aromatic protons (~6.9-8.0), Methoxy protons (~3.9), N-Methyl protons (~2.7), α-Methyl protons (~1.2)
Mephedrone (4-MMC)Aromatic protons (~7.2-7.8), Aromatic methyl protons (~2.4), N-Methyl protons (~2.7), α-Methyl protons (~1.2)
3-Methylmethcathinone (3-MMC)Aromatic protons (~7.3-7.7), Aromatic methyl protons (~2.4), N-Methyl protons (~2.7), α-Methyl protons (~1.2)
2-Methylmethcathinone (2-MMC)Aromatic protons (~7.2-7.7), Aromatic methyl protons (~2.5), N-Methyl protons (~2.7), α-Methyl protons (~1.2)
MethyloneAromatic protons (~6.8-7.5), Methylenedioxy protons (~6.1), N-Methyl protons (~2.8), α-Methyl protons (~1.1)

Note: Chemical shifts are approximate and can vary based on the solvent and instrument frequency. The pattern of aromatic proton signals is crucial for differentiating positional isomers.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

This is a widely used technique for the separation and identification of volatile and semi-volatile compounds.

  • Sample Preparation: A representative sample of the suspected material is dissolved in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL. An internal standard may be added for quantitative analysis.[1]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: 5% Phenyl / 95% Methyl Silicone (e.g., HP-5MS), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[1]

    • Injector Temperature: 250 °C.

    • Oven Program: Initial temperature of 90 °C for 1 minute, ramped to 300 °C at 8 °C/min, and held for 10 minutes.[1]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Scan Range: 40-550 amu.

    • Source Temperature: 230 °C.[1]

    • Quadrupole Temperature: 150 °C.[1]

  • Data Analysis: Identification is based on the comparison of the retention time and mass spectrum of the analyte with that of a certified reference standard.

LC-MS/MS is a highly sensitive and selective technique, particularly for non-volatile or thermally labile compounds.

  • Sample Preparation: Samples are typically dissolved in the mobile phase or a compatible solvent to a concentration in the ng/mL to µg/mL range.

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.5 mL/min.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Collision Gas: Argon.

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte (see Table 2).

  • Data Analysis: Identification is confirmed by the presence of the correct retention time and the specific MRM transitions with the appropriate ion ratio.

FTIR provides information about the functional groups present in a molecule and is excellent for differentiating isomers.

  • Sample Preparation: A small amount of the powdered sample is placed directly on the attenuated total reflectance (ATR) crystal.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum is compared to a library of known spectra or to the spectrum of a reference standard.

NMR is a powerful technique for the unambiguous structural elucidation of molecules, including the definitive identification of positional isomers.

  • Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: ¹H and ¹³C NMR spectra are typically acquired. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can provide further structural information.

  • Data Analysis: The chemical shifts, coupling constants, and signal multiplicities are analyzed to determine the precise molecular structure.

Forensic Workflow for Synthetic Cathinone Differentiation

The following diagram illustrates a typical workflow for the forensic analysis and differentiation of synthetic cathinones.

Forensic_Workflow Seized Sample Seized Sample Presumptive Testing Presumptive Testing (e.g., Color Tests) Seized Sample->Presumptive Testing Sample Preparation Sample Preparation (Dissolution, Extraction) Presumptive Testing->Sample Preparation Screening Analysis Screening Analysis (GC-MS) Sample Preparation->Screening Analysis Confirmatory Analysis Confirmatory Analysis Screening Analysis->Confirmatory Analysis If unambiguous Isomer Differentiation Isomer Differentiation? Screening Analysis->Isomer Differentiation Data Analysis & Reporting Data Analysis & Reporting Confirmatory Analysis->Data Analysis & Reporting Isomer Differentiation->Confirmatory Analysis No Spectroscopic Analysis Spectroscopic Analysis (FTIR, NMR) Isomer Differentiation->Spectroscopic Analysis Yes Spectroscopic Analysis->Data Analysis & Reporting

Figure 2: Typical forensic workflow for cathinone differentiation.

Conclusion

The forensic differentiation of synthetic cathinones, including this compound, requires a multi-faceted analytical approach. While GC-MS is a robust screening tool, the co-elution and similar fragmentation patterns of isomers necessitate the use of confirmatory techniques. LC-MS/MS offers enhanced sensitivity and specificity, while spectroscopic methods like FTIR and NMR provide definitive structural information, particularly for the unambiguous identification of positional isomers. The data and protocols presented in this guide offer a valuable resource for forensic laboratories and researchers in the ongoing effort to identify and characterize emerging synthetic cathinones.

References

Safety Operating Guide

Proper Disposal Procedures for Methoxyphedrine in a Research Environment

Author: BenchChem Technical Support Team. Date: December 2025

The disposal of methoxyphedrine, also known as methedrone, is governed by stringent regulations due to its classification as a controlled substance.[1][2] Researchers, scientists, and drug development professionals must adhere to specific protocols to ensure safety, environmental protection, and full compliance with federal and state laws, including those set forth by the U.S. Drug Enforcement Administration (DEA).[1][3] This guide provides essential, step-by-step information for the proper disposal of this compound in a laboratory setting.

Core Principles of Controlled Substance Disposal

The disposal of any controlled substance, including this compound, is not a simple matter of discarding it as chemical waste. The primary goals are to prevent diversion and abuse, ensure the substance is rendered non-retrievable, and maintain a clear, documented trail of its destruction.[1][4] Key principles include:

  • Regulatory Adherence: All disposal activities must comply with DEA, EPA, and state regulations.[5]

  • Institutional Oversight: Your institution's Environmental Health & Safety (EHS) department is a critical partner and must be involved in the process.[6][7]

  • Secure Storage: Until final disposal, all this compound waste must be securely stored under lock and key, segregated from active inventory, and clearly labeled.[3][6]

  • Thorough Documentation: Every step of the disposal process must be meticulously documented.[1][3]

Procedural Protocol for this compound Disposal

This protocol outlines the necessary steps a researcher must take to dispose of unwanted, expired, or contaminated this compound.

Objective: To prepare and execute the compliant disposal of this compound waste from a research laboratory.

Materials:

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, appropriate gloves.

  • Designated, sealable, and properly labeled waste container.

  • Controlled substance inventory and usage logs.

  • DEA Form 41 (Registrant's Inventory of Drugs Surrendered).

Methodology:

  • Initial Assessment and Segregation:

    • Identify all this compound materials designated for disposal. This includes expired stock, unused dilutions, or contaminated product.[6][7]

    • Do not mix this compound waste with other chemical or biological waste streams.[8]

    • Segregate the materials within your approved controlled substance lockbox or safe.[3][6]

    • Clearly label the container with "EXPIRED - PENDING DISPOSAL" or similar language to prevent accidental use.[4][6]

  • Contacting Institutional EHS:

    • Notify your institution's Environmental Health & Safety (EHS) or equivalent department to schedule a pickup or a witnessed destruction.[1][6][7]

    • The EHS office will provide specific instructions and necessary paperwork based on institutional and local regulations. They will coordinate with a DEA-registered reverse distributor or arrange for on-site witnessed destruction.[3][4][6]

  • Documentation and Record-Keeping:

    • Update your controlled substance inventory log to reflect the quantity of this compound being disposed of.

    • The record of use must be signed by the person handling the substance.[3]

    • Work with your EHS department to complete DEA Form 41. This form documents the destruction of controlled substances and often requires the signatures of at least two authorized individuals.[1]

    • Retain a copy of all disposal records for a minimum of two to three years, as required by law.[3][4]

  • Packaging for Disposal:

    • Package the this compound waste according to the specific instructions provided by your EHS department.

    • Ensure the original container is securely sealed. Leave chemicals in their original containers whenever possible.[8]

    • The EHS representative or the reverse distributor will handle the final packaging and transportation.

  • Final Disposal Method:

    • Reverse Distributor: The most common method for research labs is transferring the substance to a DEA-registered reverse distributor.[4] This contractor is authorized to handle and destroy controlled substances, typically via incineration.[9]

    • Witnessed On-Site Destruction: In some cases, and with prior approval, the substance may be rendered non-retrievable on-site. This process must be witnessed by authorized personnel, such as an EHS official and potentially a DEA agent or state drug control inspector.[1] The substance must be altered in such a way that it cannot be extracted or abused. Note: Simply dissolving the substance in a solvent is not sufficient.[7]

Unacceptable Disposal Methods:

  • Do NOT dispose of this compound down the sink or in any sewer system.[7][10]

  • Do NOT discard this compound in the regular or chemical trash without it being rendered non-retrievable through a witnessed and documented process.[11][12]

  • Do NOT mix with kitty litter or coffee grounds as a primary disposal method in a laboratory setting; this method is intended for household disposal of non-controlled substances and does not meet the "non-retrievable" standard for DEA registrants.[11][12]

Summary of Disposal Requirements

The following table summarizes the key operational and logistical requirements for this compound disposal.

Requirement CategorySpecificationRationale & Compliance Reference
Regulatory Oversight DEA, EPA, State, and Institutional PoliciesTo ensure legal compliance and prevent diversion of controlled substances.[1][3][5]
Initial Action Segregate, label as "For Disposal," and secure in a locked cabinet.To prevent accidental use and maintain secure chain of custody.[3][6]
Primary Contact Institutional Environmental Health & Safety (EHS) Office.EHS manages compliant disposal procedures and coordinates with external agents.[1][7]
Required Documentation Updated Inventory Logs, DEA Form 41.To provide a legal record of the substance's destruction. Records must be kept for 2-3 years.[1][4]
Primary Disposal Route Transfer to a DEA-registered Reverse Distributor.A secure and compliant method for final destruction, typically via incineration.[4][6][9]
On-Site Disposal Must be rendered non-retrievable and witnessed by authorized personnel.An alternative that requires strict protocols and verification to ensure complete destruction.[1]
Record Retention A minimum of two years after disposal.Federal requirement for auditing and tracking of controlled substances.[4]

Visualized Workflow for this compound Disposal

The following diagram illustrates the logical steps and decision points in the disposal process for a researcher.

Methoxyphedrine_Disposal_Workflow start Start: Identify This compound for Disposal segregate 1. Segregate & Label Waste in Secure Storage start->segregate log_update1 2. Update Inventory Log (Record Outgoing Waste) segregate->log_update1 contact_ehs 3. Contact Institutional EHS to Schedule Disposal log_update1->contact_ehs ehs_instruct 4. Receive Instructions & Paperwork (e.g., DEA Form 41) from EHS contact_ehs->ehs_instruct package 5. Package Waste per EHS Instructions ehs_instruct->package disposal_route EHS Coordinates Disposal package->disposal_route reverse_dist 6a. Transfer to Reverse Distributor disposal_route->reverse_dist Standard Procedure witnessed_dest 6b. On-Site Witnessed Destruction disposal_route->witnessed_dest  If applicable &  approved   final_doc 7. Complete & File All Documentation (Retain for 2+ years) reverse_dist->final_doc witnessed_dest->final_doc end End: Disposal Complete final_doc->end

Caption: Logical workflow for the compliant disposal of this compound in a research setting.

References

Essential Safety and Operational Guide for Handling Methoxyphedrine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of research chemicals like Methoxyphedrine are paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure laboratory safety and minimize risk.

Hazard Identification and Classification

Based on available data, this compound is classified with the following hazards[1]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].

  • Skin Sensitization (Category 1): May cause an allergic skin reaction[1].

Due to its similarity to other cathinones, it should be handled with caution, assuming it may have additional uncharacterized hazards.

Quantitative Hazard Data Summary

The following table summarizes the key hazard information based on available data for this compound (Methedrone) and its close analog, Mephedrone.

Hazard ClassificationGHS CategoryHazard StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[1]
Acute Toxicity, Oral (Analog)Category 3H301: Toxic if swallowed[2]
Skin Sensitization (Analog)Category 1H317: May cause an allergic skin reaction[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure during the handling of this compound. The following equipment must be used:

PPE CategoryItemStandard/Specification
Eye and Face Protection Safety glasses with side shields or gogglesConforming to EN166 (EU) or NIOSH (US) approved standards.
Hand Protection Chemical-resistant glovesNitrile, neoprene, or other suitable material. It is recommended to double-glove.
Body Protection Laboratory coatLong-sleeved and properly fastened.
Respiratory Protection NIOSH-approved respiratorRequired when handling powders outside of a ventilated enclosure or when aerosols may be generated.
Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for donning and doffing PPE when working with this compound.

PPE_Workflow PPE Workflow for Handling this compound cluster_donning Donning PPE cluster_doffing Doffing PPE don1 Lab Coat don2 Respirator (if required) don1->don2 don3 Eye Protection don2->don3 don4 Gloves (Double) don3->don4 handle_chemical Handle this compound don4->handle_chemical doff1 Outer Gloves doff2 Lab Coat doff1->doff2 doff3 Inner Gloves doff2->doff3 doff4 Eye Protection doff3->doff4 doff5 Respirator doff4->doff5 end Exit Lab doff5->end start Enter Lab start->don1 handle_chemical->doff1

PPE Workflow Diagram

Operational and Disposal Plans

Adherence to strict operational and disposal protocols is crucial for safety and regulatory compliance.

Experimental Protocols

Weighing and Handling Protocol:

  • Preparation:

    • Ensure a calibrated analytical balance is located within a certified chemical fume hood or other suitable ventilated enclosure.

    • Verify that an emergency eyewash station and safety shower are readily accessible.

    • Don all required personal protective equipment as specified in the table above.

  • Procedure:

    • Handle solid this compound within the fume hood to minimize inhalation exposure.

    • Use appropriate tools (e.g., spatulas) to handle the powder. Avoid creating dust.

    • If preparing solutions, add the solid to the solvent slowly to prevent splashing.

    • Clean all equipment and the work surface thoroughly with an appropriate solvent (e.g., 70% ethanol) after handling.

    • Dispose of all contaminated materials as hazardous waste.

Disposal Plan

The disposal of this compound and any contaminated materials must be conducted in accordance with all applicable federal, state, and local regulations.

Waste Segregation and Collection:

  • Solid Waste: Collect unused this compound powder and any contaminated disposable items (e.g., gloves, weighing paper, paper towels) in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container for liquids. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Any contaminated sharps (e.g., needles, pipette tips) must be disposed of in a designated sharps container.

Disposal Methods:

  • Unused Product: Unused this compound should be disposed of as hazardous waste. Do not discard it down the drain or in the regular trash.

  • Contaminated Materials: All PPE and materials that have come into contact with this compound are considered contaminated and must be disposed of as hazardous waste.

  • Professional Disposal: All hazardous waste must be disposed of through a licensed and certified hazardous waste management company. Maintain records of all waste disposal activities.

The following diagram outlines the decision-making process for the disposal of this compound and associated waste.

Disposal_Plan This compound Disposal Plan start Waste Generated waste_type Determine Waste Type start->waste_type solid Solid Waste (Powder, Contaminated PPE) waste_type->solid Solid liquid Liquid Waste (Solutions) waste_type->liquid Liquid sharps Contaminated Sharps waste_type->sharps Sharps solid_container Collect in Labeled Solid Hazardous Waste Container solid->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid->liquid_container sharps_container Collect in Designated Sharps Container sharps->sharps_container disposal Dispose via Licensed Hazardous Waste Contractor solid_container->disposal liquid_container->disposal sharps_container->disposal

Disposal Decision Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methoxyphedrine
Reactant of Route 2
Reactant of Route 2
Methoxyphedrine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.